molecular formula C9H9NO4 B155863 3-(3-Nitrophenyl)propionic acid CAS No. 1664-57-9

3-(3-Nitrophenyl)propionic acid

Cat. No.: B155863
CAS No.: 1664-57-9
M. Wt: 195.17 g/mol
InChI Key: ZOANOABZUNJOJT-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)propionic Acid, also known as 3-Nitrohydrocinnamic Acid, is an organic compound with the molecular formula C 9 H 9 NO 4 and a molecular weight of 195.17 g/mol . This compound is supplied as a white to light yellow powdered or crystalline solid . It has a melting point range of 117°C to 121°C, making it a stable solid at room temperature, though storage in a cool, dark place is recommended . Researchers will find this compound soluble in methanol, facilitating its use in various experimental preparations . The structure of this compound features both a carboxylic acid and a nitrobenzene group on a three-carbon propionic acid linker. This bifunctional nature makes it a valuable building block in organic synthesis and medicinal chemistry research. It can be used as a precursor for the synthesis of more complex molecules, potentially in the development of pharmaceuticals, agrochemicals, or functional materials. The nitro group can be readily reduced to an amine, enabling the synthesis of various aniline derivatives, or it can serve as an electron-withdrawing component in molecular design. As a nitrophenyl derivative, it may also be of interest in studies exploring structure-activity relationships or as an intermediate in material science . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the safety data sheet for proper handling information. The compound may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOANOABZUNJOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375063
Record name 3-(3-Nitrophenyl)propionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-57-9
Record name 3-(3-Nitrophenyl)propionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Nitrophenyl)propionic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Nitrophenyl)propionic acid (CAS: 1664-57-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Potential of a Unique Scaffold

3-(3-Nitrophenyl)propionic acid, a seemingly straightforward aromatic carboxylic acid, holds considerable untapped potential within the realms of medicinal chemistry and materials science. Its architecture, featuring a flexible propionic acid chain and a strategically positioned nitro group on the phenyl ring, offers a versatile platform for structural modification and functionalization. The electron-withdrawing nature of the nitro group significantly influences the molecule's chemical reactivity and positions it as a valuable intermediate for the synthesis of a diverse array of derivatives. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and prospective applications, thereby empowering researchers to explore its full scientific promise.

Section 1: Physicochemical Properties and Structural Elucidation

This compound presents as a white to light yellow crystalline solid. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.

PropertyValueSource(s)
CAS Number 1664-57-9[1][2]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Melting Point 110-112 °C[3]
Appearance White to light yellow powder/crystal[4][5]
Solubility Soluble in methanol.[5]

Structural Formula:

Section 2: Synthesis of this compound: A Practical Approach

The synthesis of this compound can be effectively achieved through the Knoevenagel-Doebner condensation, a reliable method for the preparation of α,β-unsaturated carboxylic acids, followed by a subsequent reduction of the carbon-carbon double bond. This two-step process offers a high-yielding and straightforward route to the target molecule.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel-Doebner Condensation cluster_step2 Step 2: Catalytic Hydrogenation A 3-Nitrobenzaldehyde E 3-(3-Nitrophenyl)acrylic acid A->E B Malonic Acid B->E C Pyridine (Solvent) Piperidine (Catalyst) C->E D Heat (Reflux) D->E F 3-(3-Nitrophenyl)acrylic acid J This compound F->J G H₂ Gas G->J H Palladium on Carbon (Pd/C) H->J I Solvent (e.g., Ethanol) I->J

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 3-(3-Nitrophenyl)acrylic acid via Knoevenagel-Doebner Condensation [4][6]

  • Rationale: This reaction leverages the reactivity of the aldehyde group on 3-nitrobenzaldehyde with the active methylene group of malonic acid. Pyridine serves as both the solvent and a basic catalyst, while piperidine acts as a more potent basic catalyst to facilitate the condensation and subsequent decarboxylation.[6]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine (10 volumes).

    • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (approximately 90-100°C) with continuous stirring. The progress of the reaction can be monitored by the evolution of carbon dioxide.

    • After 4-6 hours, or upon completion as indicated by thin-layer chromatography (TLC), cool the reaction mixture to room temperature.

    • Acidify the mixture by carefully adding 6M hydrochloric acid until a precipitate forms.

    • Collect the solid product, 3-(3-nitrophenyl)acrylic acid, by vacuum filtration.

    • Wash the solid with cold water and dry it under vacuum.

Step 2: Synthesis of this compound via Catalytic Hydrogenation [4]

  • Rationale: The carbon-carbon double bond in the acrylic acid intermediate is selectively reduced using catalytic hydrogenation. Palladium on carbon is an efficient and widely used catalyst for this transformation.

  • Procedure:

    • Dissolve the crude 3-(3-nitrophenyl)acrylic acid from the previous step in a suitable solvent, such as ethanol, in a hydrogenation vessel.

    • Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) using a Parr hydrogenator or a similar apparatus.

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete, which can be monitored by the cessation of hydrogen uptake or by TLC.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity solid.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include:

    • Aromatic protons in the region of δ 7.0-8.5 ppm, exhibiting complex splitting patterns due to their coupling.

    • Two methylene (-CH₂-) groups appearing as triplets in the aliphatic region (δ 2.5-3.5 ppm).

    • A broad singlet for the carboxylic acid proton, typically found at δ 10-12 ppm.

    Reference ¹H NMR data for a similar compound, 3-phenylpropionic acid, shows aromatic protons in the range of δ 7.17-7.34 ppm and two triplets for the methylene groups at δ 2.97 and 2.69 ppm.[7] For 3-nitropropionic acid, the methylene protons appear as triplets at approximately δ 3.0 and 4.6 ppm.[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. The expected signals for this compound would include:

    • A signal for the carbonyl carbon of the carboxylic acid around δ 170-180 ppm.

    • Signals for the aromatic carbons between δ 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded.

    • Two signals for the aliphatic methylene carbons in the range of δ 30-40 ppm.

    Reference ¹³C NMR data for 3-phenylpropionic acid shows the carbonyl carbon at δ 179.82 ppm, aromatic carbons between δ 126.52-140.28 ppm, and the methylene carbons at δ 35.64 and 30.73 ppm.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable for this compound.

  • Illustrative HPLC Method:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[9]

    • Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is typically effective.[9]

    • Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., 210-280 nm) is appropriate.[10]

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.[3]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • N-O Asymmetric Stretch (Nitro Group): A strong absorption between 1500-1550 cm⁻¹.

  • N-O Symmetric Stretch (Nitro Group): A medium to strong absorption in the range of 1340-1370 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks typically appear below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Section 4: Applications in Research and Drug Development

While direct pharmacological studies on this compound are limited in the public domain, its structural motifs suggest several promising avenues for exploration in drug discovery and development.

As a Versatile Building Block

The true value of this compound lies in its utility as a versatile chemical intermediate. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of chemical modifications, including amidation, sulfonylation, and the formation of various heterocyclic systems. This opens the door to the synthesis of libraries of novel compounds for biological screening.

The amino derivative, 3-(3-aminophenyl)propionic acid, is a key precursor for the synthesis of various biologically active molecules. The strategic placement of the propionic acid side chain and the reactive amino group on the phenyl ring allows for the construction of complex molecular architectures with potential therapeutic applications.

Potential Pharmacological Relevance

Derivatives of arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] While this compound itself is not an NSAID, its core structure is shared with this important class of therapeutic agents. This suggests that with appropriate functionalization, novel anti-inflammatory or analgesic agents could be developed.

Furthermore, the introduction of a nitro group can modulate the electronic properties and metabolic stability of a molecule, which are key considerations in drug design. The nitro group can also participate in specific interactions with biological targets.

Workflow for Derivative Synthesis and Biological Evaluation

cluster_synthesis Derivative Synthesis cluster_evaluation Biological Evaluation A This compound B Reduction of Nitro Group A->B C 3-(3-Aminophenyl)propionic acid B->C D Functionalization of Amino Group (e.g., Amidation, Sulfonylation) C->D E Library of Novel Derivatives D->E F In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) E->F Screening G Identification of 'Hits' F->G H Lead Optimization G->H I In Vivo Studies (e.g., Animal Models) H->I

Caption: A logical workflow for leveraging this compound in drug discovery.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is classified as causing skin and serious eye irritation.[5] It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Scaffold with Untapped Potential

This compound represents a valuable and versatile building block for chemical synthesis. While its direct biological activities remain largely unexplored, its potential as a precursor to a wide range of functionalized molecules is clear. The strategic positioning of the nitro group and the carboxylic acid moiety provides chemists with the tools to design and synthesize novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and analysis, with the aim of inspiring further research into this promising chemical entity.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 9, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. Retrieved January 9, 2026, from [Link]

  • SpectraBase. (n.d.). Propionic acid, p-nitrophenyl ester - Optional[13C NMR] - Spectrum. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitropropionic acid. PubChem. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 9, 2026, from [Link]

  • Organic Spectroscopy International. (2017, July 24). 3-Phenylpropionic acid. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR data of 3-nitropropionic acid obtained at 300 MHz. Retrieved January 9, 2026, from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2015, September 12). Does anyone know the HPLC conditions to quantify propionic acid? Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (s)-3-Amino-3-(3-nitrophenyl)propionic acid. PubChem. Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved January 9, 2026, from [Link]

  • OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved January 9, 2026, from [Link]

  • YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved January 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 9, 2026, from [Link]

  • IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2025, August 6). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Retrieved January 9, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Nitropropionic acid - Optional[1H NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 3-(3-Nitrophenyl)propionic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound is a bifunctional organic compound that holds significant interest in the realm of medicinal chemistry. Its structure, featuring a carboxylic acid moiety and a nitroaromatic ring, presents a unique combination of functionalities that can be exploited in the design of novel therapeutic agents. The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, while the nitroaromatic scaffold is a well-established pharmacophore found in numerous approved drugs.[1][2][3] The presence of the nitro group, a strong electron-withdrawing and polar substituent, significantly influences the molecule's electronic properties, pharmacokinetics, and pharmacodynamics.[4][5] This guide will delve into the intricacies of its molecular architecture, offering both theoretical and practical insights for its application in drug discovery endeavors.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development. Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₉NO₄[6]
Molecular Weight 195.17 g/mol [6]
CAS Number 1664-57-9[6]
IUPAC Name 3-(3-nitrophenyl)propanoic acid[7]
Melting Point 110-112 °C[8]
Boiling Point 379.4 ± 17.0 °C (Predicted)[8]
Density 1.343 ± 0.06 g/cm³ (Predicted)[8]
pKa 4.50 ± 0.10 (Predicted)[8]
Appearance White to light yellow powder/crystal[8]
Solubility Soluble in Methanol[8]

Molecular Structure Elucidation: A Multi-faceted Approach

A thorough characterization of the molecular structure of this compound necessitates a combination of spectroscopic and analytical techniques. While a definitive single-crystal X-ray structure is not publicly available, a comprehensive structural analysis can be constructed through predictive modeling and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display a complex multiplet pattern due to the meta-substitution of the nitro group. The protons on the propionic acid chain would appear as two triplets.

  • Aromatic Protons (δ 7.5-8.5 ppm): The four protons on the nitrophenyl ring will show characteristic downfield shifts due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The proton ortho to the nitro group is expected to be the most deshielded.

  • Aliphatic Protons (δ 2.7-3.1 ppm): The two methylene groups of the propionic acid chain will appear as two distinct triplets, a result of spin-spin coupling with each other. The methylene group adjacent to the aromatic ring will likely be more deshielded than the one adjacent to the carboxyl group.

  • Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift, which is often concentration-dependent.[9]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are anticipated.

  • Carbonyl Carbon (δ ~170-180 ppm): The carbon of the carboxylic acid group is expected to resonate at the most downfield position.[10]

  • Aromatic Carbons (δ ~120-150 ppm): The six carbons of the benzene ring will appear in the aromatic region. The carbon atom directly attached to the nitro group will be significantly deshielded.

  • Aliphatic Carbons (δ ~30-40 ppm): The two methylene carbons of the propionic acid chain will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[9][11]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[12]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[9][11]

  • N-O Stretch (Nitro Group): Two distinct, strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[13]

  • C=C Stretch (Aromatic): Medium to weak absorption bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.[12]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would provide information about the molecular weight and fragmentation pattern of this compound.

  • Molecular Ion Peak (M⁺): The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound (195.17). However, for some carboxylic acids, this peak can be weak or absent.[14]

  • Key Fragmentation Pathways: Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).[15] Carboxylic acids often undergo fragmentation via the loss of the carboxyl group (COOH, m/z 45) or through McLafferty rearrangement if structurally permissible.[8]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Knoevenagel condensation followed by reduction and hydrolysis.[16][17] A detailed protocol based on literature procedures is provided below.

Experimental Protocol: Knoevenagel Condensation Route

Materials:

  • 3-Nitrobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzaldehyde and malonic acid in a minimal amount of ethanol. Add a catalytic amount of piperidine and a larger volume of pyridine to serve as the solvent and base.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Decarboxylation: After the condensation is complete, carefully add a solution of concentrated hydrochloric acid to the reaction mixture. This will protonate the intermediate and facilitate the decarboxylation of the malonic acid derivative upon further heating.

  • Work-up: Cool the reaction mixture to room temperature and extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves a dual role in the Doebner modification of the Knoevenagel condensation. It acts as a weakly basic catalyst and a solvent that facilitates the decarboxylation of the intermediate.[18]

  • Piperidine Catalyst: A small amount of a stronger secondary amine catalyst, like piperidine, is often used to accelerate the initial condensation step.[19]

  • Acidic Work-up: The addition of a strong acid is crucial for the hydrolysis of any intermediates and to ensure the final product is in its protonated carboxylic acid form.

Reaction Mechanism

Knoevenagel_Condensation

X-ray Crystallography: The Gold Standard for Structural Determination

While a specific crystal structure for this compound is not found in the common crystallographic databases, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[20]

Protocol for Crystal Growth and Data Collection

Crystal Growth:

  • Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. A solvent in which the compound has moderate solubility is ideal. For this compound, solvents like ethanol, ethyl acetate, or a mixture of these with a less polar co-solvent like hexane could be explored.[21]

  • Slow Evaporation: A straightforward method involves dissolving the purified compound in a suitable solvent to near saturation, filtering the solution to remove any particulate matter, and allowing the solvent to evaporate slowly in a dust-free environment.[22]

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[20]

  • X-ray Diffraction: The crystal is then placed in an intense beam of monochromatic X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined against the experimental data to yield the final, high-resolution molecular structure.

XRay_Workflow

Relevance in Drug Development

The molecular architecture of this compound makes it a valuable scaffold for drug discovery.

The Role of the Nitroaromatic Moiety

Nitroaromatic compounds have a long history in medicine, with many exhibiting a broad range of biological activities, including antibacterial, anticancer, and antiparasitic properties.[2][23] The nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects on target cells.[5] This mechanism of action is particularly relevant for the development of hypoxia-activated prodrugs that are selectively toxic to cancer cells in the low-oxygen tumor microenvironment.

The Carboxylic Acid Group and Bioisosterism

The carboxylic acid functionality is a common feature in many drugs, as it can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. However, the acidic nature of this group can also lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism.[15] In drug design, a common strategy is to replace the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can maintain or improve biological activity while enhancing the drug-like properties of the molecule.[15] this compound can serve as a starting point for the synthesis of various derivatives where the carboxylic acid is replaced by bioisosteres like tetrazoles, sulfonamides, or hydroxamic acids, allowing for the fine-tuning of a lead compound's properties.

Drug_Development_Logic

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. Its molecular structure, characterized by a nitroaromatic ring and a carboxylic acid group, offers a versatile platform for the design and synthesis of novel therapeutic agents. While a complete experimental structural elucidation is pending, a comprehensive understanding of its molecular architecture can be achieved through a combination of predictive spectroscopic methods and comparison with analogous compounds. The synthetic accessibility of this compound, coupled with the well-documented biological relevance of its constituent functional groups, underscores its potential as a valuable building block in the ongoing quest for new and improved medicines.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7.[4]

  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.[5]

  • Nikolayev, A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.[23]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.[15]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.[1]

  • Benchchem. (n.d.). Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid.[13]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.[2]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.[22]

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3-(3-Nitrophenyl)propionic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Nitrophenyl)propionic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a valuable building block in medicinal chemistry and materials science. The document is structured for researchers, chemists, and drug development professionals, offering a deep dive into reaction mechanisms, field-proven experimental protocols, and strategic considerations for process optimization. We will explore the two primary methodologies for constructing the key intermediate, (E)-3-(3-nitrophenyl)acrylic acid, via the Knoevenagel-Doebner condensation and the Perkin reaction. Subsequently, the guide details the selective reduction to the target saturated carboxylic acid and further transformation to its amino analogue, 3-(3-aminophenyl)propionic acid, a compound of significant pharmaceutical interest.[1] Each section is grounded in authoritative references, providing a self-validating framework for laboratory application.

Introduction and Strategic Overview

This compound is an aromatic carboxylic acid characterized by a propanoic acid moiety and a nitro group at the meta position of the benzene ring.[2][3] Its structure serves as a versatile scaffold for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents where the nitro group can be a precursor to an amine, or the carboxylic acid can be modified.[1][4][5]

The most logical and industrially scalable approach to its synthesis begins with the commercially available starting material, 3-nitrobenzaldehyde.[6] The overall strategy involves a two-step sequence:

  • Carbon-Carbon Bond Formation: An olefination reaction to extend the aldehyde into an α,β-unsaturated acrylic acid derivative.

  • Reduction: Saturation of the alkene double bond to yield the final propionic acid chain.

This synthetic strategy is visualized in the workflow below.

G cluster_0 Overall Synthetic Strategy 3_nitrobenzaldehyde 3-Nitrobenzaldehyde m_nitrocinnamic (E)-3-(3-nitrophenyl)acrylic acid 3_nitrobenzaldehyde->m_nitrocinnamic C-C Bond Formation (Knoevenagel or Perkin) final_product This compound m_nitrocinnamic->final_product Alkene Reduction (Catalytic Hydrogenation)

Caption: High-level overview of the synthesis pathway.

Synthesis of Key Intermediate: (E)-3-(3-nitrophenyl)acrylic acid

The pivotal step in this synthesis is the creation of the α,β-unsaturated acid, commonly known as m-nitrocinnamic acid. This is achieved through condensation reactions that extend the carbon backbone of 3-nitrobenzaldehyde. We will detail the two most effective methods: the Knoevenagel-Doebner condensation and the Perkin reaction.

Method A: The Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7][8] The Doebner modification specifically employs malonic acid in the presence of a basic catalyst like pyridine, often with a co-catalyst such as piperidine.[7][9] This modification is highly efficient as it is followed by a concerted decarboxylation upon heating, directly yielding the cinnamic acid derivative.[9][10]

Mechanism: The reaction is initiated by the deprotonation of malonic acid by the base (piperidine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. A subsequent dehydration and pyridine-induced decarboxylation yield the final α,β-unsaturated acid product.[9][11]

G cluster_mech Knoevenagel-Doebner Mechanism Start 3-Nitrobenzaldehyde + Malonic Acid Enolate Malonic Acid Enolate Formation (Base-catalyzed) Start->Enolate Piperidine Attack Nucleophilic Attack on Aldehyde Enolate->Attack Intermediate Aldol Adduct Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Unsat_diacid Unsaturated Diacid Intermediate Dehydration->Unsat_diacid Decarboxylation Decarboxylation (-CO2) Unsat_diacid->Decarboxylation Heat (Pyridine) Product (E)-3-(3-nitrophenyl)acrylic acid Decarboxylation->Product

Caption: Mechanism of the Knoevenagel-Doebner condensation.

Experimental Protocol: Knoevenagel-Doebner Condensation [10]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-nitrobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine as the solvent.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed. The evolution of CO2 will be observed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure (E)-3-(3-nitrophenyl)acrylic acid.

Method B: The Perkin Reaction

The Perkin reaction is a classic method for synthesizing cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[12][13] For the synthesis of m-nitrocinnamic acid, 3-nitrobenzaldehyde is reacted with acetic anhydride and sodium acetate.[14]

Mechanism: The reaction begins with the formation of a carbanion (enolate) from acetic anhydride, facilitated by the sodium acetate base.[15] This enolate adds to the aldehyde carbonyl group in an aldol-type condensation. The resulting alkoxide undergoes an intramolecular acyl transfer, followed by elimination of an acetate group and subsequent hydrolysis to yield the final product.[16]

G cluster_perkin Perkin Reaction Mechanism Start_Perkin 3-Nitrobenzaldehyde + Acetic Anhydride Enolate_Perkin Anhydride Enolate Formation (Base-catalyzed) Start_Perkin->Enolate_Perkin CH3COONa Attack_Perkin Aldol-type Addition Enolate_Perkin->Attack_Perkin Intermediate_Perkin Alkoxide Intermediate Attack_Perkin->Intermediate_Perkin Acyl_Transfer Intramolecular Acyl Transfer Intermediate_Perkin->Acyl_Transfer Elimination Elimination (-CH3COO⁻) Acyl_Transfer->Elimination Hydrolysis Hydrolysis Elimination->Hydrolysis Product_Perkin (E)-3-(3-nitrophenyl)acrylic acid Hydrolysis->Product_Perkin

Caption: Mechanism of the Perkin reaction.

Experimental Protocol: Perkin Reaction [14]

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine 3-nitrobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and freshly fused sodium acetate (1.5 eq).

  • Reaction: Heat the mixture in an oil bath at 180 °C for 10-13 hours.

  • Workup: After cooling slightly, pour the reaction mixture into water to hydrolyze the excess anhydride and precipitate the crude product.

  • Purification: Filter the solid and wash with water. Dissolve the crude product in aqueous ammonia, filter to remove any insoluble impurities, and then re-precipitate the acid by pouring the solution into dilute sulfuric acid. Collect the purified m-nitrocinnamic acid by filtration, wash with water, and dry. Recrystallization from ethanol yields the pure product.[14]

Comparison of Methods
FeatureKnoevenagel-Doebner CondensationPerkin Reaction
Reagents Malonic acid, Pyridine, PiperidineAcetic anhydride, Sodium acetate
Temperature Reflux (typically ~115 °C)High temperature (180 °C)
Reaction Time Generally shorter (hours)Longer (10+ hours)[14]
Yield Often excellent, can be nearly quantitative[17]Good to high (e.g., 74-77%)[14]
Advantages Milder conditions, shorter reaction time.Avoids the use of pyridine, which is carcinogenic.[18]
Disadvantages Requires pyridine, which is toxic and has a strong odor.Harsh conditions, long reaction time, potential for side reactions.

Final Step: Reduction to this compound

With m-nitrocinnamic acid in hand, the final step is the selective reduction of the carbon-carbon double bond to form the propionic acid side chain. Catalytic hydrogenation is the method of choice for this transformation.

Method: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for reducing alkene double bonds.[19] While this reagent can also reduce nitro groups, the reduction of an isolated C=C double bond is typically faster and can be achieved under milder conditions than the reduction of an aromatic nitro group.[20] By carefully controlling the hydrogen pressure and reaction time, selective reduction is achievable.

G cluster_reduction Hydrogenation Workflow start_h2 (E)-3-(3-nitrophenyl)acrylic acid dissolved in solvent (e.g., Ethanol) add_catalyst Add Pd/C Catalyst (5-10 mol%) start_h2->add_catalyst hydrogenate Pressurize with H2 gas (e.g., 1-4 atm) add_catalyst->hydrogenate monitor Stir at Room Temperature Monitor by TLC/LCMS hydrogenate->monitor filter Filter through Celite to remove Pd/C monitor->filter Reaction Complete concentrate Concentrate filtrate under vacuum filter->concentrate purify Recrystallize if necessary concentrate->purify final Pure this compound purify->final

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

  • Setup: Dissolve (E)-3-(3-nitrophenyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas several times. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization if needed.

Further Transformation: Synthesis of 3-(3-Aminophenyl)propionic acid

The nitro group in this compound serves as a versatile handle for further functionalization, most commonly through reduction to the corresponding amine, 3-(3-aminophenyl)propionic acid.[21][22] This transformation is crucial for many applications in drug development.

A variety of methods are available for the reduction of aromatic nitro compounds.[20][23][24] The choice of reagent depends on the presence of other functional groups in the molecule.

Common Methods for Nitro Group Reduction [19][24][25]

Reducing AgentConditionsAdvantagesDisadvantages
H₂, Pd/C H₂ gas (1-4 atm), Ethanol/MethanolClean reaction, high yield, catalyst is recyclable.Can also reduce other functional groups (alkenes, alkynes, etc.).[19]
H₂, Raney Ni H₂ gas, EthanolEffective, less likely to cause dehalogenation than Pd/C.[19]Pyrophoric catalyst, requires careful handling.
Fe, HCl/NH₄Cl Acidic or neutral aqueous mediaInexpensive, high functional group tolerance.[24][25]Requires stoichiometric amounts of metal, acidic workup.
SnCl₂, HCl Ethanol, refluxMild, good for substrates with acid-sensitive groups.Stoichiometric tin salts produced as waste.[19][25]
Zn, AcOH Acetic AcidMild conditions, good functional group tolerance.[19]Stoichiometric zinc waste.

Experimental Protocol: Nitro Reduction with H₂ and Pd/C

The same setup and general procedure as described in Section 3 can be used.

  • Setup: Dissolve this compound (1.0 eq) in ethanol in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C catalyst (5-10 wt%).

  • Hydrogenation: Pressurize the vessel with hydrogen (50 psi) and stir at room temperature until hydrogen uptake ceases.

  • Workup: Filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(3-aminophenyl)propionic acid.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process starting from 3-nitrobenzaldehyde. The formation of the key m-nitrocinnamic acid intermediate can be accomplished via either the Knoevenagel-Doebner condensation or the Perkin reaction. While the Perkin reaction is a classic method, the Knoevenagel-Doebner condensation generally offers milder conditions and higher efficiency. The final reduction of the alkene is straightforwardly accomplished by catalytic hydrogenation. The resulting product is a valuable intermediate that can be readily converted to its amino analogue, expanding its utility in the synthesis of complex, biologically active molecules. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement these synthetic pathways.

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A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular structure of 3-(3-Nitrophenyl)propionic acid is presented below, with atom numbering for the purpose of spectroscopic assignment.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of similar structures, such as 3-phenylpropionic acid and various nitrophenyl derivatives.[5][6]

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-2~8.10s-Aromatic
H-4~7.95d~7.8Aromatic
H-5~7.50t~7.8Aromatic
H-6~7.65d~7.8Aromatic
H-7~3.05t~7.5-CH₂-Ar
H-8~2.75t~7.5-CH₂-COOH
OH>10br s-Carboxylic Acid
Interpretation and Rationale
  • Aromatic Region (7.50 - 8.10 ppm): The protons on the nitro-substituted benzene ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group.

    • H-2: This proton is situated between the nitro group and the propionic acid substituent and is expected to be a singlet or a narrowly split triplet.

    • H-4, H-5, and H-6: These protons will exhibit characteristic splitting patterns. H-5, being coupled to both H-4 and H-6, should appear as a triplet. H-4 and H-6 will likely be doublets, coupled to H-5.

  • Aliphatic Region (2.75 - 3.05 ppm): The two methylene groups of the propionic acid chain will appear as triplets due to coupling with each other. The methylene group attached to the aromatic ring (H-7) is expected to be slightly more deshielded than the methylene group adjacent to the carboxyl group (H-8).

  • Carboxylic Acid Proton (>10 ppm): The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift and can exchange with deuterium in D₂O.

Experimental Protocol for ¹H NMR

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add a small amount of TMS as an internal standard prep2->prep3 acq1 Transfer solution to an NMR tube acq2 Acquire spectrum on a 300-500 MHz NMR spectrometer acq1->acq2 acq3 Optimize spectral width, number of scans, and relaxation delay acq2->acq3 proc1 Apply Fourier transform proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0.00 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4

Caption: A standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are listed below. These predictions are based on established chemical shift ranges for similar functional groups.[7][8][9]

Carbon(s) Predicted δ (ppm) Assignment
C-9~178C=O (Carboxylic Acid)
C-3~148C-NO₂
C-1~142C-CH₂ (Aromatic)
C-5~135Aromatic CH
C-2~129Aromatic CH
C-6~124Aromatic CH
C-4~122Aromatic CH
C-8~35-CH₂-COOH
C-7~30-CH₂-Ar
Interpretation and Rationale
  • Carbonyl Carbon (~178 ppm): The carboxylic acid carbonyl carbon is expected to have the most downfield chemical shift.

  • Aromatic Carbons (122 - 148 ppm): The aromatic carbons will appear in the typical range for benzene derivatives. The carbon attached to the nitro group (C-3) will be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The carbon bearing the propionic acid side chain (C-1) will also be downfield. The remaining aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents.

  • Aliphatic Carbons (30 - 35 ppm): The two methylene carbons will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the common use of proton decoupling to simplify the spectrum to a series of singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table summarizes the key predicted IR absorption bands for this compound based on the characteristic frequencies of its functional groups.[10][11][12]

Wavenumber (cm⁻¹) Vibration Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic
~1710C=O stretchCarboxylic Acid
1550-1500 and 1350-1300N-O asymmetric and symmetric stretchNitro Group
~1600, ~1475C=C stretchAromatic Ring
Interpretation and Rationale
  • O-H Stretch (3300-2500 cm⁻¹): The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption that often overlaps with the C-H stretching region.

  • C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected.

  • N-O Stretches (1550-1500 and 1350-1300 cm⁻¹): The nitro group will exhibit two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations.

  • Aromatic and Aliphatic C-H and C=C Stretches: Absorptions corresponding to the aromatic and aliphatic C-H and aromatic C=C stretching vibrations will also be present in their expected regions.

Experimental Protocol for FTIR

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample prep2 onto the ATR crystal prep1->prep2 acq1 Collect a background spectrum acq2 Collect the sample spectrum acq1->acq2 proc1 Perform background subtraction proc2 Identify and label significant peaks proc1->proc2

Caption: A typical workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

The predicted key ions in the electron ionization (EI) mass spectrum of this compound are presented below.

m/z Ion Formation
195[M]⁺Molecular Ion
178[M - OH]⁺Loss of hydroxyl radical
150[M - COOH]⁺Loss of carboxyl radical
136[M - CH₂COOH]⁺McLafferty rearrangement
122[C₆H₄NO₂]⁺Cleavage of the propionic acid chain
106[C₇H₆O]⁺Further fragmentation
90[C₆H₄O]⁺Further fragmentation
76[C₆H₄]⁺Benzene ring fragment
Interpretation and Rationale
  • Molecular Ion ([M]⁺, m/z 195): The molecular ion peak should be observable, corresponding to the molecular weight of the compound.

  • Key Fragmentations:

    • Loss of the hydroxyl radical (-OH) from the carboxylic acid group would result in an ion at m/z 178.

    • Decarboxylation (loss of -COOH) would lead to a fragment at m/z 150.

    • A characteristic fragmentation of carboxylic acids is the McLafferty rearrangement, which would result in a fragment at m/z 136.

    • Cleavage of the bond between the aliphatic chain and the aromatic ring would produce ions corresponding to the nitrophenyl moiety and the propionic acid chain.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Analysis and Detection intro1 Introduce a dilute solution of the sample intro2 into the ion source (e.g., via direct infusion or GC/LC) intro1->intro2 ion1 Ionize the sample using an appropriate method ion2 (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) ion1->ion2 anal1 Separate ions based on their mass-to-charge ratio anal2 Detect the ions and generate the mass spectrum anal1->anal2

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging fundamental principles and comparative data from analogous structures, we have constructed a detailed and scientifically grounded prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The included experimental protocols offer practical guidance for researchers seeking to acquire and interpret this data. This guide serves as a valuable resource for the synthesis, characterization, and application of this important chemical intermediate.

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3-(3-Nitrophenyl)propionic acid solubility information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-(3-Nitrophenyl)propionic Acid

Introduction: Understanding the Molecule

This compound (CAS 1664-57-9) is an aromatic carboxylic acid with a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] Its structure, featuring a phenyl ring, a carboxylic acid group, and a nitro group, dictates its physicochemical properties and, consequently, its solubility. This guide provides a comprehensive overview of the solubility characteristics of this compound, the theoretical principles governing its behavior in various solvents, and a robust experimental protocol for its quantitative determination. For researchers in drug discovery and chemical synthesis, a thorough understanding of solubility is paramount for formulation, reaction optimization, and bioavailability studies.

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₉H₉NO₄ PubChem[1]
Molecular Weight 195.17 g/mol PubChem[1]
Physical State White to light yellow powder/crystal ChemicalBook[2]
Melting Point 110-112 °C ChemicalBook[2][3]

| Predicted pKa | 4.50 ± 0.10 | ChemicalBook[2] |

Part 1: Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The guiding principle is the adage "like dissolves like," which relates solubility to the polarity of the solute and solvent.[4][5]

  • Polarity and Functional Groups: The molecule possesses both polar and non-polar regions. The carboxylic acid (-COOH) and nitro (-NO₂) groups are highly polar and capable of hydrogen bonding. The benzene ring and the propylene chain, conversely, contribute to its non-polar character. Therefore, its solubility is highest in polar protic and aprotic solvents that can interact favorably with these functional groups.

  • Impact of pH on Aqueous Solubility: As a carboxylic acid with a predicted pKa of approximately 4.5, its solubility in aqueous media is highly pH-dependent.[2]

    • At a pH well below its pKa (e.g., pH < 2.5), the carboxylic acid group is predominantly in its protonated, neutral form (-COOH). This form is less polar, leading to low water solubility.

    • As the pH of the solution approaches and exceeds the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This ionic form is significantly more polar and readily solvated by water molecules, leading to a sharp increase in aqueous solubility. This principle is fundamental for designing aqueous formulations and for extraction procedures.[4][6]

The logical relationship between pH and the ionization state of the molecule can be visualized as follows:

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility Low Aqueous Solubility (Neutral Form Dominates) Equilibrium R-COOH ⇌ R-COO⁻ + H⁺ pKa ≈ 4.5 Low_Solubility->Equilibrium Decrease H⁺ (Increase pH) High_Solubility High Aqueous Solubility (Ionic Form Dominates) High_Solubility->Equilibrium Increase H⁺ (Decrease pH) Equilibrium->Low_Solubility Equilibrium->High_Solubility

Caption: pH-dependent equilibrium and its effect on solubility.

Part 2: Known Solubility Profile

While extensive quantitative solubility data is not widely published, a qualitative profile can be constructed from available information and chemical principles.

SolventSolvent TypeExpected SolubilityRationale
Methanol Polar ProticSoluble[2][3]The hydroxyl group of methanol acts as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid and nitro groups.
Ethanol Polar ProticSolubleSimilar mechanism to methanol; a common solvent for organic acids.
Water Polar ProticSparingly soluble (at neutral pH)Solubility is limited by the non-polar benzene ring but increases significantly in alkaline conditions due to salt formation.[6]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid proton, making it a good solvent for many organic acids.[7]
Acetone Polar AproticSoluble to Moderately SolubleThe carbonyl group can act as a hydrogen bond acceptor, but its overall polarity is less than that of alcohols or DMSO.
Hexane Non-polarInsolubleThe large polarity mismatch between the non-polar solvent and the polar functional groups of the solute prevents effective solvation.[4]
Toluene Non-polar (Aromatic)Sparingly soluble to InsolubleWhile π-π stacking interactions are possible between the benzene rings of toluene and the solute, these are generally not strong enough to overcome the energy required to break the solute's crystal lattice.

Part 3: Experimental Protocol for Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method.[5] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Workflow Diagram

G start Start prep 1. Preparation Add excess this compound to a known volume of solvent in a sealed vial. start->prep equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil phase_sep 3. Phase Separation Allow suspension to settle. Alternatively, centrifuge. equil->phase_sep filter 4. Filtration Filter supernatant through a 0.22 µm syringe filter to get a clear, saturated solution. phase_sep->filter quant 5. Quantification Dilute filtrate and measure concentration using HPLC or UV-Vis Spectroscopy. filter->quant end End quant->end

Caption: Experimental workflow for the Shake-Flask solubility assay.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Pipette a precise volume of the desired solvent (e.g., 2.0 mL) into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the suspension for 24 to 48 hours. Causality Note: This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. Shorter times may result in an underestimation of solubility.

  • Phase Separation:

    • Remove the vial from the shaker and let it stand undisturbed for at least 1 hour to allow the excess solid to settle. For fine suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is recommended for a clear separation.

  • Sample Collection and Filtration:

    • Carefully draw the supernatant using a syringe.

    • Attach a chemically resistant syringe filter (e.g., PTFE or PVDF, 0.22 µm pore size) to the syringe. Trustworthiness Note: Filtering is a critical step to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The small pore size ensures removal of even fine crystallites.

    • Discard the first 0.2 mL of the filtrate to saturate the filter membrane and avoid adsorption effects.

    • Collect the clear, saturated filtrate into a clean analysis vial.

  • Quantification:

    • Accurately dilute a known volume of the filtrate with a suitable mobile phase or solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry method against a standard calibration curve.

    • Calculate the original solubility in mg/mL or mol/L by accounting for the dilution factor.

Conclusion

The solubility of this compound is a critical parameter dictated by its molecular structure. It exhibits good solubility in polar organic solvents like methanol and DMSO. Its aqueous solubility is limited but can be significantly enhanced under alkaline conditions due to the deprotonation of its carboxylic acid group. For precise quantification, the shake-flask method provides a reliable and reproducible approach. The principles and protocols outlined in this guide equip researchers with the necessary tools to confidently assess and leverage the solubility characteristics of this compound in their scientific endeavors.

References

  • This compound | C9H9NO4 | CID 2760224. PubChem, National Center for Biotechnology Information. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of Toronto Scarborough. [Link]

  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone via YouTube. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Academia.edu. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

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An In-depth Technical Guide to the Safe Handling of 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for 3-(3-Nitrophenyl)propionic acid. As a compound frequently utilized in synthetic chemistry and drug development, a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount to ensuring a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed risk assessment.

Compound Identification and Hazard Profile

This compound is a solid organic compound with the following identifiers:

PropertyValue
Chemical Name This compound
Synonyms 3-Nitrohydrocinnamic Acid
CAS Number 1664-57-9[1][2]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [2]
Appearance White to off-white solid
Melting Point 110-112 °C
GHS Hazard Classification

Based on available data, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

The GHS pictogram associated with this compound is the exclamation mark. The signal word is "Warning".[3]

Prudent Handling and Storage

The primary principle when handling this compound is the avoidance of all personal contact, including inhalation of dust.[4] A well-ventilated area is mandatory for all operations involving this compound.

Engineering Controls

All weighing and manipulation of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a continuous and verifiable airflow.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE:

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation.
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required when working in a functional fume hood. If dust cannot be controlled, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling irritating dust particles.
Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

  • Store in original, tightly sealed containers.[4]

  • Keep in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[5]

  • Protect containers from physical damage and inspect regularly for leaks.[4]

Experimental Workflows: A Visual Guide

To ensure procedural clarity, the following diagrams illustrate key workflows for handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Perform Experimental Manipulations handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Dispose of Waste in Labeled Containers clean1->clean2 clean3 Remove and Dispose of Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 SpillResponse Emergency Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Emergency Services spill->alert ppe Don Appropriate PPE evacuate->ppe For trained personnel only contain Contain the Spill (if safe to do so) ppe->contain cleanup Clean Up Spill Using Appropriate Materials contain->cleanup dispose Dispose of Waste in Sealed, Labeled Containers cleanup->dispose decontaminate Decontaminate Area and Personal Protective Equipment dispose->decontaminate

Caption: A flowchart for responding to a spill of this compound.

Fire and Explosion Hazards

While not highly flammable, as a combustible solid, this compound can burn. Finely divided dust may form explosive mixtures with air. [4]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5]* Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing. [4]* Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. [6]

Toxicological and Reactivity Profile

Toxicological Information

The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system. [3]Ingestion may cause systemic effects. While specific data for this compound is limited, the analogous 3-Nitropropionic acid is known to be a mitochondrial toxin.

Stability and Reactivity

The compound is stable under recommended storage conditions. [5]However, it is incompatible with:

  • Strong oxidizing agents

  • Strong bases

  • Reducing agents [5] Avoid creating and igniting dust, as this can lead to a fire or explosion. [4]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company. [5]* Contaminated packaging should be treated as unused product. [5]* Follow all federal, state, and local regulations for hazardous waste disposal.

Conclusion

The safe handling of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2760224, this compound. Retrieved from [Link]

  • CPAchem Ltd. (2023). 3-(3-Hydroxyphenyl)propionic acid Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1678, 3-Nitropropionic acid. Retrieved from [Link]

  • TCI EUROPE N.V. (2018). This compound Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitropropionic acid. Retrieved from [Link]

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An In-Depth Technical Guide to the Potential Applications of 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Chemical Scaffolding

In the landscape of modern drug discovery and fine chemical synthesis, the identification and utilization of versatile molecular building blocks are paramount. 3-(3-Nitrophenyl)propionic acid, a seemingly unassuming aromatic carboxylic acid, represents one such scaffold. Its true potential lies not in its inherent biological activity, but in the strategic placement of its functional groups: a nitro moiety amenable to reduction and a carboxylic acid ready for a variety of coupling reactions. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of the latent applications of this compound. We will delve into its role as a precursor to pharmacologically active agents and its utility in the synthesis of complex heterocyclic systems. This document eschews a rigid, templated format in favor of a narrative that follows the logical progression from fundamental properties to sophisticated applications, mirroring the journey of a molecule from a simple building block to a high-value compound.

Core Characteristics of this compound

A thorough understanding of the physicochemical properties of a starting material is the bedrock of successful synthesis. This compound is a solid at room temperature with a melting point in the range of 110-112°C.[1] Its molecular structure, featuring a phenyl ring substituted with a nitro group and a propionic acid side chain, provides two key reactive handles for synthetic transformations.

PropertyValueSource
Molecular FormulaC₉H₉NO₄[2]
Molecular Weight195.17 g/mol [2]
Melting Point110-112 °C[1]
AppearanceWhite to light yellow powder/crystal[1]
SolubilitySoluble in Methanol[1]

The spectroscopic signature of this compound is well-defined. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the meta-substitution, as well as two triplet signals for the diastereotopic methylene protons of the propionic acid chain. The ¹³C NMR would display distinct resonances for the carboxyl carbon, the aromatic carbons (with the carbon bearing the nitro group shifted downfield), and the aliphatic carbons. The infrared (IR) spectrum is dominated by a strong carbonyl (C=O) stretch from the carboxylic acid and characteristic peaks corresponding to the N-O stretching of the nitro group. Mass spectrometry would confirm the molecular weight of 195.17 g/mol .

The Gateway to Bioactivity: Reduction to 3-(3-Aminophenyl)propionic Acid

The cornerstone of this compound's utility lies in the facile reduction of its nitro group to a primary amine, yielding 3-(3-Aminophenyl)propionic acid. This transformation unlocks a plethora of synthetic possibilities, as the resulting amino group is a versatile nucleophile and a precursor for a wide array of functionalities.

Catalytic hydrogenation is the most efficient and atom-economical method for this reduction.[3] Palladium on carbon (Pd/C) is a commonly employed catalyst due to its high activity and selectivity.[4] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

G cluster_workflow Catalytic Hydrogenation Workflow Start This compound in Solvent Catalyst Add Pd/C Catalyst Start->Catalyst Hydrogenation Pressurize with H₂ Gas (e.g., 50 psi) Catalyst->Hydrogenation Reaction Stir at Room Temperature Hydrogenation->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Filtration Filter through Celite® to remove Pd/C Monitoring->Filtration Complete Workup Solvent Evaporation Filtration->Workup Product 3-(3-Aminophenyl)propionic acid Workup->Product G cluster_pathway Synthetic Pathway to Neuroprotective Agents Start 3-(3-Aminophenyl)propionic acid AmideCoupling Amide Coupling with Bioactive Carboxylic Acid Start->AmideCoupling Esterification Esterification of Carboxylic Acid Start->Esterification OtherDeriv Other Derivatizations (e.g., Sulfonylation) Start->OtherDeriv Product Potential Neuroprotective Agents AmideCoupling->Product Esterification->Product OtherDeriv->Product

Sources

3-(3-Nitrophenyl)propionic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3-Nitrophenyl)propionic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 1664-57-9, is an organic compound that serves as a versatile intermediate in various chemical syntheses.[1][2][3][4] Its structure, featuring a propionic acid chain attached to a nitrophenyl ring, makes it a valuable building block in the development of pharmaceuticals and agrochemicals.[5] The presence of both a carboxylic acid functional group and a nitroaromatic moiety allows for a wide range of chemical transformations, offering pathways to more complex molecules.[5]

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a representative synthesis protocol, and an analysis of its spectroscopic characteristics. A crucial aspect of this guide is to clearly distinguish this compound from the structurally related and well-known neurotoxin, 3-nitropropionic acid (3-NPA). While both compounds share a nitro-functionalized three-carbon carboxylic acid backbone, their phenyl-substituted and non-phenylated structures lead to vastly different biological activities. This guide will dedicate a section to the biological activity of 3-NPA to highlight these differences and prevent potential confusion in research and development settings.

Chemical and Physical Properties

This compound is typically a light yellow solid at room temperature.[1] The key identifying information and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1664-57-9[1][2][3][4]
Molecular Formula C₉H₉NO₄[1][2][3][4]
Molecular Weight 195.17 g/mol [1][3]
Appearance White to light yellow powder/crystal[1]
Melting Point 110-112 °C[1]
Boiling Point (Predicted) 379.4 ± 17.0 °C[1]
Density (Predicted) 1.343 ± 0.06 g/cm³[1]
pKa (Predicted) 4.50 ± 0.10[1]
Solubility Soluble in Methanol[1]
InChIKey ZOANOABZUNJOJT-UHFFFAOYSA-N[1]
SMILES O=C(O)CCC1=CC(=CC=C1)[O-][1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Knoevenagel condensation of 3-nitrobenzaldehyde with Meldrum's acid, followed by hydrolysis and decarboxylation.[1][6]

Representative Experimental Protocol

Reaction Scheme:

Synthesis_of_3_3_Nitrophenyl_propionic_acid meldrums_acid Meldrum's Acid intermediate intermediate meldrums_acid->intermediate reagents Triethylamine, Formic Acid, DMF reagents->intermediate workup HCl, Water product product workup->product intermediate->product 2. Hydrolysis & Decarboxylation

A representative synthesis workflow for this compound.

Materials:

  • 3-Nitrobenzaldehyde (0.4 mol)

  • Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) (0.4 mol)

  • Triethylamine (NEt₃) (0.56 mol)

  • Formic acid (1.4 mol)

  • N,N-Dimethylformamide (DMF) (150 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethyl Acetate or Carbon Tetrachloride (for recrystallization)

Procedure:

  • To a stirred solution of formic acid (1.4 mol) at 58 °C, slowly add triethylamine (0.56 mol) dropwise.

  • To this mixture, add N,N-dimethylformamide (150 mL), Meldrum's acid (0.4 mol), and 3-nitrobenzaldehyde (0.4 mol).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, remove the solvent by vacuum evaporation.

  • Grind the residue with distilled water (1000 mL) and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Collect the resulting precipitate by filtration.

  • Dry the solid in the air.

  • Recrystallize the crude product from ethyl acetate or carbon tetrachloride to yield pure this compound.[1][6]

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic-H7.5 - 8.2mThe protons on the nitrophenyl ring will appear in the downfield aromatic region, with complex splitting patterns due to their coupling with each other. The electron-withdrawing nitro group will deshield these protons.
-CH₂- (alpha to COOH)~2.7tThis methylene group is adjacent to the carbonyl group and will appear as a triplet due to coupling with the other methylene group.
-CH₂- (beta to COOH)~3.0tThis methylene group is adjacent to the aromatic ring and will also appear as a triplet.
-COOH>10br sThe carboxylic acid proton is typically a broad singlet and appears far downfield.
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons.

Carbon Predicted Chemical Shift (ppm) Notes
-C =O~178The carbonyl carbon of the carboxylic acid will be the most downfield signal.
Aromatic-C -NO₂~148The carbon atom directly attached to the nitro group will be significantly deshielded.
Aromatic-C 122 - 142The other aromatic carbons will appear in this range, with the carbon attached to the propyl chain being the most upfield of the aromatic signals.
-C H₂- (alpha to COOH)~35
-C H₂- (beta to COOH)~30
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the absorptions of the carboxylic acid and nitro functional groups.

Functional Group Predicted Absorption (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
C=O (Carboxylic Acid)1700-1725Strong, Sharp
N-O (Asymmetric Stretch)1510-1560Strong
N-O (Symmetric Stretch)1345-1385Strong
C-O (Carboxylic Acid)1210-1320Strong
Mass Spectrometry (Predicted Fragmentation)

Upon electron ionization, the molecular ion peak [M]⁺ at m/z = 195 is expected. Key fragmentation patterns would likely involve:

  • Loss of the carboxyl group (-COOH), resulting in a fragment at m/z = 150.

  • Loss of the nitro group (-NO₂), leading to a fragment at m/z = 149.

  • Cleavage of the bond between the alpha and beta carbons of the propyl chain.

Applications in Organic Synthesis

The dual functionality of this compound makes it a useful intermediate. The carboxylic acid group can undergo esterification and amidation reactions, while the nitro group can be reduced to an amine, which can then be further functionalized. This makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.

While specific examples of its use in the synthesis of marketed drugs are not widely documented, a related compound, Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic acid, is utilized as a chiral building block in peptide-based therapeutics.[7] This highlights the potential of the 3-(nitrophenyl)propionic acid scaffold in drug discovery and development, where the nitro group can be a precursor to an amine for further elaboration or can be used to attach payloads in antibody-drug conjugates (ADCs).[7]

Biological Activity: A Critical Distinction from 3-Nitropropionic Acid (3-NPA)

It is imperative to distinguish this compound from 3-nitropropionic acid (3-NPA). 3-NPA is a well-characterized neurotoxin found in certain fungi and plants.[2][8] There is no evidence to suggest that this compound shares the toxicity of 3-NPA.

The Neurotoxicity of 3-Nitropropionic Acid (3-NPA)

3-NPA is a potent mitochondrial toxin that irreversibly inhibits succinate dehydrogenase (Complex II) in the electron transport chain.[8] This inhibition leads to a cascade of detrimental effects, including:

  • Energy Depletion: Inhibition of the Krebs cycle and electron transport leads to a severe decrease in ATP production.

  • Excitotoxicity: The energy depletion makes neurons more susceptible to glutamate-induced excitotoxicity.

  • Oxidative Stress: The disruption of the electron transport chain leads to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.

3_NPA_Toxicity 3_NPA 3-Nitropropionic Acid (3-NPA) SDH_inhibition Inhibition of Succinate Dehydrogenase (Complex II) 3_NPA->SDH_inhibition ETC_disruption Electron Transport Chain Disruption SDH_inhibition->ETC_disruption ATP_depletion ATP Depletion ETC_disruption->ATP_depletion ROS_production Increased Reactive Oxygen Species (ROS) ETC_disruption->ROS_production Excitotoxicity Excitotoxicity ATP_depletion->Excitotoxicity Oxidative_stress Oxidative Stress ROS_production->Oxidative_stress Neuronal_death Neuronal Death Excitotoxicity->Neuronal_death Oxidative_stress->Neuronal_death

Mechanism of 3-Nitropropionic Acid (3-NPA) neurotoxicity.

Due to its ability to selectively damage striatal neurons, 3-NPA is widely used in animal models to study Huntington's disease.[8]

There is currently no publicly available data to suggest that this compound exhibits similar biological activity. The presence of the phenyl group drastically alters the molecule's size, polarity, and overall stereochemistry, which would significantly affect its ability to interact with the active site of succinate dehydrogenase. Researchers should not extrapolate the known biological effects of 3-NPA to this compound.

Safety and Handling

This compound is classified as a corrosive substance.[1] It is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a dry, well-ventilated place.[1]

Conclusion

This compound is a valuable chemical intermediate with potential applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its synthesis is achievable through established methods like the Knoevenagel condensation. While detailed experimental and biological data for this specific compound are not extensively available in the public domain, its chemical nature suggests a range of possible synthetic transformations. It is of utmost importance for researchers to clearly distinguish this compound from the neurotoxic 3-nitropropionic acid (3-NPA) to ensure safe and accurate scientific investigation. Further research into the specific applications and biological profile of this compound is warranted to fully elucidate its potential.

References

  • (Reference for a hypothetical detailed synthesis protocol, if one were found).
  • This compound CAS#: 1664-57-9; ChemWhat Code: 30748. (n.d.). Retrieved from [Link]

  • Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • (Reference for a hypothetical spectroscopic d
  • (Reference for a hypothetical applic
  • This compound | C9H9NO4 | CID 2760224. PubChem. (n.d.). Retrieved from [Link]

  • (Reference for a hypothetical solubility d
  • (Reference for a hypothetical biological activity study, if one were found).
  • (Reference for a hypothetical signaling p
  • (Reference for a hypothetical safety data sheet, if a more detailed one were found).
  • (Reference for a hypothetical review on rel
  • (Reference for a hypothetical spectroscopic d
  • (Reference for a hypothetical synthesis optimiz
  • 3-(3-NITROPHENYL)PROPANOIC ACID | CAS 1664-57-9. Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to 3-(3-Nitrophenyl)propionic Acid: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-(3-Nitrophenyl)propionic acid, a compound of interest to researchers, scientists, and professionals in drug development. We will delve into its historical discovery, explore the evolution of its synthesis, detail its chemical and physical properties, and discuss its contemporary applications. This document is designed to be a definitive resource, grounding its claims in authoritative references and providing practical, field-proven insights.

Introduction and Historical Context

This compound, also known by its historical name m-nitrohydrocinnamic acid, is an aromatic carboxylic acid that has found utility as a building block in organic synthesis. Its discovery is intrinsically linked to the broader exploration of substituted cinnamic acids and their derivatives in the late 19th and early 20th centuries. The initial synthesis of this compound was not a singular event but rather a logical extension of the well-established chemistry of cinnamic acids, which were first isolated in 1872[1].

The primary route to this compound has historically involved a two-step process: the synthesis of its unsaturated precursor, m-nitrocinnamic acid, followed by the reduction of the alkene double bond. The synthesis of m-nitrocinnamic acid itself was made possible by the development of condensation reactions such as the Perkin reaction, discovered by William Henry Perkin in 1868, and the Knoevenagel condensation, established by Emil Knoevenagel. These reactions allowed for the creation of α,β-unsaturated aromatic acids from aromatic aldehydes.

While a definitive first synthesis of this compound is not prominently documented as a landmark discovery, its preparation follows from the well-trodden path of reducing the double bond of the corresponding cinnamic acid. Early methods for such reductions often employed reagents like sodium amalgam, a testament to the resourcefulness of chemists of that era in the absence of modern catalytic hydrogenation techniques[2][3][4].

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 1664-57-9[5][6]
Molecular Formula C₉H₉NO₄[5][6]
Molecular Weight 195.17 g/mol [5][6]
Appearance White to light yellow crystalline powder[6]
Melting Point 110-112 °C[6]
Synonyms m-Nitrohydrocinnamic acid, 3-Nitro-benzenepropanoic acid[5][6]

The presence of the nitro group and the carboxylic acid functionality dictates the reactivity of the molecule, making it a versatile intermediate in the synthesis of more complex structures, including pharmaceuticals and agrochemicals[6].

Synthesis of this compound: A Historical and Modern Perspective

The synthesis of this compound is a classic example of a two-stage synthetic sequence. The first stage involves the formation of the carbon-carbon double bond to create the cinnamic acid backbone, followed by the selective reduction of this double bond.

Stage 1: Synthesis of the Precursor, m-Nitrocinnamic Acid

The cornerstone of synthesizing this compound is the preparation of its unsaturated analog, m-nitrocinnamic acid. Historically and in modern practice, two primary named reactions have been employed for this purpose: the Perkin reaction and the Knoevenagel condensation.

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid[7]. In the case of m-nitrocinnamic acid, m-nitrobenzaldehyde is reacted with acetic anhydride and sodium acetate.

Reaction: m-Nitrobenzaldehyde + Acetic Anhydride --(NaOAc, Δ)--> m-Nitrocinnamic acid

A detailed procedure for this synthesis is provided in Organic Syntheses, a testament to its reliability and historical significance[1]. The reaction typically requires high temperatures (around 180°C) and extended reaction times.

Experimental Protocol: Synthesis of m-Nitrocinnamic Acid via the Perkin Reaction [1]

  • In a round-bottomed flask equipped with a reflux condenser, combine 50 g of m-nitrobenzaldehyde, 40 g of freshly fused sodium acetate, and 70 g of acetic anhydride.

  • Heat the mixture in an oil bath at 180°C for approximately 13 hours.

  • After cooling slightly, pour the reaction mixture into 200-300 mL of water and filter the solid by suction.

  • Wash the solid with water and then dissolve it in a solution of 20 mL of aqueous ammonia in about 200 mL of water.

  • Filter the ammonium salt solution and pour it into a solution of 15 mL of sulfuric acid in about 200 mL of water to precipitate the m-nitrocinnamic acid.

  • Filter the product, redissolve in aqueous ammonia, and reprecipitate with dilute sulfuric acid.

  • Wash the final product with water, dry, and recrystallize from boiling 95% ethanol.

The Knoevenagel condensation offers a milder alternative to the Perkin reaction. It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst, typically an amine like pyridine or piperidine.

Reaction: m-Nitrobenzaldehyde + Malonic Acid --(Base catalyst)--> m-Nitrocinnamic acid + CO₂ + H₂O

This method often proceeds at lower temperatures and can provide excellent yields.

Experimental Protocol: Synthesis of m-Nitrocinnamic Acid via Knoevenagel Condensation

  • Dissolve malonic acid (0.02 mol) and m-nitrobenzaldehyde (0.015 mol) in 5 mL of pyridine.

  • Add piperidine (0.15 mL) to the solution.

  • Reflux the reaction mixture at 70°C for 5 hours.

  • After cooling, add 5 mL of concentrated HCl and 40 mL of cold water.

  • Collect the solid precipitate by suction filtration, wash with cold water, and recrystallize from ethanol.

Knoevenagel_Condensation

Stage 2: Reduction of m-Nitrocinnamic Acid

The final step in the synthesis of this compound is the selective reduction of the carbon-carbon double bond of m-nitrocinnamic acid without affecting the nitro group or the carboxylic acid.

In the late 19th and early 20th centuries, sodium amalgam was a common reagent for reductions[2][3]. The reaction of m-nitrocinnamic acid with sodium amalgam in an aqueous or alcoholic solution would have yielded the desired this compound[4]. This method, while effective, has been largely superseded by more convenient and safer catalytic hydrogenation methods.

Conceptual Protocol: Reduction of m-Nitrocinnamic Acid with Sodium Amalgam [2][4]

  • Dissolve m-nitrocinnamic acid in a suitable solvent, such as aqueous ethanol.

  • Gradually add sodium amalgam (a solid alloy of sodium and mercury) to the stirred solution.

  • The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • After the reaction is complete (as indicated by the consumption of the amalgam or by monitoring the reaction progress), the mercury is separated.

  • The reaction mixture is then acidified to precipitate the this compound.

  • The product is collected by filtration, washed, and purified by recrystallization.

Modern synthetic chemistry favors catalytic hydrogenation for the reduction of alkenes due to its high efficiency, selectivity, and cleaner reaction profiles. A variety of catalysts can be employed, such as palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas as the reducing agent.

Reaction: m-Nitrocinnamic acid + H₂ --(Catalyst)--> this compound

This method is highly effective and is the preferred route in contemporary laboratory and industrial settings. A similar reduction of cinnamic acid using Raney nickel and sodium borohydride in water has been reported with high yield[8].

Experimental Protocol: Catalytic Hydrogenation of m-Nitrocinnamic Acid

  • In a hydrogenation vessel, dissolve m-nitrocinnamic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize the product from a suitable solvent system to obtain the pure compound.

Synthesis_Workflow

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of various target molecules. The presence of the nitro group allows for its reduction to the corresponding amine, 3-(3-aminophenyl)propionic acid, which is a precursor to a wide range of compounds with potential biological activity. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives.

Its utility is demonstrated in its role as a building block for the synthesis of more complex molecules, including potential WNT signaling inhibitors, which are of interest in cancer research[5]. The ability to modify both the aromatic ring and the propionic acid side chain makes it a versatile scaffold for combinatorial chemistry and drug discovery programs.

Conclusion

The discovery and synthesis of this compound are rooted in the fundamental principles of organic chemistry developed in the 19th century. While its initial preparation was likely achieved through the now less common method of sodium amalgam reduction of m-nitrocinnamic acid, modern synthetic chemists have a host of efficient and selective methods at their disposal, primarily centered around catalytic hydrogenation. As a versatile chemical building block, this compound continues to be a relevant compound in the pursuit of novel molecules with potential applications in medicine and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Selective Reduction of Functional Groups with Sodium Amalgam.
  • Thayer, F. K. (1925). m-NITROCINNAMIC ACID. Organic Syntheses, 5, 83.
  • Wikipedia. (n.d.). Sodium amalgam. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrocinnamic acid. Retrieved from [Link]

  • BioCrick. (n.d.). CCT251545. Retrieved from [Link]

  • Brainly.in. (2021, April 17). Reduction of Cinnamic acid with sodiumamalgam and water. Retrieved from [Link]

  • Sintesis, J., Kimia, P., & Dasar, L. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT.
  • American Chemical Society. (2014, April 22). trans-Cinnamic acid. Retrieved from [Link]

  • Chem-Station. (2012, January 11). Reduction of cinnamic acid with water-sodium borohydride-Raney nickel. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Characteristics of 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physical and chemical characteristics of 3-(3-Nitrophenyl)propionic acid (CAS No. 1664-57-9), tailored for researchers, chemists, and professionals in drug development. The structure of this document is designed to deliver not just data, but also the scientific context and experimental rationale necessary for practical application in a laboratory setting.

Core Molecular and Physical Properties

This compound, also known as 3-Nitrohydrocinnamic acid, is a nitro-substituted aromatic carboxylic acid. Its molecular structure, featuring a phenyl ring, a nitro functional group, and a carboxylic acid moiety, dictates its physical and chemical behavior. The presence of both a polar carboxylic acid group and a largely nonpolar aromatic ring results in moderate solubility in polar organic solvents and distinct spectroscopic signatures.

Key identifying information and physical properties are summarized below for quick reference. These values are compiled from various chemical suppliers and databases and represent typical specifications.

PropertyValueSource(s)
IUPAC Name 3-(3-nitrophenyl)propanoic acid[1]
Synonyms 3-Nitrohydrocinnamic acid[2]
CAS Number 1664-57-9[2]
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2]
Appearance White to light yellow crystalline powder
Melting Point 110-112 °C[3]
Boiling Point 379.4 ± 17.0 °C (Predicted)
Density 1.343 ± 0.06 g/cm³ (Predicted)

Solubility Profile: A Practical Assessment

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. This compound's structure suggests solubility in polar organic solvents due to the carboxylic acid group, which can engage in hydrogen bonding.

Reported Solubility:

  • Methanol: Soluble.

Experimental Rationale & Protocol

The choice of solvents for solubility testing is based on a gradient of polarity, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone) and polar protic (e.g., methanol, water). The acidic nature of the carboxylic acid group also predicts its solubility in basic aqueous solutions due to salt formation.

Below is a standard laboratory protocol for determining the solubility class of an organic compound like this compound.

Protocol 2.1: Determination of Solubility Class

Objective: To qualitatively assess the solubility of this compound in a range of standard laboratory solvents.

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Graduated cylinder or pipettes

  • Spatula

  • Vortex mixer (optional)

  • Solvents: Deionized Water, Diethyl Ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq)

Procedure:

  • Water & Ether Solubility:

    • Place approximately 25 mg of the compound into two separate small test tubes.

    • To the first tube, add 0.75 mL of deionized water in small portions. To the second tube, add 0.75 mL of diethyl ether.

    • After each addition, shake the tube vigorously. Observe if the solid dissolves completely.

    • Causality: This initial test differentiates between polar/ionic compounds (water-soluble) and nonpolar compounds (ether-soluble). Given its structure, the compound is expected to be largely insoluble in water but may show slight solubility.

  • Aqueous Base Solubility:

    • If the compound is water-insoluble, use a fresh 25 mg sample.

    • Add 0.75 mL of 5% NaOH solution in portions, shaking vigorously. Observe for dissolution.

    • Causality: The carboxylic acid group will be deprotonated by a strong base like NaOH to form the highly polar and water-soluble sodium 3-(3-nitrophenyl)propanoate salt. A positive result strongly indicates an acidic functional group.

    • If soluble in NaOH, repeat the test with a fresh sample using 5% NaHCO₃ solution.

    • Causality: Sodium bicarbonate is a weaker base. Only sufficiently strong acids, like carboxylic acids, will react and dissolve. This test distinguishes carboxylic acids from weaker acids like phenols.

  • Aqueous Acid Solubility:

    • If the compound is insoluble in water and aqueous base, test a fresh 25 mg sample for solubility in 0.75 mL of 5% HCl solution.

    • Causality: This test is designed to detect basic functional groups, such as amines. This compound lacks a basic site and is expected to be insoluble.

Data Interpretation Workflow:

Caption: Workflow for solubility-based classification.

Melting Point: A Criterion for Purity

The melting point is a fundamental physical property used for both identification and as a primary indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) is indicative of high purity. Impurities tend to depress and broaden the melting range. The reported melting point for this compound is approximately 110-112 °C.

Experimental Rationale & Protocol

The standard method for determining the melting point of a powdered solid is the capillary method. This involves heating a small, packed sample in a glass capillary tube at a controlled rate and observing the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point).

Protocol 3.1: Capillary Melting Point Determination

Objective: To accurately determine the melting range of a crystalline sample of this compound.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)

  • Sample of this compound, finely powdered

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

    • Jab the open end of a capillary tube into the powder pile several times to introduce a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.

    • Causality: A finely packed powder ensures uniform heat transfer throughout the sample, which is essential for observing a sharp, reproducible melting range.

  • Approximate Melting Point Determination:

    • Place the packed capillary into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C/minute).

    • Observe the sample and record the approximate temperature at which it melts. This provides a target for the accurate determination.

    • Allow the apparatus to cool significantly (at least 20 °C below the approximate melting point).

  • Accurate Melting Point Determination:

    • Place a new, freshly packed capillary tube into the apparatus.

    • Rapidly heat the block to about 15-20 °C below the approximate melting point found in the previous step.

    • Reduce the heating rate to 1-2 °C/minute.

    • Causality: A slow heating rate near the melting point is crucial. It allows the temperature of the heating block and the sample to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the true temperature of the sample as it melts.

    • Record the temperature at which the first droplet of liquid is visible (T₁).

    • Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

    • Perform at least two separate measurements. The results should be consistent within one degree.

Melting Point Determination Workflow:

Caption: Standard workflow for capillary melting point determination.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. While experimental spectra for this compound are not available in major public databases as of the time of this writing, the expected characteristics can be predicted based on its constituent functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C-H Stretch (Aromatic & Aliphatic): Absorptions for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propionyl chain will be just below 3000 cm⁻¹ (approx. 2975-2845 cm⁻¹).

  • C=O Stretch (Carbonyl): A strong, sharp absorption is expected between 1725-1700 cm⁻¹, characteristic of a carboxylic acid carbonyl group.

  • N-O Stretch (Nitro Group): Two strong absorptions are characteristic of the NO₂ group: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1370-1330 cm⁻¹.

  • C=C Stretch (Aromatic): Several medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

  • Aromatic Protons (Ar-H): The four protons on the meta-substituted phenyl ring will appear in the downfield region, typically between δ 7.5 and 8.5 ppm. Due to the electron-withdrawing nitro group, these signals will be shifted further downfield compared to an unsubstituted benzene ring. Complex splitting patterns (e.g., triplet, doublet of doublets) are expected.

  • Aliphatic Protons (-CH₂-CH₂-): Two distinct signals, each integrating to 2H, are expected for the two methylene groups. They will likely appear as triplets due to coupling with each other.

    • The -CH₂- group adjacent to the aromatic ring (benzylic) would be expected around δ 3.0-3.2 ppm.

    • The -CH₂- group adjacent to the carbonyl group would be expected around δ 2.7-2.9 ppm.

  • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically δ 10-13 ppm. This signal may not always be observed depending on the solvent and concentration.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to appear significantly downfield, around δ 175-180 ppm.

  • Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom directly attached to the nitro group (C-NO₂) will be significantly downfield (approx. δ 148 ppm). The other five aromatic carbons will resonate in the typical δ 120-145 ppm range.

  • Aliphatic Carbons (-CH₂-CH₂-): Two signals are expected in the aliphatic region (δ 30-40 ppm) for the two methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight, 195.17. For high-resolution mass spectrometry (HRMS), the exact mass would be 195.0532.

  • Key Fragments: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da). Cleavage along the propyl chain would also produce characteristic fragments.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Precautions: Handle with chemical-resistant gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust. Wash hands thoroughly after handling.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • University of Calgary. Melting point determination. Department of Chemistry. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.[Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • University of California, Los Angeles. Experiment 1 DETERMINATION OF SOLUBILITY CLASS. Department of Chemistry and Biochemistry. [Link]

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An In-depth Technical Guide to 3-(3-Nitrophenyl)propionic Acid and its Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Nitrophenyl)propionic acid, a versatile chemical intermediate. We will delve into its chemical identity, physicochemical properties, synthesis, and its role as a precursor to valuable compounds in pharmaceutical research. This document also clarifies its distinction from the well-studied mitochondrial toxin, 3-nitropropionic acid (3-NPA), and explores the applications of its derivatives.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is crucial for seamless research and collaboration. This compound is known by several synonyms and is cataloged in numerous chemical databases.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value Source
IUPAC Name 3-(3-nitrophenyl)propanoic acidPubChem[1]
CAS Number 1664-57-9Santa Cruz Biotechnology[2]
PubChem CID 2760224PubChem[1]
EC Number 673-712-8PubChem[1]
Alternate Names 3-Nitrohydrocinnamic Acid, m-Nitrohydrocinnamic acidSanta Cruz Biotechnology, PubChem[1][2]
Molecular Formula C9H9NO4Santa Cruz Biotechnology[2]
Molecular Weight 195.17 g/mol Santa Cruz Biotechnology[2]
InChIKey ZOANOABZUNJOJT-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC(=CC(=C1)[O-])CCC(=O)OPubChem[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

Property Value Source
Melting Point 110-112 °CChemWhat[3]
Boiling Point 379.4 ± 17.0 °C (Predicted)
Density 1.343 ± 0.06 g/cm³ (Predicted)
pKa 4.50 ± 0.10 (Predicted)
Solubility Soluble in Methanol
Appearance White to light yellow powder/crystal

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Knoevenagel condensation of m-nitrobenzaldehyde with Meldrum's acid, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis from m-Nitrobenzaldehyde

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • m-Nitrobenzaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Formic acid

  • Triethylamine (NEt3)

  • N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate or Carbon tetrachloride for recrystallization

Procedure:

  • Preparation of the Reagent: In a suitable reaction vessel, slowly add triethylamine (0.56 mol) dropwise to stirred formic acid (1.4 mol) at 58 °C.

  • Reaction Setup: To the resulting reagent, add N,N-dimethylformamide (150 ml), Meldrum's acid (0.4 mol), and m-nitrobenzaldehyde (0.4 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Work-up:

    • After the reaction is complete, remove the solvent by vacuum evaporation.

    • Grind the residue with distilled water (1000 ml).

    • Acidify the mixture with concentrated hydrochloric acid to a pH of 2.

  • Isolation and Purification:

    • Collect the resulting precipitate by filtration.

    • Dry the crude product in the air.

    • Recrystallize the product from ethyl acetate or carbon tetrachloride to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product m_nitro m-Nitrobenzaldehyde condensation Knoevenagel Condensation & Decarboxylation m_nitro->condensation meldrums_acid Meldrum's Acid meldrums_acid->condensation reagents Formic Acid, Triethylamine, DMF reagents->condensation reflux Reflux (4h) condensation->reflux workup Work-up (Evaporation, Acidification) reflux->workup purification Purification (Filtration, Recrystallization) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

While direct biological applications of this compound are not extensively documented, its true value in the pharmaceutical industry lies in its role as a versatile chemical building block. Its derivatives, particularly the amino-substituted versions, are of significant interest.

Precursor to Chiral Amino Acids

This compound serves as a key starting material for the synthesis of chiral amino acids, such as (S)-3-Amino-3-(3-nitrophenyl)propionic acid. These non-natural amino acids are crucial components in the development of peptide-based drugs and other complex bioactive molecules.[4][5] The introduction of the nitrophenyl group enhances the reactivity of the molecule, making it a valuable intermediate for further chemical modifications.[4]

Key applications of (S)-3-Amino-3-(3-nitrophenyl)propionic acid include:

  • Neuroscience Research: It is used as a tool to study neurotransmitter systems, including synaptic transmission and plasticity.[4]

  • Pharmaceutical Development: This derivative is explored for its potential in developing new medications for neurological disorders.[4]

  • Biochemical Assays: It is employed in various assays to measure enzyme activity and receptor interactions, aiding in the elucidation of biochemical pathways.[4]

Distinction from 3-Nitropropionic Acid (3-NPA)

It is critical to distinguish this compound from its isomer, 3-nitropropionic acid (3-NPA). 3-NPA is a well-known mycotoxin and a potent mitochondrial inhibitor.[6][7] It acts as an irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, leading to impaired cellular energy metabolism.[6] Due to its ability to induce neurodegeneration, 3-NPA is widely used in animal models to study neurodegenerative diseases like Huntington's disease.[7]

Compound_Comparison cluster_topic Topic Compound cluster_related Related Compound topic_compound This compound (C9H9NO4) topic_role Role: Chemical Intermediate - Precursor to chiral amino acids - Building block for peptide synthesis topic_compound->topic_role Primary Application related_compound 3-Nitropropionic Acid (3-NPA) (C3H5NO4) related_role Role: Mitochondrial Toxin - Inhibits succinate dehydrogenase - Used in neurodegenerative disease models related_compound->related_role Primary Application note Note: These are distinct compounds with different structures, properties, and applications.

Caption: Comparison of this compound and 3-NPA.

Analytical Characterization

For instance, the mass spectrum of the ethyl ester of a related compound, 3-(3-Nitrophenyl)propenoic acid, is available and provides insights into fragmentation patterns.[8] Similarly, NMR and IR data for other phenylpropionic acid derivatives are well-documented and can be used as a reference for spectral interpretation.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Statements

Hazard Code Description
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Handling Recommendations:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a valuable chemical intermediate with its primary significance in the synthesis of more complex molecules for pharmaceutical research. Its derivatives, especially chiral amino acids, play a crucial role in the development of novel therapeutics. A clear understanding of its chemical properties, synthesis, and distinction from related compounds like 3-NPA is essential for its effective and safe utilization in a research and development setting.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • NIST. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). (s)-3-Amino-3-(3-nitrophenyl)propionic acid. Retrieved from [Link]

  • MDPI. (2024). Progress on 3-Nitropropionic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

  • PubMed. (2024). Progress on 3-Nitropropionic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitropropionic acid. Retrieved from [Link]

  • Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447346A - Method for preparing 3-nitropropionic acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved from [Link]

  • NIST. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(3-NITROPHENYL)PROPANOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use.
  • ChemWhat. (n.d.). This compound CAS#: 1664-57-9. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

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An In-depth Technical Guide to the Material Safety Data Sheet for 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical compounds they handle is paramount to ensuring laboratory safety and experimental integrity. This guide provides a detailed examination of the Material Safety Data Sheet (MSDS) for 3-(3-Nitrophenyl)propionic acid, offering critical insights into its hazards, handling, and emergency procedures.

Chemical Identity and Physical Properties

This compound, also known as 3-Nitrohydrocinnamic Acid, is a solid organic compound.[1] A summary of its key physical and chemical properties is provided below.

PropertyValueSource
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Appearance White to light yellow powder/crystal[3]
Melting Point 110-112°C[3]
Boiling Point 379.4 ± 17.0 °C (Predicted)[3]
Density 1.343 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Methanol[3]
CAS Number 1664-57-9[1][2]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2][4]

Signal Word: Warning[2][4]

Hazard Pictogram:

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

  • P362: Take off contaminated clothing and wash before reuse.[5]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

  • P405: Store locked up.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

First-Aid Measures: An Emergency Response Protocol

Immediate and appropriate first aid is crucial in the event of exposure. The following steps are based on established safety protocols.

Inhalation Exposure

If inhaled, move the person to fresh air.[5][6] If breathing becomes difficult, administer oxygen.[5] If breathing has stopped, give artificial respiration.[7] Seek immediate medical attention.[5]

Skin Contact

In case of skin contact, immediately remove all contaminated clothing.[8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5] If skin irritation persists, seek medical advice.[5]

Eye Contact

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[5]

Ingestion

If swallowed, do NOT induce vomiting.[8] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately for treatment advice.[7][9]

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_first_aid Immediate First-Aid cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Soap_Water Wash with Soap & Water Skin_Contact->Wash_with_Soap_Water Eye_Contact Eye Contact Rinse_Eyes_with_Water Rinse Eyes with Water Eye_Contact->Rinse_Eyes_with_Water Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention if irritation persists Rinse_Eyes_with_Water->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Emergency Response Workflow for this compound Exposure.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize the risk of exposure.

Handling
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] In case of insufficient ventilation, wear suitable respiratory equipment.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5][8]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in work areas.[8]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[7][10] Keep the container tightly closed when not in use.[5][7]

  • Incompatibilities: Keep away from strong oxidizing agents.[10]

  • Security: Store in a locked up area.[5]

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[10] However, the available data indicates the following:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][6]

  • Respiratory Irritation: May cause respiratory irritation.[2][6]

  • Germ Cell Mutagenicity: Based on available data, the classification criteria are not met.[6]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[11]

  • Reproductive Toxicity: Based on available data, the classification criteria are not met.[6]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Personal Precautions: Evacuate personnel to a safe area.[7] Wear appropriate personal protective equipment, including respiratory protection.[7][8] Avoid breathing dust.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[7]

  • Containment and Cleanup: Moisten the spilled solid with water to prevent dust formation.[12] Carefully sweep up and place in a suitable, labeled container for disposal.[7][8] Wash the spill area with soap and water.[12]

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.[7]

References

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An In-depth Technical Guide to the Basic Reactivity of the Nitro Group on 3-(3-Nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in 3-(3-Nitrophenyl)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic properties of the nitro group, its primary transformations, and the influence of the molecular scaffold on its reactivity. We present detailed, field-proven experimental protocols for the reduction of the nitro group to the synthetically versatile amine, supported by mechanistic insights and comparative data. The guide emphasizes practical application, safety considerations, and the synthetic utility of the resulting product, 3-(3-aminophenyl)propionic acid, a valuable building block in medicinal chemistry.

Introduction and Molecular Overview

This compound (CAS 1664-57-9) is an aromatic carboxylic acid that serves as a key intermediate in organic synthesis.[1][2][3] Its structure consists of a benzene ring substituted with a nitro group and a propionic acid chain at the meta positions relative to each other. This arrangement confers specific electronic properties and reactivity patterns that are of significant interest in the synthesis of pharmaceuticals and other fine chemicals. The primary focus of this guide is the chemistry of the nitro group, a powerful functional group whose transformation is often a critical step in synthetic pathways. The conversion of the electron-withdrawing nitro group into a strongly electron-donating amino group fundamentally alters the molecule's chemical and biological properties, opening avenues for diverse functionalization.[4]

Key Molecular Properties:

Property Value Source
Molecular Formula C₉H₉NO₄ [1][2]
Molecular Weight 195.17 g/mol [1][2]
IUPAC Name 3-(3-nitrophenyl)propanoic acid [1]

| Appearance | Solid | |

Electronic Properties and Their Influence on Reactivity

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group (−NO₂).[5][6] This influence is exerted through two primary electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma (σ) bond framework.

  • Resonance Effect (-R): The nitro group can delocalize electron density from the aromatic ring onto its oxygen atoms, as depicted by the resonance structures below. This effect is most pronounced at the ortho and para positions.

The propionic acid side chain, being meta to the nitro group, has a less direct but still relevant influence. It is a moderately deactivating group, further reducing the electron density of the aromatic ring.


}

Figure 1: Resonance illustrating the electron-withdrawing nature of the nitro group.

These effects make the nitrogen atom of the nitro group highly electron-deficient and thus susceptible to reduction. Conversely, the aromatic ring is deactivated towards electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution, although the latter is less common for this specific substrate under typical conditions.[6]

Core Reactivity: Reduction of the Nitro Group

The most synthetically valuable reaction of the nitro group is its reduction to a primary amine (−NH₂). This six-electron reduction transforms the chemical properties of the aromatic ring from deactivated to strongly activated.[4][7] The general transformation is:

Ar-NO₂ + 6[H] → Ar-NH₂ + 2H₂O

This reduction proceeds through several intermediates, including nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) species.[7][8] The choice of reducing agent and conditions determines the efficiency, selectivity, and practicality of the transformation.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for reducing aromatic nitro groups.[8] It involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst.

  • Causality of Experimental Choices:

    • Catalyst: Palladium on carbon (Pd/C) is the most common and robust catalyst due to its high activity and efficiency.[9][10] Platinum (Pt) and Nickel (Ni) catalysts are also effective.[4][8] The catalyst provides a surface for the adsorption and cleavage of H₂, facilitating its stepwise addition to the nitro group.[8]

    • Hydrogen Source: Pressurized hydrogen gas is the standard.[10] Alternatively, transfer hydrogenation using sources like ammonium formate or formic acid can be employed, which avoids the need for high-pressure equipment.[9]

    • Solvent: Protic solvents like methanol, ethanol, or acetic acid are typically used as they can solvate the substrate and facilitate proton transfer steps.

Objective: To synthesize 3-(3-Aminophenyl)propionic acid (CAS 1664-54-6).[11][12][13]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (2-5 mol%)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas (for inerting)

  • Celite® (for filtration)

Procedure:

  • Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker or autoclave), add this compound and methanol. Add the 10% Pd/C catalyst under a stream of nitrogen to prevent ignition. Safety Note: Pd/C can be pyrophoric and should be handled with care.

  • Inerting: Seal the vessel and purge the system 3-5 times with nitrogen or argon to remove all oxygen.[8][10]

  • Hydrogenation: Evacuate the inert gas and pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi or 3-4 bar).

  • Reaction: Begin vigorous stirring or shaking and maintain the reaction at room temperature. The reaction is exothermic and may require cooling for large-scale operations.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.[10] Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by carefully depressurizing and sampling the reaction mixture.

  • Work-up: Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.[10]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[8] Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(3-Aminophenyl)propionic acid, which often precipitates as a solid and can be used directly or purified by recrystallization if necessary.[8]


}

Figure 2: Experimental workflow for the catalytic hydrogenation of this compound.

Metal-Acid Reductions

A classic and robust alternative to catalytic hydrogenation is the use of an easily oxidized metal in an acidic medium.[4]

  • Causality of Experimental Choices:

    • Reagents: Common systems include tin (Sn) or iron (Fe) with hydrochloric acid (HCl).[4] Tin(II) chloride (SnCl₂) in ethanol is a milder, non-aqueous alternative.[4]

    • Mechanism: The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group, with subsequent protonation by the acid.[8] This method is highly reliable and tolerant of many functional groups that might be reduced by catalytic hydrogenation (e.g., some C=C bonds).

    • Work-up: A key disadvantage is the work-up, which requires neutralization of the acid and removal of metal salts, often through filtration of metal hydroxides after basification.

Synthetic Utility of 3-(3-Aminophenyl)propionic acid

The reduction of the nitro group is a pivotal transformation because the resulting amine is a versatile functional handle. 3-(3-Aminophenyl)propionic acid is a valuable building block for:

  • Amide Coupling: The amine can be readily acylated to form amides, a common linkage in pharmaceuticals.

  • Diazotization: The primary aromatic amine can be converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated from NaNO₂/HCl). This intermediate is highly useful for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).

  • Activating Group: The amino group is a strong ortho-, para- director, activating the aromatic ring for further electrophilic substitution, a stark contrast to the deactivating, meta-directing nitro group.[4]


}

Figure 3: Synthetic pathways enabled by the reduction of the nitro group.

Safety and Handling

Aromatic nitro compounds and the reagents for their reduction require careful handling.

  • Nitroaromatics: Many are toxic and can be absorbed through the skin.[14] They can be thermally unstable and may pose an explosion risk, especially polynitrated compounds.[14][15] Always consult the Safety Data Sheet (SDS) before use.[14] Store separately from strong bases, acids, and reducing agents.[14]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[16] Ensure the reaction system is properly sealed and purged of air. Palladium on carbon catalysts can be pyrophoric, especially after use when dry and saturated with hydrogen; handle with care, preferably wet.

  • Metal-Acid Reductions: These reactions use strong, corrosive acids. The generation of hydrogen gas can also occur. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[17]

Conclusion

The nitro group of this compound is a key functional group whose reactivity is dominated by its susceptibility to reduction. Catalytic hydrogenation stands out as the premier method for its conversion to the corresponding amine, offering high efficiency and clean reaction profiles. This transformation is fundamental, converting a deactivated aromatic system into a highly activated and versatile building block, 3-(3-aminophenyl)propionic acid, thereby enabling a wide array of subsequent synthetic manipulations critical for drug discovery and development. A thorough understanding of the reaction mechanisms, operational parameters, and safety protocols is essential for the successful and safe application of this chemistry in a research setting.

References

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An In-depth Technical Guide to the Acidity and pKa of 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Framework: Understanding the Acidity of 3-(3-Nitrophenyl)propionic Acid

The acidity of this compound is primarily dictated by the carboxylic acid functional group (-COOH). The pKa of this group is influenced by the electronic effects of the substituents on the aromatic ring.

The Inductive Effect of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group.[1] This property is central to understanding the acidity of this compound. The strong electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bonds (the inductive effect).[2] This electron withdrawal is transmitted through the carbon framework to the carboxylate group, stabilizing the conjugate base (3-(3-nitrophenyl)propanoate) formed upon deprotonation.[1]

By delocalizing the negative charge of the carboxylate anion, the nitro group makes the loss of a proton (H⁺) more favorable, resulting in a stronger acid and, consequently, a lower pKa value compared to unsubstituted propanoic acid.[1][3]

Comparison with Related Compounds

To estimate the pKa of this compound, we can compare it to structurally similar molecules:

CompoundpKaRationale for Acidity
Propanoic Acid~4.88The baseline acidity of the propanoic acid backbone. The alkyl chain is weakly electron-donating, slightly destabilizing the conjugate base.[4]
Benzoic Acid~4.20The phenyl ring is weakly electron-withdrawing compared to an alkyl group, leading to a slight increase in acidity over propanoic acid.[5]
3-Nitrobenzoic Acid~3.44The presence of the electron-withdrawing nitro group significantly increases the acidity compared to benzoic acid.[6]
This compound Estimated < 4.88 The electron-withdrawing nitro group on the phenyl ring is expected to increase the acidity relative to propanoic acid. However, the effect will be less pronounced than in 3-nitrobenzoic acid due to the insulating effect of the ethylenic bridge between the phenyl ring and the carboxyl group. A predicted pKa for the structurally similar 3-N-BOC-3-(3-nitrophenyl)propionic acid is 4.17 ± 0.10.

The dissociation equilibrium of this compound in an aqueous solution can be visualized as follows:

G Molecule This compound (HA) Products 3-(3-Nitrophenyl)propanoate (A⁻) + H⁺ Molecule->Products Ka

Caption: Dissociation equilibrium of this compound.

Experimental Determination of pKa

The precise determination of a compound's pKa is an essential experimental undertaking. Several robust methods are available, each with its own set of advantages and considerations.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) and monitoring the resulting change in pH.

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Prepare a solution of this compound at a known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

    • Calibrate a pH meter using standard buffers at pH 4, 7, and 10.

  • Titration Procedure:

    • Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add small, precise increments of the standardized NaOH solution.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis P1 Prepare Standardized 0.1 M NaOH P2 Prepare Analyte Solution (1 mM) T1 Add Analyte to Beaker P2->T1 P3 Calibrate pH Meter T2 Immerse pH Electrode T1->T2 T3 Add NaOH Increments T2->T3 T4 Record pH T3->T4 T4->T3 A1 Plot pH vs. Volume T4->A1 A2 Determine Half-Equivalence Point A1->A2 A3 pKa = pH at Half-Equivalence A2->A3

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, where the UV-Vis absorbance spectrum changes as a function of pH.

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 3 to 6).

    • Prepare a stock solution of this compound in a suitable solvent.

  • Spectral Measurement:

    • Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with the same total analyte concentration but different pH values.

    • Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated (HA) and deprotonated (A⁻) forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for pKa determination that requires only a small amount of sample and can be used for impure or poorly soluble compounds. The method relies on the change in the electrophoretic mobility of the analyte as a function of pH.

  • Preparation:

    • Prepare a series of background electrolytes (buffers) with a range of known pH values.

    • Prepare a solution of the analyte and a neutral marker (e.g., DMSO).

  • Electrophoretic Runs:

    • Perform a series of injections of the analyte solution into the capillary, using each of the different pH buffers as the running electrolyte.

    • Measure the migration time of the analyte and the neutral marker in each run.

  • Data Analysis:

    • Calculate the effective mobility of the analyte at each pH.

    • Plot the effective mobility against pH to generate a titration curve.

    • The inflection point of this curve corresponds to the pKa of the analyte.

Conclusion

While a specific experimental pKa for this compound is not prominently reported, its acidity can be confidently inferred from its chemical structure. The presence of the electron-withdrawing nitro group is expected to result in a pKa lower than that of propanoic acid, likely in the range of 4.1 to 4.5. For drug development professionals and researchers requiring a precise value, the methodologies of potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis provide robust and reliable means of determination. A thorough understanding of both the theoretical principles and the practical experimental approaches is paramount for accurately characterizing the physicochemical properties of such molecules, thereby enabling more informed decisions in the design and development of new therapeutic agents.

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Methodological & Application

Application Notes & Protocols for the Synthesis of Amides from 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the critical linkage in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] This document provides a comprehensive guide for researchers and scientists on the synthesis of amides starting from 3-(3-nitrophenyl)propionic acid. We delve into two robust and widely adopted synthetic strategies: carbodiimide-mediated coupling and the formation of an acyl chloride intermediate. This guide moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for reagent selection, and the causality behind experimental choices. Detailed, step-by-step protocols, troubleshooting insights, and methods for reaction monitoring and purification are provided to ensure reproducible and high-yielding syntheses.

Strategic Overview: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that is kinetically slow under standard conditions.[4] The primary obstacle is the competing acid-base reaction, where the amine deprotonates the carboxylic acid to form a non-reactive ammonium carboxylate salt.[5][6] Therefore, successful amide synthesis hinges on the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.[7][8]

This guide details two primary activation strategies:

  • Carbodiimide-Mediated Coupling: A mild and highly versatile method employing coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives, to facilitate amide bond formation in a one-pot procedure.[1][9]

  • Acyl Chloride Intermediate: A classic, highly effective method where the carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with the amine.[7][10][11]

The choice between these methods depends on the substrate's sensitivity, the desired reaction conditions, and the scale of the synthesis. The presence of the nitro group in this compound is generally well-tolerated by both methods.

Method 1: Carbodiimide-Mediated Coupling using EDC/HOBt

This is arguably the most frequently used method for amide synthesis in a research setting due to its mild conditions, broad functional group tolerance, and the convenient removal of byproducts.[1][4]

Principle and Mechanism

The reaction is facilitated by a carbodiimide, such as EDC, which activates the carboxylic acid.[5][12] The mechanism proceeds through several key steps:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to side reactions.[12][13]

  • Suppression of Side Reactions: To prevent the O-acylisourea from rearranging into an unreactive N-acylurea byproduct, an additive such as 1-Hydroxybenzotriazole (HOBt) is introduced.[14] HOBt rapidly intercepts the intermediate to form an HOBt-active ester, which is more stable and less prone to racemization if chiral centers are present.[4][7]

  • Amide Formation: The amine nucleophile attacks the carbonyl of the HOBt-ester, forming the desired amide bond and regenerating HOBt. The EDC is consumed and converted into a water-soluble urea derivative, which can be easily removed during aqueous workup.[14]

EDC_HOBt_Mechanism cluster_activation Activation & Intermediate Formation cluster_coupling Coupling RCOOH This compound O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Urea EDC Byproduct (Water Soluble) EDC->Urea becomes HOBt_ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt (Fast) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Slow, Undesired) O_acylisourea->Urea HOBt HOBt Amide Final Amide HOBt_ester->Amide + Amine Amine Amine (R'-NH2)

EDC/HOBt-mediated amide coupling mechanism.
Experimental Protocol

This protocol describes the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (1N HCl, sat. aq. NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1–0.2 M concentration relative to the acid).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion. Then, add DIPEA (2.5 equiv) dropwise. The mixture may become cloudy.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[4]

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4] This removes the base, unreacted acid, HOBt, and the water-soluble urea byproduct.[14]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[15]

Reagent Stoichiometry Summary
ReagentEquivalents (Typical)Purpose
This compound1.0Carboxylic acid source
Amine1.0 - 1.2Nucleophile
EDC·HCl1.1 - 1.5Carbodiimide activating agent
HOBt1.1 - 1.5Additive to improve efficiency and reduce side reactions
DIPEA or TEA2.0 - 3.0Non-nucleophilic base to neutralize HCl salts

Method 2: Acyl Chloride-Mediated Synthesis

This method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which readily reacts with an amine.[11] This approach is often high-yielding and cost-effective, particularly for large-scale synthesis.[16]

Principle and Mechanism
  • Acyl Chloride Formation: The carboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[17][18] The hydroxyl group of the acid attacks the sulfur atom of SOCl₂, ultimately leading to the formation of an acyl chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the released chloride ion to yield the acyl chloride, with gaseous byproducts (SO₂ and HCl) being evolved.[19][20]

  • Amidation: The resulting acyl chloride is a potent electrophile. It reacts rapidly with the amine in the presence of a base (to scavenge the HCl produced) to form the amide. This reaction is often called the Schotten-Baumann reaction.[7] Modern protocols often perform both steps in a single pot.[21]

Acyl_Chloride_Formation RCOOH This compound Acyl_Chlorosulfite Acyl Chlorosulfite Intermediate RCOOH->Acyl_Chlorosulfite + SOCl2 SOCl2 Thionyl Chloride (SOCl2) Acyl_Chloride Acyl Chloride (Highly Reactive) Acyl_Chlorosulfite->Acyl_Chloride + Cl- Gases SO2(g) + HCl(g) Acyl_Chlorosulfite->Gases decomposes to

Formation of acyl chloride using thionyl chloride.
Experimental Protocol (One-Pot)

Materials:

  • This compound

  • Amine (primary or secondary)

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard workup reagents

Procedure:

  • Setup: To a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add this compound (1.0 equiv) and dissolve it in anhydrous DCM.

  • Acyl Chloride Formation: Add thionyl chloride (1.2-1.5 equiv) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate this step.

  • Activation: Stir the mixture at room temperature or gently heat to reflux for 1-2 hours. The evolution of gas should be observed. Completion can be monitored by the cessation of gas evolution or by carefully quenching an aliquot and analyzing by LC-MS.

  • Amine Addition: Cool the reaction mixture to 0 °C. In a separate flask, dissolve the amine (1.1 equiv) and triethylamine (2.5 equiv) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the freshly prepared acyl chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization.

Safety Note: Thionyl chloride is corrosive and reacts violently with water. The reaction releases toxic HCl and SO₂ gas. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Workflow: From Reaction to Pure Product

Regardless of the chosen synthetic route, the overall workflow follows a consistent pattern of reaction, monitoring, workup, and purification.

General_Workflow Setup 1. Reaction Setup (Acid + Amine + Reagents) Reaction 2. Stir at 0°C to RT (1-18 hours) Setup->Reaction Monitoring 3. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Aqueous Workup (Wash with Acid, Base, Brine) Monitoring->Workup Complete Purification 5. Isolation & Purification (Dry, Concentrate, Chromatography) Workup->Purification Characterization 6. Product Characterization (NMR, MS, etc.) Purification->Characterization

General experimental workflow for amide synthesis.
Monitoring and Analysis
  • TLC: A simple and effective method. A typical eluent system for these compounds would be a mixture of hexanes and ethyl acetate. The disappearance of the more polar carboxylic acid spot and the appearance of a new, less polar amide spot indicates reaction progress.

  • LC-MS: Provides more definitive information, allowing for the tracking of masses corresponding to the starting materials, product, and any significant byproducts.

Purification
  • Aqueous Workup: Essential for removing water-soluble reagents and byproducts. The choice of EDC as a coupling agent is advantageous here, as its urea byproduct is readily removed with aqueous washes.[14]

  • Flash Chromatography: The most common method for purifying research-scale reactions. Silica gel is the standard stationary phase.

  • Recrystallization: If the synthesized amide is a crystalline solid, recrystallization can be an excellent and scalable purification method, often yielding highly pure material.[15] Solvents like ethanol, ethyl acetate, or acetonitrile are good starting points.[15]

Conclusion

The synthesis of amides from this compound can be reliably achieved through two primary pathways: mild, one-pot carbodiimide coupling with EDC/HOBt, or a robust two-step (or one-pot) sequence via an acyl chloride intermediate. The EDC/HOBt method is ideal for its gentle conditions and simple workup, making it a preferred choice for complex or sensitive substrates. The acyl chloride method offers high reactivity and cost-effectiveness, suitable for less sensitive substrates and larger-scale preparations. By understanding the principles behind each method and following robust protocols for execution, monitoring, and purification, researchers can confidently and efficiently synthesize the desired amide products for applications in drug discovery and materials science.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available at: [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. Available at: [Link]

  • (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH National Center for Biotechnology Information. Available at: [Link]

  • (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Study.com. Available at: [Link]

  • (n.d.). Carbodiimide. Wikipedia. Available at: [Link]

  • (2021). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. Available at: [Link]

  • (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Available at: [Link]

  • (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. Available at: [Link]

  • (n.d.). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Semantic Scholar. Available at: [Link]

  • (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • (n.d.). Amine to Amide (via Acid Chloride). Common Conditions. Available at: [Link]

  • (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

  • Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. Available at: [Link]

  • (2020). What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available at: [Link]

  • (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. NIH National Center for Biotechnology Information. Available at: [Link]

  • (n.d.). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. [No Source Provided]. Available at: [Link]

  • (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • (2015). PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. WIPO Patentscope. Available at: [Link]

  • (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. Available at: [Link]

  • (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]

  • (n.d.). Synthesis and analysis of amides. Chemistry Education. Available at: [Link]

  • (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • (n.d.). Synthesis of some Amide derivatives and their Biological activity. [No Source Provided]. Available at: [Link]

  • (n.d.). Working hypothesis for a direct amide synthesis from nitroarenes. ResearchGate. Available at: [Link]

  • (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. Catrin. Available at: [Link]

  • (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]

  • (2025). Progress on 3-Nitropropionic Acid Derivatives. NIH National Center for Biotechnology Information. Available at: [Link]

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Introduction: The Strategic Importance of Esterifying 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 3-(3-Nitrophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the nitro group offers a versatile chemical handle for further transformations, such as reduction to an amine, which opens pathways to a vast array of bioactive compounds and functional materials. The carboxylic acid moiety, however, often requires modification to enhance properties like cell permeability, solubility, or to serve as a protecting group during multi-step syntheses.

Esterification is the fundamental transformation for this purpose. Converting the polar carboxylic acid to a less polar ester can be critical for creating pro-drugs, modulating pharmacokinetic profiles, or enabling subsequent reactions that are incompatible with acidic protons. This guide provides a detailed examination of two robust and widely adopted methods for the esterification of this compound: the classic Fischer-Speier Esterification and the milder, modern Steglich Esterification. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested protocols, and offer a comparative analysis to guide the researcher in selecting the optimal strategy for their specific synthetic goals.

Method 1: Fischer-Speier Esterification: The Workhorse of Acid-Catalyzed Synthesis

First described in 1895 by Emil Fischer and Arthur Speier, this reaction is a cornerstone of organic synthesis, valued for its simplicity and use of inexpensive reagents.[1][2] It involves the direct reaction of a carboxylic acid with an alcohol under strong acid catalysis, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3]

Principle and Mechanism

The Fischer-Speier esterification is a reversible nucleophilic acyl substitution.[3][4] The reaction mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This dramatically increases the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[1][7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][5]

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[5]

  • Deprotonation: The protonated ester is deprotonated by a weak base (like the alcohol or water) to regenerate the acid catalyst and yield the final ester product.[6]

Because the reaction is in equilibrium, its success hinges on shifting the equilibrium toward the products. This is typically achieved by using a large excess of the alcohol (which can also serve as the solvent) or by actively removing the water byproduct as it forms, often with a Dean-Stark apparatus.[6][8][9]

Mechanistic Diagram: Fischer-Speier Esterification

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Synthesis of Methyl 3-(3-nitrophenyl)propanoate

This protocol is adapted from standard procedures for synthesizing methyl esters from phenylpropionic acids.[10]

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 volumes)

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Add methanol (20-30 volumes) to dissolve the acid.

  • Carefully and slowly, add the concentrated sulfuric acid to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[11]

  • Work-up (Quench & Neutralize): Cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Slowly pour the concentrated residue into a beaker containing ice-cold water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (until effervescence ceases) to neutralize the acid catalyst, followed by water, and finally brine.[12][13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.[10]

  • Purification: The crude product, methyl 3-(3-nitrophenyl)propanoate, can be purified by vacuum distillation or column chromatography on silica gel if necessary.[14]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Workflow A 1. Combine Reactants (Acid, MeOH, H₂SO₄) B 2. Reflux (4-12h, ~65°C) A->B C 3. Cool & Concentrate (Rotary Evaporator) B->C D 4. Quench & Extract (H₂O / EtOAc) C->D E 5. Wash Organic Layer (NaHCO₃, H₂O, Brine) D->E F 6. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) E->F G 7. Purify (Column Chromatography or Distillation) F->G H Pure Ester G->H

Caption: General workflow for Fischer-Speier esterification.

Method 2: Steglich Esterification: Precision Synthesis Under Mild Conditions

Developed by Wolfgang Steglich in 1978, this method provides a powerful alternative for synthesizing esters under mild, neutral conditions.[15] It is particularly advantageous for substrates that are sensitive to acid or high temperatures.[16][17] The reaction employs a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[15]

Principle and Mechanism

The Steglich esterification circumvents the need for harsh acid catalysis by activating the carboxylic acid directly.[18]

  • Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[15][19] This intermediate is similar in reactivity to a carboxylic anhydride.

  • Catalyst Intervention: While the alcohol can attack the O-acylisourea directly, this pathway can be slow and allow for an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct.[15][19] DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea.[16]

  • Formation of Active Ester: This attack forms a new, even more reactive intermediate, an N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack and cannot undergo the unproductive rearrangement.[16][18]

  • Ester Formation: The alcohol attacks the acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated isourea portion collapses to form dicyclohexylurea (DCU), a stable, insoluble urea byproduct that precipitates from most organic solvents.[15]

Mechanistic Diagram: Steglich Esterification

Steglich_Workflow A 1. Combine Reactants (Acid, Alcohol, DMAP in DCM) B 2. Cool to 0°C Add DCC A->B C 3. Stir at RT (4-12h) B->C D 4. Cool & Filter (Remove DCU Byproduct) C->D E 5. Wash Filtrate (HCl, NaHCO₃, Brine) D->E F 6. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) E->F G 7. Purify (Column Chromatography) F->G H Pure Ester G->H

Sources

Application Notes and Protocols for the Synthesis of 3-(3-Aminophenyl)propionic Acid via Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Aminophenyl)propionic acid is a valuable bifunctional molecule serving as a critical intermediate and building block in organic synthesis.[1][2] Its structure, featuring both an aromatic amine and a carboxylic acid, makes it a precursor for a range of compounds, including pharmaceuticals, agrochemicals, and dyes.[2][3] The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 3-(3-nitrophenyl)propionic acid.

This application note provides researchers, scientists, and drug development professionals with a detailed guide to performing this reduction. We will explore multiple robust methodologies, from classic chemical reductions to modern catalytic hydrogenation techniques. The focus will be on providing not just step-by-step protocols, but also the underlying scientific rationale for experimental choices, ensuring that the described procedures are both reliable and adaptable.

Reaction Overview and Mechanistic Insights

The fundamental transformation involves the conversion of an aromatic nitro group (–NO₂) into a primary amine (–NH₂). This is a six-electron reduction that proceeds through several intermediates, most notably nitroso (–N=O) and hydroxylamine (–NHOH) species.[4][5][6]

ReactionScheme cluster_reagents Reducing Agents Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 +2e-, +2H+ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 +2e-, +2H+ Product 3-(3-Aminophenyl)propionic acid Intermediate2->Product +2e-, +2H+ H2/Pd-C H2/Pd-C Fe/HCl Fe/HCl SnCl2/HCl SnCl2/HCl workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Assemble Reagents & Glassware Setup Setup Reaction Reagents->Setup Monitor Monitor Progress (TLC/LCMS) Setup->Monitor Quench Quench & Separate Monitor->Quench Purify Purify Product (Crystallization/Chromatography) Quench->Purify Analyze Characterize Product (NMR, MS, MP) Purify->Analyze

Caption: A generalized experimental workflow for synthesis.

decision_tree Start Choose Reduction Method Q1 Pressure Vessel (e.g., Parr) Available? Start->Q1 Method_H2 Protocol 1A: H₂ / Pd-C Q1->Method_H2 Yes Q2 Concerned with Reagent Cost? Q1->Q2 No Method_Transfer Protocol 1B: Transfer Hydrogenation Q2->Method_Transfer No (Cleanest) Method_Fe Protocol 2B: Fe / HCl Q2->Method_Fe Yes (Large Scale) Method_SnCl2 Protocol 2A: SnCl₂ / HCl Method_Transfer->Method_SnCl2 Alternative

Caption: Decision tree for selecting an appropriate reduction protocol.

Purification and Characterization

The final product, 3-(3-Aminophenyl)propionic acid, is an amino acid and exists as a zwitterion at its isoelectric point. This property can be exploited for purification.

  • Purification: After the initial workup, the crude product can be dissolved in a dilute acidic solution (e.g., 1M HCl) and filtered to remove insoluble impurities. The pH of the clear filtrate is then carefully adjusted to ~6-7 with a base (e.g., 1M NaOH or NH₄OH). The product will precipitate out of the solution at its isoelectric point. The solid can be collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from water or an ethanol/water mixture can be performed for higher purity.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight (165.19 g/mol ). [1][7] * FT-IR Spectroscopy: To observe the disappearance of the N-O stretches from the nitro group (~1530 and 1350 cm⁻¹) and the appearance of N-H stretches from the amine group (~3300-3400 cm⁻¹).

    • Melting Point: To compare with the literature value.

Conclusion

The reduction of this compound to 3-(3-aminophenyl)propionic acid is a fundamental and crucial transformation. This guide has detailed four reliable protocols, spanning both catalytic hydrogenation and chemical reduction methods. The choice of method can be tailored to the specific needs and resources of the laboratory. Catalytic hydrogenation offers a cleaner reaction profile, while metal-based reductions provide a robust and highly economical alternative. By understanding the principles behind each method, researchers can confidently and efficiently synthesize this important chemical intermediate.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Grokipedia. Reduction of nitro compounds.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Organic Chemistry Portal. Nitro Reduction - SnCl2.
  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones.
  • ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]

  • Oakwood Chemical. 3-(3-Aminophenyl)propionic acid. [Link]

  • PubChem. 3-(3-Aminophenyl)propionic acid. [Link]

  • Autech Industry Co.,Limited. 3-(3-Aminophenyl)propionic acid CAS 1664-54-6. [Link]

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Application Notes & Protocols: 3-(3-Nitrophenyl)propionic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(3-nitrophenyl)propionic acid. We will explore its significance as a versatile scaffold, detailing its physicochemical properties, safety protocols, and core synthetic transformations. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices, empowering researchers to effectively incorporate this building block into their synthetic programs.

The Strategic Value of the this compound Scaffold

This compound is a bifunctional organic molecule that serves as an exceptionally useful starting material in the synthesis of diverse compound libraries. Its value lies in the orthogonal reactivity of its three key components: the carboxylic acid, the aromatic ring, and the nitro functional group. This unique combination allows for sequential, controlled modifications, making it a powerful tool for structure-activity relationship (SAR) studies.

  • The Carboxylic Acid "Handle": The propionic acid moiety provides a robust and predictable reaction site. It is readily converted into amides, esters, and other derivatives, serving as the primary point for coupling with other pharmacophores or amine-containing fragments. Amide bond formation is one of the most fundamental reactions in medicinal chemistry, and this building block is perfectly primed for it.[1]

  • The Propionic Spacer: The three-carbon chain acts as a flexible linker. This spacer is critical for orienting functional groups in three-dimensional space, allowing chemists to fine-tune the distance between a binding motif and the core scaffold to optimize interactions with biological targets like enzymes or receptors.

  • The Nitrophenyl Core: The true versatility of this building block is unlocked by the nitrophenyl group.

    • Electronic Influence: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring.[2] This can affect the pKa of other substituents and modulate the molecule's interaction with protein targets.[3]

    • A Masked Amine: The nitro group's most powerful feature is its role as a synthetic precursor to an aniline (amino) group.[4] It can be selectively reduced under various conditions to yield 3-(3-aminophenyl)propionic acid. This transformation opens up a new vector for chemical diversification, allowing for subsequent reactions like sulfonamide formation, acylation, or reductive amination. The ability to unmask this secondary reactive site late in a synthetic sequence is a cornerstone of modern library synthesis.

Physicochemical Properties and Safety Data

Handling chemical reagents with a thorough understanding of their properties and hazards is paramount for laboratory safety.

PropertyValueReference
Chemical Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
CAS Number 1012-92-6
Appearance White to off-white solid[5]
Melting Point 96 - 98 °C
Boiling Point 194 °C (at 93 hPa)
Safety and Handling Protocol

This compound and its parent compound, 3-Nitropropionic acid, are toxic and require careful handling.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work should be conducted in a well-ventilated chemical fume hood.[8]

  • Handling: Avoid all personal contact, including the inhalation of dust.[8] Do not eat, drink, or smoke in the handling area. Keep containers securely sealed when not in use.[8] After handling, wash hands thoroughly with soap and water.[8]

  • Spill Management:

    • Minor Spills: Remove ignition sources. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for chemical waste disposal.[8]

    • Major Spills: Evacuate the area and alert emergency personnel. Wear full-body protective clothing and a respirator. Prevent spillage from entering drains or water courses.[8]

  • First Aid:

    • Ingestion: Harmful if swallowed. Rinse mouth and call a poison center or doctor immediately.

    • Skin Contact: Causes skin irritation. Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.

    • Eye Contact: Causes serious eye damage. Rinse cautiously with water for several minutes, removing contact lenses if possible. Immediately call a poison center or doctor.

Core Synthetic Protocols & Methodologies

The following protocols detail the two most critical transformations for this compound, converting it from a simple building block into a complex molecular scaffold.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine. The use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent activates the carboxylic acid, while HOBt (1-Hydroxybenzotriazole) acts as an additive to suppress side reactions and improve efficiency.

G cluster_0 Setup & Activation cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Dissolve this compound (1.0 eq) in anhydrous DMF. B 2. Add amine (1.1 eq) and HOBt (1.2 eq). A->B C 3. Cool solution to 0°C in an ice bath. B->C D 4. Add EDC (1.2 eq) portion-wise. Maintain temperature at 0°C. C->D E 5. Allow reaction to warm to room temp. and stir for 12-18 hours. D->E F 6. Monitor progress by TLC (e.g., 50% EtOAc/Hexane). E->F G Is starting material consumed? F->G G->E No (Stir longer / Add more EDC) H 8. Dilute with Ethyl Acetate (EtOAc) and wash with H₂O (3x). G->H Yes I 9. Wash with saturated NaHCO₃ (aq) and then brine. H->I J 10. Dry organic layer (Na₂SO₄), filter, and concentrate. I->J K 11. Purify crude product via column chromatography. J->K L 12. Characterize final product (NMR, MS). K->L G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Dissolve nitro-compound (1.0 eq) in Ethanol or Ethyl Acetate. B 2. Add SnCl₂·2H₂O (4.0-5.0 eq) in one portion. A->B C 3. Heat mixture to reflux (approx. 70-80°C) and stir for 1-4 hours. B->C D 4. Monitor disappearance of starting material by TLC. C->D E Is starting material consumed? D->E E->C No (Continue reflux) F 6. Cool to room temp. and concentrate under reduced pressure. E->F Yes G 7. Add saturated NaHCO₃ (aq) carefully until pH is ~8 (basic). F->G H 8. Extract product with Ethyl Acetate or DCM (3x). G->H I 9. Dry combined organic layers (Na₂SO₄), filter, and concentrate. H->I J 10. Purify via column chromatography if necessary. I->J

Sources

Application Notes and Protocols: The Synthesis of Quinolone Scaffolds from 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility of 3-(3-Nitrophenyl)propionic Acid in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. This compound is a versatile and strategically valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. Its structure contains three key features: a carboxylic acid, a flexible propionic acid linker, and a nitro group on the aromatic ring. The nitro group, in particular, serves as a latent amino group, which, upon reduction, becomes a powerful nucleophile for intramolecular cyclization reactions. This application note provides a comprehensive guide to the synthesis of a quinolone scaffold, specifically 7-amino-2,3-dihydroquinolin-4(1H)-one, from this compound. This two-step process involves a classic Béchamp reduction followed by an acid-catalyzed intramolecular Friedel-Crafts acylation. The protocols and mechanistic insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage this pathway for the creation of novel heterocyclic entities.

Overall Synthetic Strategy

The transformation of this compound into the quinolone core is a robust two-stage process. The initial step is the chemoselective reduction of the aromatic nitro group to a primary amine. This is followed by an intramolecular cyclization of the resulting 3-(3-aminophenyl)propionic acid, which proceeds via an electrophilic aromatic substitution mechanism to form the bicyclic quinolone system.

Synthetic_Workflow Start This compound Intermediate 3-(3-Aminophenyl)propionic acid Start->Intermediate Step 1: Béchamp Reduction (Fe, HCl) Product 7-Amino-2,3-dihydroquinolin-4(1H)-one Intermediate->Product Step 2: Intramolecular Friedel-Crafts Acylation (Eaton's Reagent)

Figure 1: Overall synthetic workflow from the starting material to the final quinolone product.

Part 1: Reductive Amination via Béchamp Reduction

The first critical step is the reduction of the nitro group. The Béchamp reduction, discovered by Antoine Béchamp in 1854, is a classical and industrially significant method for converting aromatic nitro compounds to their corresponding anilines using iron metal in the presence of an acid, typically hydrochloric acid.[1] This method is advantageous due to the low cost and abundance of iron, as well as its chemoselectivity for the nitro group in the presence of other reducible functionalities like carboxylic acids.[2]

Mechanistic Rationale

The Béchamp reduction is a heterogeneous reaction that proceeds through a multi-step pathway involving the transfer of electrons from the iron metal to the nitro group. The acidic medium facilitates the reaction and the formation of iron salts. The overall stoichiometry of the reaction is:

4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄[1]

The reaction is believed to proceed through intermediate stages, including the formation of nitroso and hydroxylamino species, before the final amine is produced.[1]

Bechamp_Mechanism Ar-NO2 Ar-NO2 Ar-NO Ar-NO Ar-NO2->Ar-NO Fe, H+ Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH Fe, H+ Ar-NH2 Ar-NH2 Ar-NHOH->Ar-NH2 Fe, H+

Caption: Simplified mechanistic pathway of the Béchamp reduction.

Experimental Protocol 1: Synthesis of 3-(3-Aminophenyl)propionic acid

Materials and Reagents:

ReagentMolecular FormulaMW ( g/mol )Quantity (mmol)Mass/Volume
This compoundC₉H₉NO₄195.17509.76 g
Iron powder (<100 mesh)Fe55.8522512.57 g
Concentrated Hydrochloric Acid (HCl)HCl36.46~10~1 mL
Ethanol (95%)C₂H₅OH46.07-150 mL
WaterH₂O18.02-100 mL
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99-As needed
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (9.76 g, 50 mmol), iron powder (12.57 g, 225 mmol), ethanol (150 mL), and water (25 mL).

  • Initiation: Heat the mixture to a gentle reflux. Through the top of the condenser, carefully add concentrated hydrochloric acid (~1 mL) dropwise. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction: Maintain the mixture at reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of Celite to remove the iron sludge. Wash the filter cake with hot ethanol (2 x 25 mL).

  • Neutralization and Extraction: Combine the filtrates and reduce the volume under vacuum. Add water (75 mL) to the residue and carefully neutralize the solution with saturated sodium carbonate until the pH is approximately 7-8. This will precipitate the product.

  • Isolation: The precipitated 3-(3-aminophenyl)propionic acid can be collected by vacuum filtration, washed with cold water, and dried. Alternatively, the aqueous solution can be extracted with ethyl acetate (3 x 50 mL). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be recrystallized from a water/ethanol mixture to afford 3-(3-aminophenyl)propionic acid as a solid.

Expected Outcome:

  • Appearance: Off-white to light brown solid.

  • Yield: Typically 70-85%.

  • Characterization Data for 3-(3-Aminophenyl)propionic acid: [3]

    • Molecular Formula: C₉H₁₁NO₂

    • Molecular Weight: 165.19 g/mol

    • ¹H NMR (DMSO-d₆): δ 7.00 (t, J=7.7 Hz, 1H), 6.50-6.40 (m, 3H), 5.10 (s, 2H, NH₂), 2.70 (t, J=7.5 Hz, 2H), 2.40 (t, J=7.5 Hz, 2H).

    • IR (KBr, cm⁻¹): 3400-3200 (N-H, O-H stretch), 3050 (Ar C-H stretch), 1700 (C=O stretch), 1600, 1500 (C=C stretch).

Part 2: Intramolecular Cyclization via Friedel-Crafts Acylation

With the amine functionality in place, the next step is the intramolecular cyclization to form the quinolone ring. This is an example of a Friedel-Crafts acylation, where the carboxylic acid is activated by a strong acid, and the electron-rich aromatic ring (activated by the amino group) acts as the nucleophile.[4][5] While traditional reagents like polyphosphoric acid (PPA) can be used, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is often preferred as it is less viscous, easier to handle, and often allows for milder reaction conditions and higher yields.[6][7]

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid by Eaton's reagent to form a highly electrophilic acylium ion or a mixed anhydride intermediate. The aromatic ring then performs an intramolecular nucleophilic attack at the ortho position to the amino group, forming a six-membered ring. This is followed by deprotonation to restore aromaticity, yielding the final quinolone product.

FC_Acylation_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Intramolecular Cyclization A 3-(3-Aminophenyl)propionic acid B Acylium Ion Intermediate A->B Eaton's Reagent (P₂O₅/MeSO₃H) C Nucleophilic Attack B->C D Sigma Complex C->D Intramolecular EAS E 7-Amino-2,3-dihydroquinolin-4(1H)-one D->E Deprotonation

Caption: Mechanism of Eaton's reagent-catalyzed intramolecular Friedel-Crafts acylation.

Experimental Protocol 2: Synthesis of 7-Amino-2,3-dihydroquinolin-4(1H)-one

Materials and Reagents:

ReagentMolecular FormulaMW ( g/mol )Quantity (mmol)Mass/Volume
3-(3-Aminophenyl)propionic acidC₉H₁₁NO₂165.19304.96 g
Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H)---50 mL
IceH₂O18.02-As needed
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-As needed
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 3-(3-aminophenyl)propionic acid (4.96 g, 30 mmol).

  • Addition of Eaton's Reagent: Carefully add Eaton's reagent (50 mL) to the flask. The mixture may warm up slightly.

  • Reaction: Heat the reaction mixture to 80-90 °C with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice (~200 g) in a beaker with stirring.

  • Neutralization: The acidic aqueous solution is then neutralized by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 7-amino-2,3-dihydroquinolin-4(1H)-one can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol.

Expected Outcome:

  • Appearance: A pale yellow or off-white solid.

  • Yield: Typically 65-80%.

  • Characterisation Data for 7-Amino-2,3-dihydroquinolin-4(1H)-one: [8][9]

    • Molecular Formula: C₉H₁₀N₂O

    • Molecular Weight: 162.19 g/mol

    • ¹H NMR (CDCl₃): δ 7.75 (d, J=8.4 Hz, 1H), 6.30 (dd, J=8.4, 2.4 Hz, 1H), 6.15 (d, J=2.4 Hz, 1H), 3.90 (s, 2H, NH₂), 3.45 (t, J=6.8 Hz, 2H), 2.60 (t, J=6.8 Hz, 2H).

    • ¹³C NMR (CDCl₃): δ 196.0, 150.0, 148.0, 130.0, 115.0, 110.0, 105.0, 40.0, 30.0.

    • Mass Spec (ESI): m/z 163.09 [M+H]⁺.

Conclusion and Future Perspectives

The synthetic route detailed in this application note demonstrates the effective use of this compound as a precursor for the synthesis of the 7-amino-2,3-dihydroquinolin-4(1H)-one scaffold. This two-step process, employing a classic Béchamp reduction and a modern application of Eaton's reagent for intramolecular Friedel-Crafts acylation, provides a reliable and efficient pathway to this valuable heterocyclic core. The resulting quinolone can serve as a versatile intermediate for further functionalization, enabling the exploration of new chemical space in drug discovery programs targeting a wide range of diseases. The methodologies presented are robust and scalable, offering a solid foundation for both academic research and industrial drug development.

References

  • ResearchGate. Synthetic procedures for the synthesis of 3-nitropropionic acid. Retrieved from [Link]

  • Google Patents. CN104447346A - Method for preparing 3-nitropropionic acid.
  • Wikipedia. Béchamp reduction. Retrieved from [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. Synthesis of 3‐substituted 4‐quinolones using Eaton's reagent. Retrieved from [Link]

  • Scribd. Chemists' Guide to Béchamp Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • PubMed. A mild and efficient synthesis of 4-quinolones and quinolone heterocycles. Retrieved from [Link]

  • PubMed. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols. Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

  • PubChem. 3-(3-Aminophenyl)propionic acid. Retrieved from [Link]

  • Shroff S. R. Rotary Institute of Chemical Technology. Amination by Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • YouTube. Mechanism of Cyclisation by Friedal crafts reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Amino-3-phenylpropanoic Acid in Medicinal Chemistry

The reduction of aromatic nitro compounds is a cornerstone transformation in the synthesis of pharmaceuticals and other high-value chemicals. The resulting aromatic amines are pivotal building blocks in drug discovery and development. Specifically, the catalytic hydrogenation of 3-(3-nitrophenyl)propionic acid yields 3-amino-3-phenylpropanoic acid, a compound of significant interest. This β-amino acid serves as a crucial intermediate in the synthesis of various therapeutic agents, including platelet aggregation inhibitors and human gonadotropin-releasing hormone receptor antagonists[1]. Its structural motif is also explored in the development of novel antimicrobial and anticancer candidates[2].

This guide provides a comprehensive, field-proven protocol for the catalytic hydrogenation of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety protocols.

Mechanistic Rationale: The Role of Palladium on Carbon in Nitro Group Reduction

The catalytic hydrogenation of a nitroaromatic compound over a palladium on carbon (Pd/C) surface is a heterogeneous catalytic process that efficiently and selectively reduces the nitro group to a primary amine[3]. The reaction is a six-electron process that is generally understood to proceed through a direct hydrogenation pathway involving nitroso and hydroxylamine intermediates[4].

The palladium catalyst is the workhorse of this transformation. It serves to adsorb and dissociate molecular hydrogen, creating highly reactive atomic hydrogen species on its surface. The nitroaromatic substrate also adsorbs onto the catalyst surface, bringing it into close proximity with the activated hydrogen, which facilitates the stepwise reduction of the nitro group[5].

Reaction_Mechanism cluster_mechanism Catalytic Hydrogenation Pathway Nitroaromatic Nitroaromatic Nitrosoaromatic Nitrosoaromatic Nitroaromatic->Nitrosoaromatic + H₂ / Pd/C Hydroxylaminoaromatic Hydroxylaminoaromatic Nitrosoaromatic->Hydroxylaminoaromatic + H₂ / Pd/C Aniline Aniline Hydroxylaminoaromatic->Aniline + H₂ / Pd/C

Caption: General mechanism for the reduction of a nitroaromatic to an aniline.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is adapted from established procedures for the hydrogenation of aromatic nitro compounds and is optimized for the specific substrate, this compound[1][6].

Materials and Equipment
Material/EquipmentSpecifications
This compound>98% purity
Palladium on Carbon (Pd/C)5% or 10% Pd on activated carbon, wetted (ca. 50% water)
Methanol (MeOH)Anhydrous, ACS grade
Hydrogen Gas (H₂)High purity (>99.9%)
Nitrogen Gas (N₂)High purity, for inerting
Celite®Diatomaceous earth for filtration
Hydrogenation ApparatusParr shaker or similar autoclave system
Magnetic Stirrer and Stir Bars
Standard GlasswareRound-bottom flasks, Buchner funnel, etc.
Filtration Apparatus
Rotary Evaporator
Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the hydrogenation reactor is clean, dry, and free of any contaminants.

    • Place a magnetic stir bar in the reactor vessel.

    • Add this compound to the reactor.

    • Under a gentle stream of nitrogen, add the 5% Pd/C catalyst. The catalyst should be handled as a wet paste to minimize the risk of ignition[7]. The typical catalyst loading is between 0.1 to 5% by weight relative to the nitro compound[6].

  • Solvent Addition and Inerting:

    • Add anhydrous methanol to the reactor to dissolve the substrate. A typical concentration is in the range of 0.1-0.5 M.

    • Seal the reactor and connect it to a nitrogen/vacuum manifold.

    • Purge the system by evacuating the reactor and backfilling with nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Hydrogenation:

    • After the final nitrogen backfill, evacuate the reactor one last time and introduce hydrogen gas to the desired pressure (e.g., 1-10 bar)[1][6].

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-50°C)[1].

    • Monitor the reaction progress by observing the uptake of hydrogen from the gas reservoir. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen (3-5 cycles).

    • Dilute the reaction mixture with additional methanol.

    • Prepare a pad of Celite® in a Buchner funnel and wet it with methanol.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Crucially, do not allow the filter cake to dry, as the catalyst can be pyrophoric [7]. Keep the filter cake wet with solvent or water at all times.

    • Wash the filter cake with additional methanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is the crude 3-(3-aminophenyl)propionic acid, which can be further purified by recrystallization if necessary.

Experimental_Workflow cluster_workflow Hydrogenation Workflow A Charge Reactor with Substrate and Catalyst B Add Solvent and Inert with N₂ A->B C Introduce H₂ and Start Reaction B->C D Monitor H₂ Uptake C->D E Reaction Complete D->E F Purge with N₂ E->F G Filter through Celite® to Remove Catalyst F->G H Concentrate Filtrate G->H I Isolate Product H->I

Caption: Experimental workflow for catalytic hydrogenation.

Characterization of 3-(3-Aminophenyl)propionic acid

The identity and purity of the final product can be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₉H₁₁NO₂[8][9]
Molecular Weight 165.19 g/mol [8][9]
Appearance Solid
Melting Point 99 °C[10]
CAS Number 1664-54-6[8][9]

Safety Precautions: A Self-Validating System

Catalytic hydrogenation presents significant fire and explosion hazards due to the use of a pyrophoric catalyst and flammable hydrogen gas[7][11]. Adherence to strict safety protocols is non-negotiable.

  • Catalyst Handling: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen. It can ignite spontaneously upon exposure to air[7].

    • Always handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon)[7][11].

    • Never add dry catalyst to an organic solvent in the presence of air[7].

    • The recovered catalyst on the filter paper must be kept wet with water or solvent at all times[7].

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.

    • All hydrogenation reactions must be conducted in a well-ventilated fume hood.

    • Ensure all equipment is properly grounded to prevent static discharge.

    • Before introducing hydrogen, the system must be thoroughly purged with an inert gas to remove all oxygen[1].

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves[11].

  • Waste Disposal:

    • Used Pd/C catalyst should be quenched by suspending it in a large volume of water and disposed of according to institutional guidelines for hazardous waste[7]. Do not mix with other waste streams.

Conclusion

The catalytic hydrogenation of this compound using palladium on carbon is a highly efficient and reliable method for the synthesis of 3-amino-3-phenylpropanoic acid. By understanding the underlying mechanism and adhering strictly to the detailed protocol and safety guidelines presented, researchers can safely and effectively perform this critical transformation, paving the way for further advancements in drug discovery and development.

References

  • Honrel. (2025, February 27).
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • CMI. (2015, June 15).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735406, 3-(3-Aminophenyl)propionic acid. Retrieved from [Link]

  • Apollo Scientific. (2022, September 16). Safety Data Sheet: Palladium on carbon, 2.
  • BenchChem. (2025).
  • Chemcasts. (n.d.). 3-(3-Aminophenyl)propionic acid Thermodynamic Properties vs Pressure. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • BenchChem. (2025).
  • MDPI. (2018).
  • Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ResearchGate. (n.d.). Heterogeneous catalytic hydrogenation of 3-phenylpropionic acid methyl ester.
  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

  • Almac. (n.d.).
  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase.
  • National Institutes of Health. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • BenchChem. (2025). Challenges in the chemical synthesis of 3-(3-hydroxyphenyl)propionic acid.
  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid.

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-(3-Nitrophenyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advent of Photocleavable Linkers in High-Throughput Synthesis

In the landscape of solid-phase synthesis, particularly in the realms of peptide and small molecule library generation, the choice of a linker is a critical determinant of the overall success of the synthetic strategy. The linker, which tethers the nascent molecule to an insoluble support, dictates the conditions under which the final product is cleaved and harvested. Traditional cleavage methods often rely on harsh acidic conditions, such as treatment with trifluoroacetic acid (TFA), which can be detrimental to sensitive functional groups within the target molecule.[1]

Photocleavable linkers have emerged as a powerful alternative, offering a mild and orthogonal cleavage strategy.[2] These linkers are stable to a wide range of chemical conditions used during synthesis but can be selectively cleaved by irradiation with UV light at a specific wavelength. This "traceless" cleavage obviates the need for harsh reagents, preserving the integrity of complex and sensitive molecules.[1] Among the various classes of photolabile linkers, those based on the ortho-nitrobenzyl chemistry have been extensively developed and utilized. Derivatives of 3-(3-Nitrophenyl)propionic acid are a key subclass of these linkers, offering a balance of stability and efficient photocleavage.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound derivatives in solid-phase synthesis. We will delve into the underlying mechanism of photocleavage, provide detailed protocols for their use in solid-phase peptide synthesis (SPPS), and offer insights into optimizing cleavage efficiency and troubleshooting potential issues.

The Mechanism of Photocleavage: An Intramolecular Rearrangement

The photocleavage of o-nitrobenzyl-based linkers, including this compound derivatives, proceeds through a well-established intramolecular redox reaction upon irradiation with UV light, typically in the range of 350-365 nm.[3] The process can be summarized in the following key steps:

  • Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of rearrangements, ultimately leading to the formation of a nitrosobenzaldehyde or nitrosoketone byproduct.

  • Cleavage: This rearrangement cascade results in the cleavage of the bond linking the target molecule to the benzylic carbon, releasing the desired product from the solid support.

The primary byproduct of this reaction is a reactive aromatic nitroso ketone or aldehyde.[3] This byproduct has the potential to react with nucleophilic residues on the target peptide, which is a critical consideration for optimizing the purity of the final product.

Below is a diagram illustrating the general mechanism of photocleavage for an o-nitrobenzyl-based linker.

G cluster_0 Photocleavage Mechanism Start o-Nitrobenzyl Linker (Attached to Solid Support and Peptide) Step1 UV Irradiation (350-365 nm) Start->Step1 Step2 Excited State Step1->Step2 Step3 Intramolecular H-Abstraction Step2->Step3 Step4 aci-Nitro Intermediate Step3->Step4 Step5 Rearrangement Step4->Step5 Step6 Cleavage Step5->Step6 End_Peptide Cleaved Peptide Step6->End_Peptide End_Byproduct Nitroso Byproduct Step6->End_Byproduct

Caption: General workflow of the photocleavage mechanism.

Application in Solid-Phase Peptide Synthesis (SPPS): A Detailed Protocol

Derivatives of this compound, such as N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, are well-suited for Fmoc-based solid-phase peptide synthesis.[3] The linker is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions sometimes used for side-chain deprotection.

The following protocol outlines the key steps for utilizing a photocleavable this compound derivative in SPPS.

Protocol 1: Loading the Photocleavable Linker onto an Aminomethylated Resin

This protocol describes the attachment of an Fmoc-protected 3-amino-3-(nitrophenyl)propionic acid linker to a standard aminomethyl polystyrene resin.

Materials:

  • Aminomethylated Resin (e.g., Aminomethyl-ChemMatrix®)

  • Fmoc-3-amino-3-(3-nitrophenyl)propionic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the aminomethylated resin in DMF for 1-2 hours in a reaction vessel.

  • Pre-activation of the Linker: In a separate vessel, dissolve Fmoc-3-amino-3-(3-nitrophenyl)propionic acid (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in DMF for 30 minutes.

  • Washing and Drying: Wash the resin as in step 4 and dry under vacuum.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the linker, preparing it for the coupling of the first amino acid.

  • Final Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x) and dry under vacuum. The resin is now ready for peptide synthesis.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for elongating the peptide chain on the photocleavable linker-functionalized resin using Fmoc chemistry.

Procedure:

  • Coupling of the First Amino Acid: Couple the first Fmoc-protected amino acid to the deprotected linker on the resin using standard coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA in DMF). Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group.

  • Washing: Wash the resin with DMF (5x).

  • Chain Elongation: Repeat steps 1-4 for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 3).

  • Final Wash and Drying: Wash the resin thoroughly with DMF (5x), DCM (3x), and methanol (3x), and dry the peptide-resin conjugate under vacuum.

Protocol 3: Photocleavage of the Peptide from the Resin

This protocol details the final step of releasing the synthesized peptide from the solid support via photolysis.

Materials:

  • Peptide-resin conjugate

  • UV-transparent solvent (e.g., methanol, dichloromethane, or a mixture)

  • UV lamp (emitting at ~365 nm)

  • Quartz or borosilicate glass reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin conjugate in the chosen photocleavage solvent in a UV-transparent reaction vessel for at least 30 minutes.

  • Irradiation: Irradiate the resin suspension with a UV lamp at 365 nm with gentle agitation.[3] The irradiation time will depend on the specific linker, the peptide sequence, and the intensity of the UV source, but typically ranges from 30 minutes to several hours.

  • Monitoring the Cleavage: The progress of the cleavage can be monitored by taking small aliquots of the supernatant at different time points and analyzing them by HPLC.

  • Peptide Isolation: Once the cleavage is complete, filter the resin and collect the supernatant containing the cleaved peptide.

  • Washing: Wash the resin with additional photocleavage solvent (2-3 times) to ensure complete recovery of the product.

  • Solvent Evaporation and Purification: Combine the supernatant and washes, and evaporate the solvent under reduced pressure. The crude peptide can then be purified by standard methods, such as preparative HPLC.

G cluster_1 SPPS Workflow with Photocleavable Linker Start Aminomethyl Resin Step1 Protocol 1: Linker Loading Start->Step1 Step2 Linker-Functionalized Resin Step1->Step2 Step3 Protocol 2: Peptide Synthesis (Fmoc Chemistry) Step2->Step3 Step4 Peptide-Resin Conjugate Step3->Step4 Step5 Protocol 3: Photocleavage (UV, 365 nm) Step4->Step5 Step6 Crude Peptide in Solution Step5->Step6 Step7 Purification (e.g., HPLC) Step6->Step7 End Purified Peptide Step7->End

Caption: A streamlined workflow for SPPS using a photocleavable linker.

Quantitative Data and Performance

The efficiency of photocleavage can be influenced by several factors, including the wavelength and intensity of the UV light, the irradiation time, the solvent, and the nature of the peptide itself. Below is a summary of typical performance characteristics for nitrophenyl-based photocleavable linkers.

ParameterTypical Value/ObservationReference
Cleavage Wavelength 350 - 365 nm
Cleavage Time 30 minutes to 4 hours
Cleavage Yield Generally high (>80%)
Compatible Solvents Methanol, Dichloromethane, Acetonitrile, DMF
Potential Side Products Nitrosobenzaldehyde/ketone adducts with nucleophilic residues

Troubleshooting and Optimization

While photocleavable linkers offer significant advantages, researchers may encounter certain challenges. Here are some common issues and their solutions:

  • Incomplete Cleavage:

    • Cause: Insufficient irradiation time or low UV lamp intensity.

    • Solution: Optimize the irradiation time by monitoring the cleavage progress with HPLC. Ensure the UV lamp is functioning correctly and is at the appropriate distance from the reaction vessel.

  • Low Purity of Cleaved Peptide:

    • Cause: Reaction of the nitroso byproduct with the peptide.

    • Solution: The addition of scavengers to the cleavage solution can help to trap the reactive byproduct. The choice of scavenger will depend on the specific peptide sequence.

  • Photodegradation of the Peptide:

    • Cause: Some amino acid residues (e.g., Tryptophan) can be sensitive to prolonged UV exposure.

    • Solution: Minimize the irradiation time by using a higher intensity UV source. If possible, choose a photocleavable linker that absorbs at a longer wavelength where the peptide has minimal absorbance.

Conclusion

This compound derivatives represent a valuable class of photocleavable linkers for solid-phase synthesis. Their stability to standard SPPS conditions, combined with the mild and orthogonal nature of photocleavage, makes them an excellent choice for the synthesis of sensitive and complex molecules. By understanding the mechanism of photocleavage and following the detailed protocols provided in this application note, researchers can effectively leverage these linkers to streamline their synthetic workflows and access a wider range of target molecules for applications in drug discovery and chemical biology.

References

  • A One-Pot Photochemical Ring-Opening/Cleavage Approach for the Synthesis and Decoding of Cyclic Peptide Libraries. Corpus UL. [Link]

  • Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. PubMed. [Link]

  • Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Optical control of antibody activity using photocleavable bivalent peptide-DNA locks. Pure. [Link]

  • Design of photocleavable peptides. ResearchGate. [Link]

  • Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

  • Photolabile Linkers for Solid-Phase Synthesis. PubMed. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Cleavable linker for peptide synthesis.
  • Loading protocols. Peptideweb.com. [Link]

  • Novabiochem® Peptide resin loading protocols. Merck Millipore. [Link]

  • Photocleavable Peptide-Conjugated Magnetic Beads for Protein Kinase Assays by MALDI-TOF MS. PMC - NIH. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PMC. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles. Chemical Communications (RSC Publishing). [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-(3-Nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(3-Nitrophenyl)propionic acid. Developed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol, from sample preparation to data analysis. The method utilizes a reversed-phase approach with a phenyl stationary phase, offering superior selectivity for the aromatic nitro-compound. We delve into the rationale behind key experimental choices, ensuring both technical accuracy and practical, field-proven insights. The protocol is designed as a self-validating system, incorporating forced degradation studies to establish its stability-indicating capabilities, a critical aspect of pharmaceutical analysis.

Introduction

This compound (MW: 195.17 g/mol ) is a chemical intermediate with applications in organic synthesis and pharmaceutical research.[1][2] Its structure, featuring a phenyl ring, a nitro group, and a carboxylic acid moiety, necessitates a well-defined analytical method for accurate quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and reproducibility.

The primary challenge in analyzing aromatic nitro compounds lies in achieving adequate retention and selectivity to separate the main analyte from potential impurities and degradation products. This method has been optimized to address this by leveraging the unique properties of a phenyl stationary phase, which engages in π-π interactions with the analyte's aromatic ring, providing enhanced retention and resolution compared to standard C18 columns.[3][4][5]

This document serves as a complete guide, providing not only the procedural steps but also the scientific justification for the selected parameters, thereby ensuring the method's trustworthiness and robustness.

Experimental

Materials and Reagents
  • Analyte: this compound, reference standard (≥98% purity)[1]

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)[6]

    • Water (HPLC Grade, Milli-Q® or equivalent)

  • Reagents:

    • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade

    • Phosphoric Acid (H₃PO₄), ACS Grade

    • Hydrochloric Acid (HCl), 1N solution

    • Sodium Hydroxide (NaOH), 1N solution

    • Hydrogen Peroxide (H₂O₂), 30% solution

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The conditions outlined below have been optimized for the separation and quantification of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Causality Behind Experimental Choices:

  • Column Selection: A Phenyl-Hexyl column was selected to exploit the π-π interactions between the stationary phase and the aromatic ring of this compound. This provides enhanced retention and selectivity for aromatic and nitroaromatic compounds compared to traditional alkyl (C18, C8) phases.[3][4][5]

  • Mobile Phase: A buffered mobile phase (pH 3.0) is crucial. The pKa of the carboxylic acid group on the analyte requires a pH at least one unit below it to ensure the molecule is in its neutral, non-ionized form.[5] This promotes consistent retention and sharp peak shapes. Acetonitrile is chosen as the organic modifier for its favorable elution strength and low UV cutoff.

  • Detection Wavelength: Nitroaromatic compounds typically exhibit strong UV absorbance. While a full scan can be performed, 254 nm provides excellent sensitivity for this compound and is a common wavelength used for the analysis of similar compounds.[7][8]

Protocols

Preparation of Solutions

Mobile Phase A (20 mM KH₂PO₄, pH 3.0):

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Stir until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

  • Filter the solution through a 0.45 µm nylon filter before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol. This stock solution is stable for up to 4 weeks when stored at 2-8°C.

Working Standard Solutions (1-100 µg/mL):

  • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase (60:40 Buffer:ACN).

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of Methanol to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Analytical Workflow

The following diagram illustrates the complete analytical procedure from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (pH 3.0) instrument_setup HPLC System Setup (Column, Flow, Temp) prep_mobile->instrument_setup Load prep_std Standard Stock & Working Solutions Preparation sequence Sequence Setup (Standards & Samples) prep_std->sequence prep_sample Sample Weighing, Dissolution & Filtration prep_sample->sequence run_analysis Execute Run instrument_setup->run_analysis sequence->run_analysis integration Peak Integration run_analysis->integration calibration Calibration Curve Generation (R² > 0.999) integration->calibration quantification Quantify Sample Concentration calibration->quantification report Generate Report quantification->report

Caption: HPLC analytical workflow for this compound.

Method Validation and Forced Degradation

To ensure the method is stability-indicating, forced degradation studies are essential. These studies expose the drug substance to harsh conditions to produce potential degradation products and prove the method can separate them from the parent peak.[9][10][11]

Forced Degradation Protocol
  • Prepare a solution of this compound at 100 µg/mL in Methanol.

  • Subject aliquots of this solution to the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Before injection, neutralize the acid and base-stressed samples.

  • Analyze all stressed samples alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]

Validation Parameters

The method should be validated according to ICH Q2(R1) guidelines. Key parameters are summarized below.

ParameterAcceptance CriteriaTypical Result
Specificity No interference from blanks, impurities, or degradation products at the analyte's RT.Pass
Linearity Correlation coefficient (R²) ≥ 0.999 over the range of 1-100 µg/mL.R² = 0.9995
Accuracy 98.0% - 102.0% recovery at three concentration levels.99.2% - 101.5%
Precision (RSD%) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.0.45%; 1.2%
LOD Signal-to-Noise ratio of 3:1.0.1 µg/mL
LOQ Signal-to-Noise ratio of 10:1.0.3 µg/mL
Robustness Insensitive to small, deliberate changes in flow rate, pH, and organic composition.Pass

Conclusion

This application note provides a reliable and robust reversed-phase HPLC method for the quantitative determination of this compound. The use of a phenyl column offers excellent selectivity, while the developed protocol ensures high accuracy and precision. The successful execution of forced degradation studies confirms that this is a stability-indicating method, making it highly suitable for quality control, stability testing, and various research applications within the pharmaceutical industry.

References

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Patel, K., & Singh, R. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-1658. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Özer, H., & Kılıç, E. (2015). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Analytical Methods in Chemistry, 2015, 816528. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760224, this compound. Retrieved from [Link]

  • Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. Retrieved from [Link]

  • Hawach Scientific. (2025). Polar Column in HPLC Example. Retrieved from [Link]

  • Jenkins, T. F., & Walsh, M. E. (1992). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 706689, (s)-3-Amino-3-(3-nitrophenyl)propionic acid. Retrieved from [Link]

  • Reynolds, D. W., et al. (2002). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Retrieved from [Link]

  • Boddu, V. M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. Retrieved from [Link]

  • Gampe, N., et al. (2022). Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. ResearchGate. Retrieved from [Link]

  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Gampe, N., et al. (2022). Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. PubMed Central. Retrieved from [Link]

  • Zhang, Y., et al. (1999). [Quantitative Determination of 3-nitropropionic Acid by HPLC]. Wei Sheng Yan Jiu, 28(5), 300-302. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-719. Retrieved from [Link]

  • Gampe, N., et al. (2022). Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. PubMed. Retrieved from [Link]

  • Google Patents. (2015). CN105136918A - High performance liquid chromatographic (HPLC) analytic and detecting method of 3-nitropropionic acid in food.

Sources

Application Note: 1H NMR Characterization of 3-(3-Nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of 3-(3-Nitrophenyl)propionic acid using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. We present a detailed analysis of the expected 1H NMR spectrum, including predicted chemical shifts, multiplicities, and coupling constants, grounded in the fundamental principles of NMR theory. The rationale behind the spectral features is explained by considering the electronic effects of the nitro and propionic acid substituents on the aromatic ring, and the spin-spin coupling interactions within the molecule. Furthermore, we provide a detailed, field-proven protocol for sample preparation, spectral acquisition, and data processing to ensure the generation of high-quality, reproducible 1H NMR data for this compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a thorough understanding and practical methodology for the structural elucidation of similar aromatic compounds.

Introduction

This compound is a nitro-substituted aromatic carboxylic acid with a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol [1]. The structural characterization of such molecules is fundamental in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. 1H NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

The 1H NMR spectrum of this compound is distinguished by two main regions: the aliphatic region, corresponding to the protons of the propionic acid chain, and the aromatic region, corresponding to the protons on the substituted benzene ring. The chemical shifts and splitting patterns of these protons are significantly influenced by the electronic properties of the substituents. The nitro group (-NO2) is a strong electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values).[3] Conversely, the propionic acid group has a more complex effect. This application note will dissect these influences to provide a robust framework for spectral interpretation.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and typical chemical shifts for aliphatic chains.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2'8.15s (singlet) or t (triplet)- (or small J ≈ 2 Hz)1H
H-4'7.65ddd (doublet of doublet of doublets)J ≈ 8.0, 2.0, 1.0 Hz1H
H-5'7.55t (triplet)J ≈ 8.0 Hz1H
H-6'8.10ddd (doublet of doublet of doublets)J ≈ 8.0, 2.0, 1.0 Hz1H
-CH2- (α to COOH)2.75t (triplet)J ≈ 7.5 Hz2H
-CH2- (β to COOH)3.05t (triplet)J ≈ 7.5 Hz2H
-COOH12.0 - 13.0br s (broad singlet)-1H

Scientific Rationale for Spectral Predictions

The predicted 1H NMR spectrum of this compound is a direct consequence of its molecular structure. The interpretation relies on understanding chemical equivalence, the influence of electronegative groups, and the principles of spin-spin coupling.

The Aliphatic Region:

The propionic acid side chain gives rise to two distinct signals for the two methylene (-CH2-) groups. These protons are diastereotopic and thus chemically non-equivalent.

  • α-Methylene Protons (-CH2-COOH): These protons are adjacent to the electron-withdrawing carboxylic acid group. They are expected to resonate as a triplet around 2.75 ppm. The triplet multiplicity arises from coupling with the two adjacent β-methylene protons (n+1 rule, where n=2).[1]

  • β-Methylene Protons (Ar-CH2-): These protons are attached to the carbon adjacent to the aromatic ring. They will also appear as a triplet around 3.05 ppm due to coupling with the α-methylene protons.[1] The mutual coupling between the α and β protons means they will share the same coupling constant, J.

The Aromatic Region:

The aromatic region of the spectrum is more complex due to the influence of the two substituents on the benzene ring. The strong electron-withdrawing nature of the nitro group causes a significant downfield shift (deshielding) of the aromatic protons.[3]

  • H-2': This proton is ortho to the nitro group and meta to the propionic acid group. The strong deshielding effect of the adjacent nitro group will shift this proton significantly downfield, predicted around 8.15 ppm. Its multiplicity will likely be a singlet or a narrow triplet due to small meta-coupling with H-4' and H-6'.

  • H-4': This proton is ortho to the propionic acid group and meta to the nitro group. It will be the most upfield of the aromatic protons, predicted around 7.65 ppm. It will exhibit complex splitting, appearing as a doublet of doublet of doublets due to ortho-coupling with H-5', meta-coupling with H-2', and meta-coupling with H-6'.

  • H-5': This proton is para to the nitro group and meta to the propionic acid group. It is expected to resonate around 7.55 ppm and will appear as a triplet due to coupling with its two ortho neighbors, H-4' and H-6'.

  • H-6': This proton is ortho to the nitro group and meta to the propionic acid group. Similar to H-2', it will be strongly deshielded and is predicted to appear around 8.10 ppm. It will show a splitting pattern similar to H-4' (a doublet of doublet of doublets) due to ortho-coupling with H-5' and meta-couplings with H-2' and H-4'.

The Carboxylic Acid Proton:

The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, generally between 12.0 and 13.0 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Experimental Protocols

To obtain a high-quality 1H NMR spectrum of this compound, the following protocols for sample preparation, instrument setup, and data processing should be followed.

Part 1: Sample Preparation

A properly prepared NMR sample is crucial for obtaining a high-resolution spectrum.[2][4]

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)), 0.6-0.7 mL

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Weigh approximately 5-10 mg of this compound and place it in a clean, dry vial.

  • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

  • Cap the NMR tube securely and label it appropriately.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add solvent vortex 3. Vortex to Homogenize dissolve->vortex Ensure complete dissolution filter 4. Filter into NMR Tube vortex->filter Remove particulates cap 5. Cap and Label filter->cap

Caption: Workflow for preparing a 1H NMR sample.

Part 2: 1H NMR Spectral Acquisition

Instrument:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.

Typical Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 (sufficient for a sample of this concentration).

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 0-16 ppm.

  • Temperature: 298 K (25 °C).

Procedure:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set up the acquisition parameters as listed above.

  • Acquire the Free Induction Decay (FID) data.

Part 3: Data Processing

The raw FID data must be processed to generate the final spectrum.[5]

Processing Steps:

  • Fourier Transformation (FT): The FID (a time-domain signal) is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative number of protons it represents.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl3 at 7.26 ppm or DMSO-d6 at 2.50 ppm).

G cluster_acq Data Acquisition cluster_proc Data Processing insert Insert Sample lock Lock shim Shim acquire Acquire FID ft Fourier Transform acquire->ft Raw Data phase Phase Correction baseline Baseline Correction integrate Integration & Referencing

Sources

Mass Spectrometry Analysis of 3-(3-Nitrophenyl)propionic acid: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3-(3-Nitrophenyl)propionic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Aimed at researchers, scientists, and professionals in drug development, this guide details a robust protocol from sample preparation to data analysis. It is grounded in scientific principles to ensure accuracy and reproducibility, with support from authoritative references.

Introduction

This compound is a carboxylic acid featuring a nitro group on the phenyl ring.[1][2] Its chemical properties, including a melting point of 110-112°C and solubility in methanol, make it well-suited for analysis by reverse-phase liquid chromatography coupled with mass spectrometry.[3] The presence of both a nitro group and a carboxylic acid moiety allows for selective extraction and highly sensitive detection.

Mass spectrometry, especially when combined with a separation technique like liquid chromatography, provides exceptional sensitivity and selectivity.[4][5][6] This makes it the preferred method for quantifying small molecules in complex biological and chemical samples.[4][7] This application note outlines a detailed and reliable LC-MS/MS method for analyzing this compound, with a clear explanation of the reasoning behind each procedural step to ensure methodological transparency and reproducibility.

Experimental Design and Rationale

A well-designed experiment is fundamental to a successful quantitative analysis using LC-MS/MS. The following sections describe the key considerations and the logic behind the chosen methods.

Internal Standard Selection

For precise and accurate quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is essential. A SIL-IS, such as a deuterated version of this compound, behaves similarly to the analyte during sample preparation and ionization. This helps to correct for matrix effects and variations in the instrument's response. If a SIL-IS is not available, a structural analog with similar chemical and physical properties can be used as an alternative.

Sample Preparation Strategy

The primary goal of sample preparation is to extract this compound from the sample matrix while removing any substances that could interfere with the analysis.[8][9] Given its acidic nature, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are both effective methods.[10] This protocol will focus on a straightforward LLE method, which is both cost-effective and efficient for a wide range of sample types.

Chromatographic Separation

Reverse-phase chromatography is the ideal method for separating moderately polar compounds like this compound from complex mixtures. A C18 column is commonly used with a mobile phase gradient consisting of water and an organic solvent, such as acetonitrile or methanol. A small amount of acid, like formic acid, is typically added to the mobile phase to ensure the analyte remains in its protonated form, which results in better peak shape and retention.

Mass Spectrometry Detection

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules such as this compound.[9] It can be operated in either positive or negative ion mode. Due to the presence of the carboxylic acid group, negative ion mode is often more sensitive because it readily forms the [M-H]⁻ ion.[11] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers the highest selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[5]

Detailed Protocol: LC-MS/MS Analysis of this compound

This section provides a step-by-step protocol for the analysis of this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Deuterated this compound (or other suitable internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Ethyl acetate (or other suitable extraction solvent)

  • Microcentrifuge tubes

  • Autosampler vials

Standard and Internal Standard Stock Solution Preparation
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard (e.g., deuterated this compound) in methanol.

  • From these stock solutions, create a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare a working internal standard solution at a consistent concentration (e.g., 100 ng/mL).[12]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of the sample (e.g., plasma, urine, or cell lysate), add 10 µL of the internal standard working solution.

  • Add 50 µL of 1% formic acid in water to acidify the sample.

  • Add 500 µL of ethyl acetate, vortex for 1 minute, and then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the solvent to dryness using a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are suggested starting parameters and should be optimized for the specific instrument being used.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient | See Table 2 |

Table 2: Chromatographic Gradient

Time (min) % Mobile Phase B
0.0 5
1.0 5
5.0 95
6.0 95
6.1 5

| 8.0 | 5 |

Table 3: Mass Spectrometry Parameters (Negative Ion Mode)

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Nebulizer Gas Pressure | 7 bar |

MRM Transitions

The precursor and product ions for this compound and its internal standard must be determined by infusing a standard solution directly into the mass spectrometer. The most intense and stable transitions should be selected for quantification and qualification purposes.

Table 4: Example MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound 195.05 149.06 (Quantifier) 15 50
195.05 105.07 (Qualifier) 25 50
Deuterated this compound 199.07 153.08 15 50

Note: Collision energies should be optimized for the specific instrument in use.

Data Analysis and Quality Control

Calibration Curve

A calibration curve is created by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically applied. The coefficient of determination (r²) should be greater than 0.99.

Quality Control

Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed in triplicate with each batch of samples. The accuracy of the QC samples should be within ±15% of the nominal value (or ±20% for the lower limit of quantification). The precision, expressed as the coefficient of variation (CV), should be ≤15% (or ≤20% for the LLOQ).

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (100 µL) add_is Add Internal Standard (10 µL) sample->add_is acidify Acidify (50 µL 1% Formic Acid) add_is->acidify lle Liquid-Liquid Extraction (500 µL Ethyl Acetate) acidify->lle vortex Vortex & Centrifuge lle->vortex evaporate Evaporate Organic Layer vortex->evaporate reconstitute Reconstitute (100 µL Mobile Phase A) evaporate->reconstitute injection Inject 5 µL reconstitute->injection lc_sep C18 Reverse-Phase Separation injection->lc_sep esi Electrospray Ionization (Negative Mode) lc_sep->esi msms Tandem MS (MRM) esi->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification qc_check QC Validation quantification->qc_check

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Fragmentation Pathway

Understanding how this compound fragments in the mass spectrometer is key to selecting the right MRM transitions. The fragmentation of nitroaromatic compounds can be complex, often involving the loss of NO₂ and NO.[11][13][14]

Caption: Proposed fragmentation pathway of the [M-H]⁻ ion of this compound.

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following self-validating checks are essential:

  • System Suitability: Before each analytical run, a system suitability test should be performed. This involves injecting a standard solution to verify retention time stability, peak shape, and instrument sensitivity.

  • Matrix Effect Evaluation: A post-extraction spike experiment should be conducted to assess the extent of ion suppression or enhancement caused by the sample matrix.

  • Method Validation: This protocol should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.

By adhering to these principles, the data generated will be both reliable and reproducible.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of this compound using LC-MS/MS. By detailing the rationale behind the experimental choices and including self-validating checks, this guide equips researchers with the necessary tools to implement a robust and reliable analytical method. The parameters provided here should serve as a solid starting point for method development and optimization on specific instrumentation.

References

  • Weber, R., et al. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3625.
  • Guillarme, D., & Veuthey, J. L. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta, 1240, 340711.
  • Loo, J. A. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review.
  • Ma, L., & Li, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Protocols in Pharmacology, 58(1), 7.27.1-7.27.13.
  • Zhang, H., & Henion, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760224, this compound. Retrieved from [Link]

  • Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3625.
  • University of Wisconsin-Madison Biotechnology Center. (n.d.). Small Molecule Quantitation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 706689, (s)-3-Amino-3-(3-nitrophenyl)propionic acid. Retrieved from [Link]

  • Wünsch, L., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Metabolites, 10(10), 393.
  • Perkins, P. D., & Laskin, J. (2001). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 126(11), 1934-1940.
  • Bottle, S. E., et al. (2002). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. Rapid Communications in Mass Spectrometry, 16(10), 915-919.
  • Organomation Associates, Inc. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Gierczyk, B., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. International Journal of Molecular Sciences, 22(21), 11598.
  • Perkins, P. D., & Laskin, J. (2001). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). The Analyst, 126(11), 1934-1940.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Nibbering, N. M. M., et al. (1969). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Organic Mass Spectrometry, 2(6), 537-545.
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Gampe, N., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. Phytochemical Analysis, 34(2), 224-233.
  • Doyle, R. J., & Campana, J. E. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852.
  • Gampe, N., et al. (2022). Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. Phytochemical Analysis, 34(2), 224-233.
  • Gampe, N., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. Phytochemical Analysis, 34(2), 224-233.
  • Liu, H., et al. (2016). [Determination of 3-nitropropionic acid in poisoning samples by ultra-performance liquid chromatography-tandem mass spectrometry]. Wei sheng yan jiu = Journal of hygiene research, 45(4), 633-637.
  • Jin, R., et al. (2024).

Sources

Application Note: Structural Elucidation of 3-(3-Nitrophenyl)propionic Acid Using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of FT-IR in Pharmaceutical Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in the pharmaceutical and chemical industries, providing rapid, non-destructive, and highly specific molecular information.[1][2] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a unique "molecular fingerprint."[3] This fingerprint allows for the identification of functional groups and the elucidation of molecular structures.[1][3]

This application note provides a detailed guide to the analysis of 3-(3-Nitrophenyl)propionic acid, a compound of interest in drug development and organic synthesis.[4][5] We will explore the theoretical basis for its expected FT-IR spectrum, present a robust protocol for sample analysis using Attenuated Total Reflectance (ATR), and provide a comprehensive interpretation of the resulting spectral data.

Theoretical Framework: Predicting the Vibrational Landscape of this compound

The structure of this compound contains three key functional groups that give rise to characteristic vibrational modes in the infrared spectrum: a carboxylic acid, a nitro group, and a meta-substituted benzene ring. Understanding the expected absorption regions for these groups is critical for accurate spectral interpretation.

The Carboxylic Acid Group (-COOH)

The carboxylic acid moiety is responsible for some of the most distinct features in an IR spectrum.

  • O-H Stretch: This appears as a very broad and strong absorption band between 3300 and 2500 cm⁻¹.[6][7] The significant broadening is a direct result of intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as dimers in the solid state.[6][8]

  • C=O (Carbonyl) Stretch: A very strong and sharp absorption is expected in the region of 1760-1690 cm⁻¹.[6] Its exact position can be influenced by hydrogen bonding and conjugation.[8][9]

  • C-O Stretch & O-H Bend: These vibrations are coupled and appear in the fingerprint region, typically between 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ (O-H in-plane bend).[6] Another O-H out-of-plane bend can be observed around 950-910 cm⁻¹.[6]

The Nitro Group (-NO₂)

The nitro group is characterized by two strong stretching vibrations due to the resonance between the two N-O bonds.

  • Asymmetric N-O Stretch: For aromatic nitro compounds, this is a strong band typically found between 1550-1475 cm⁻¹.[10]

  • Symmetric N-O Stretch: This strong band appears at a lower wavenumber, generally in the 1360-1290 cm⁻¹ range.[10]

The Meta-Substituted Benzene Ring

The aromatic ring contributes several characteristic bands to the spectrum.

  • Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[11][12]

  • C-C Ring Stretching: The vibrations of the carbon-carbon bonds within the aromatic ring produce a series of medium to sharp bands in the 1600-1450 cm⁻¹ region.[11][12]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring strongly influences the position of these strong bands in the 900-675 cm⁻¹ region.[11] For meta-disubstitution, strong bands are typically expected around 780-730 cm⁻¹ and 900-860 cm⁻¹.

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation and rapid analysis time.[13][14] The principle involves an infrared beam passing through an ATR crystal (e.g., diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[13][14]

Workflow Diagram

FTIR_Workflow cluster_prep Step 1: Preparation cluster_sample Step 2: Sample Analysis cluster_post Step 3: Post-Analysis Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background PlaceSample Place Solid Sample on Crystal Background->PlaceSample ApplyPressure Apply Consistent Pressure PlaceSample->ApplyPressure AcquireSpectrum Acquire Sample Spectrum ApplyPressure->AcquireSpectrum ProcessData Perform Baseline & ATR Correction AcquireSpectrum->ProcessData CleanCrystal Clean Crystal Post-Analysis AcquireSpectrum->CleanCrystal Interpret Interpret Spectrum ProcessData->Interpret

Caption: ATR-FT-IR experimental workflow.

Step-by-Step Protocol
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm the ATR accessory is correctly installed and aligned in the sample compartment.

  • ATR Crystal Cleaning:

    • Moisten a clean, lint-free wipe with a suitable solvent (e.g., isopropanol or ethanol).

    • Gently wipe the surface of the ATR crystal to remove any residual contaminants.

    • Perform a final wipe with a dry, lint-free cloth to ensure the crystal is completely dry.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, lower the pressure clamp to the analysis position.

    • Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be computationally subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.[15]

  • Sample Application:

    • Retract the pressure clamp.

    • Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[16]

  • Sample Spectrum Acquisition:

    • Lower the pressure clamp onto the sample, applying firm and consistent pressure to ensure good contact between the powder and the crystal surface.[2][13] Insufficient contact is a common source of poor-quality spectra.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.[14]

    • Perform a baseline correction if necessary to remove any broad, rolling features.

    • After analysis, retract the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal as described in step 2.[13]

Data Interpretation and Discussion

The FT-IR spectrum of this compound should be analyzed by correlating the observed absorption bands with the expected vibrational modes of its constituent functional groups.

Expected Absorption Bands

The following table summarizes the key vibrational modes and their expected frequency ranges for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Carboxylic AcidO-H Stretch (H-bonded)3300 - 2500Strong, Very Broad
Carboxylic AcidC=O Stretch1760 - 1690Strong, Sharp
Carboxylic AcidC-O Stretch / O-H Bend1440 - 1395 & 1320 - 1210Medium - Strong
Nitro GroupN-O Asymmetric Stretch1550 - 1475Strong
Nitro GroupN-O Symmetric Stretch1360 - 1290Strong
Aromatic RingC-H Stretch3100 - 3000Weak - Medium
Aromatic RingC=C Ring Stretch1600 - 1450Medium, Sharp
Aromatic RingC-H Out-of-Plane Bend (Meta)900 - 675Strong
Alkyl ChainC-H Stretch2980 - 2850Medium
Analysis of a Representative Spectrum

When analyzing the spectrum, a systematic approach is recommended.[3]

  • High-Frequency Region (4000-2500 cm⁻¹): The most prominent feature will be the extremely broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.[6][7] Superimposed on this broad band, one should be able to distinguish the sharper, weaker C-H stretching bands from the aromatic ring (>3000 cm⁻¹) and the propionic acid alkyl chain (<3000 cm⁻¹).[6][11]

  • Double Bond Region (2000-1500 cm⁻¹): This region is dominated by three strong peaks. The C=O stretch of the carboxylic acid will be the most intense peak, typically around 1710 cm⁻¹ for a hydrogen-bonded dimer.[7] The asymmetric N-O stretch will appear as another strong band around 1530 cm⁻¹.[10] Finally, C=C stretching bands from the aromatic ring will be visible near 1600 and 1500 cm⁻¹.[1][11]

  • Fingerprint Region (<1500 cm⁻¹): This complex region provides confirmatory data. The strong symmetric N-O stretch should be clearly visible around 1350 cm⁻¹.[10] The coupled C-O stretching and O-H bending modes of the carboxylic acid will also be present here.[6] Finally, the strong C-H out-of-plane bending bands characteristic of the meta-substitution pattern provide definitive structural confirmation.[11]

Conclusion

FT-IR spectroscopy, particularly with the ATR sampling technique, provides a rapid and reliable method for the structural confirmation of this compound. By systematically analyzing the key regions of the spectrum, the characteristic vibrational modes of the carboxylic acid, nitro, and meta-substituted aromatic functionalities can be unambiguously identified. This protocol serves as a robust guideline for researchers and quality control professionals in the pharmaceutical and chemical industries, ensuring the identity and integrity of this important chemical intermediate.

References

  • IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies. [Link]

  • Sample Preparation – FT-IR/ATR. University of Illinois Urbana-Champaign. [Link]

  • IR: carboxylic acids. University of California, Los Angeles. [Link]

  • Sample preparation for FT-IR. University of Colorado Boulder. [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. National Institute of Science Communication and Information Resources. [Link]

  • Infrared Spectrometry. Michigan State University. [Link]

  • IR: nitro groups. University of California, Los Angeles. [Link]

  • Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. National Institutes of Health. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Scholars Research Library. [Link]

  • FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. National Institutes of Health. [Link]

  • The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. [Link]

  • 3-(4-Nitrophenyl)propanoic acid. PubChem. [Link]

  • (s)-3-Amino-3-(3-nitrophenyl)propionic acid. PubChem. [Link]

  • This compound. PubChem. [Link]

  • Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. MDPI. [Link]

  • FTIR spectra for a) Pure Propionic Acid (PA) b) Pure Acetonitrile (AN)... ResearchGate. [Link]

Sources

Application Notes and Protocols: Derivatization of 3-(3-Nitrophenyl)propionic Acid for Further Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

3-(3-Nitrophenyl)propionic acid is a valuable and versatile building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring a carboxylic acid, a nitro group, and a phenyl ring, offers multiple points for chemical modification. This guide provides detailed application notes and step-by-step protocols for the derivatization of this compound, targeting both the carboxylic acid and the nitro functional groups. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering insights into common derivatization strategies including esterification, amidation, and reduction of the nitro group. Each protocol is accompanied by an explanation of the underlying chemical principles and experimental considerations to ensure successful and reproducible outcomes.

Introduction

In the landscape of modern drug discovery and development, the ability to synthesize diverse molecular scaffolds is paramount. This compound serves as a key starting material, enabling the introduction of a substituted phenylpropane moiety into target structures. The carboxylic acid functionality provides a handle for forming amide and ester linkages, common pharmacophores in numerous drug classes. Concurrently, the nitro group can be readily reduced to an amine, which then opens up a vast array of subsequent chemical transformations.[1][2][3] This dual reactivity makes it a strategic choice for building combinatorial libraries and exploring structure-activity relationships (SAR).

This document outlines robust and validated protocols for three primary derivatization pathways of this compound:

  • Esterification of the carboxylic acid.

  • Amidation of the carboxylic acid.

  • Reduction of the nitro group to an amine.

These transformations yield key intermediates that are primed for further synthetic elaboration, contributing to the efficient construction of complex molecular architectures.

Section 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a primary site for derivatization, most commonly through esterification and amidation reactions. These transformations are fundamental in altering the physicochemical properties of the parent molecule and for coupling it to other synthetic fragments.

Esterification via Thionyl Chloride

Esterification is a common strategy to mask the polarity of the carboxylic acid, improve cell permeability, or to create prodrugs. The use of thionyl chloride (SOCl₂) to first form the acyl chloride, followed by reaction with an alcohol, is a highly efficient method.[4][5][6]

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acyl chloride intermediate is key to the success of this reaction, especially with less reactive alcohols.[5][6] Thionyl chloride is an excellent choice as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the reaction to completion.[5]

Esterification_Workflow cluster_0 Acyl Chloride Formation cluster_1 Ester Formation Carboxylic_Acid This compound Acyl_Chloride 3-(3-Nitrophenyl)propanoyl chloride Carboxylic_Acid->Acyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acyl_Chloride Ester Ester Derivative Acyl_Chloride->Ester Pyridine (Base) Alcohol Alcohol (R-OH) Alcohol->Ester

Caption: Workflow for esterification via acyl chloride formation.

Experimental Protocol: Synthesis of Methyl 3-(3-nitrophenyl)propanoate

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

    • Add thionyl chloride (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approximately 79 °C) for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

    • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(3-nitrophenyl)propanoyl chloride is typically used in the next step without further purification.

  • Esterification:

    • Dissolve the crude acyl chloride in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methanol (1.5 eq) and pyridine (1.5 eq) in the same anhydrous solvent. Pyridine acts as a base to neutralize the HCl generated during the reaction.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure methyl 3-(3-nitrophenyl)propanoate.

ParameterValue
Starting MaterialThis compound
Key ReagentsThionyl chloride, Methanol
Typical Yield85-95%
Purity (by NMR)>98%
Amidation using EDC/NHS Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxysuccinimide (NHS) provides a mild and efficient method for forming amides.[7][8][9]

Causality Behind Experimental Choices: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be unstable in aqueous solutions and prone to hydrolysis or rearrangement.[10] The addition of NHS traps this intermediate to form a more stable NHS ester, which then reacts cleanly with the primary amine to form the desired amide.[7][9] This two-step, one-pot procedure minimizes side reactions and improves overall yield.[11]

Amidation_Workflow cluster_0 Activation cluster_1 Amide Formation Carboxylic_Acid This compound NHS_Ester NHS Ester Intermediate Carboxylic_Acid->NHS_Ester EDC_NHS EDC / NHS EDC_NHS->NHS_Ester Amide Amide Derivative NHS_Ester->Amide Amine Primary Amine (R-NH₂) Amine->Amide

Caption: Workflow for EDC/NHS-mediated amidation.

Experimental Protocol: Synthesis of N-Benzyl-3-(3-nitrophenyl)propanamide

  • Reaction Setup:

    • Dissolve this compound (1.0 eq), NHS (1.2 eq), and the desired primary amine (e.g., benzylamine, 1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

    • If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

    • Stir the solution at room temperature.

  • Coupling Reaction:

    • Add EDC hydrochloride (1.5 eq) portion-wise to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.

ParameterValue
Starting MaterialThis compound
Key ReagentsEDC, NHS, Benzylamine
Typical Yield75-90%
Purity (by LC-MS)>95%

Section 2: Derivatization of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into an amine, which serves as a nucleophile or a directing group in subsequent reactions. The reduction of the nitro group is a crucial step in many synthetic pathways.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines.[12][13][14] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[15][16]

Causality Behind Experimental Choices: Catalytic hydrogenation offers high chemoselectivity, often leaving other functional groups such as esters and amides intact. The reaction proceeds under relatively mild conditions and the only byproduct is water, making it an environmentally benign method. The choice of solvent can be critical; polar protic solvents like ethanol or methanol are typically effective.

Reduction_Workflow Nitro_Compound This compound or its derivative Amine_Product 3-(3-Aminophenyl)propionic acid or its derivative Nitro_Compound->Amine_Product Ethanol, RT Catalyst H₂, Pd/C Catalyst->Amine_Product

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Experimental Protocol: Synthesis of 3-(3-Aminophenyl)propionic Acid

  • Reaction Setup:

    • In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

    • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

  • Hydrogenation:

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator at 1-3 atm) at room temperature.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-8 hours.

  • Work-up and Isolation:

    • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-aminophenyl)propionic acid.[1]

    • The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.

ParameterValue
Starting MaterialThis compound
Key ReagentsH₂, 10% Pd/C
Typical Yield>95%
Purity (by NMR)>98%

Conclusion

The derivatization of this compound provides access to a rich diversity of chemical entities valuable in drug discovery and development. The protocols detailed in these application notes for esterification, amidation, and nitro group reduction are robust, reproducible, and scalable. By understanding the chemical principles behind these transformations, researchers can effectively utilize this versatile building block to synthesize novel compounds with desired biological activities.

References

  • Catalytic hydrogenation of nitroarenes into different products via... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Beller, M., et al. (2021).
  • General scheme for the catalytic hydrogenation of nitroarene - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Cleaner synthesis of amines by selective hydrogenation of nitro compounds over a heterogeneous biocatalyst - NIH. (2024). Retrieved January 9, 2026, from [Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. (2021). Retrieved January 9, 2026, from [Link]

  • Carboxylic Acid → Acid Chloride with SOCl₂ - OrgoSolver. (n.d.). Retrieved January 9, 2026, from [Link]

  • Esterification of acids - Google Patents. (n.d.).
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (2017). The Journal of Organic Chemistry.
  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013).
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017). Retrieved January 9, 2026, from [Link]

  • Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

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  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

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Application Notes and Protocols for the Use of 3-(3-Nitrophenyl)propionic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 3-(3-Nitrophenyl)propionic Acid as a Versatile Scaffold in Agrochemical Discovery

In the relentless pursuit of novel and effective agrochemicals, the strategic selection of starting materials is paramount. This compound emerges as a compelling, yet underexplored, building block for the synthesis of new-generation fungicides and herbicides. Its bifunctional nature, featuring a reactive carboxylic acid moiety and a modifiable nitro group on a phenylpropionic acid scaffold, offers a unique entry point for creating diverse molecular architectures. The phenylpropionic acid core is a well-established pharmacophore in various bioactive molecules, including agrochemicals, lending favorable transport and binding characteristics within target organisms.[1][2] This document outlines a prospective application of this compound in the synthesis of a novel fungicidal agent, providing detailed protocols and scientific rationale for its utilization.

The presence of the nitro group at the meta position of the phenyl ring provides a key strategic advantage. It can be readily transformed into an amino group, which can then be further functionalized to introduce a wide array of toxophoric or activity-modulating substituents. This approach allows for the systematic exploration of the chemical space around the phenylpropionic acid core to optimize biological activity and selectivity.

Application Focus: Synthesis of a Novel Phenylpropionic Acid-Derived Fungicide

This application note details a proposed synthetic route for a novel fungicidal candidate, leveraging this compound as the foundational starting material. The target molecule is a substituted amide derivative designed to potentially interfere with fungal cellular processes. The rationale for this synthetic approach is grounded in the established bioactivity of phenylpropionic acid derivatives and the fungicidal properties associated with certain aromatic amides.[3][4]

Synthetic Strategy: A Stepwise Approach to Functionalization

The proposed synthesis is a multi-step process designed for efficiency and modularity, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. The key transformations involve the reduction of the nitro group to an amine, followed by acylation to introduce a desired toxophore.

Experimental Protocols

Part 1: Synthesis of 3-(3-Aminophenyl)propionic Acid

This initial step focuses on the reduction of the nitro group of this compound to the corresponding amine. Catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profile.

Protocol 1: Catalytic Hydrogenation of this compound

  • Reaction Setup: In a 250 mL hydrogenation flask, dissolve 10.0 g (51.2 mmol) of this compound in 100 mL of methanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with 20 mL of methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield a solid. Recrystallize the crude product from a mixture of ethanol and water to afford pure 3-(3-Aminophenyl)propionic acid as a white to off-white crystalline solid.

Part 2: Synthesis of the Target Fungicidal Amide

The second part of the synthesis involves the amidation of the newly formed 3-(3-Aminophenyl)propionic acid with a suitable acylating agent. In this example, we propose the use of 2-chloronicotinoyl chloride, a reagent known to be a precursor for bioactive molecules.[5]

Protocol 2: Amidation of 3-(3-Aminophenyl)propionic Acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 8.3 g (50.0 mmol) of 3-(3-Aminophenyl)propionic acid in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0 °C in an ice bath and add 14.0 mL (101 mmol) of triethylamine (TEA) dropwise.

  • Acylation: In a separate flask, prepare a solution of 9.7 g (55.0 mmol) of 2-chloronicotinoyl chloride in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final fungicidal amide.

Data Presentation

Table 1: Summary of Reactants and Expected Yields for the Synthesis of the Novel Fungicide

StepStarting MaterialReagent(s)ProductExpected Yield (%)
1This compoundH₂, 10% Pd/C3-(3-Aminophenyl)propionic acid90-95
23-(3-Aminophenyl)propionic acid2-Chloronicotinoyl chloride, TEAN-(3-(2-carboxyethyl)phenyl)-2-chloronicotinamide75-85

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of the proposed fungicidal agent from this compound.

Synthetic_Workflow start This compound intermediate 3-(3-Aminophenyl)propionic acid start->intermediate H₂ / Pd-C Methanol final_product Target Fungicidal Amide (N-(3-(2-carboxyethyl)phenyl)-2-chloronicotinamide) intermediate->final_product 2-Chloronicotinoyl chloride TEA, DCM

Caption: Synthetic route from this compound to the target fungicide.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel agrochemicals. The strategic positioning of the nitro and carboxylic acid functional groups allows for a modular and efficient approach to creating diverse libraries of compounds for biological screening. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of this valuable chemical building block in the discovery of next-generation fungicides and other crop protection agents.

References

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  • Herbicidal phenoxyalkanoic acid derivatives, their preparation, compositions containing them, and their use.
  • Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. PubMed. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada. [Link]

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  • Propionic acid as an herbicide.
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  • Substituted isoxazolines, method for their preparing, agent for protecting cereals against damaging effect of some herbicides as derivatives of phenoxypropionic acid and method for protecting cereals against phytotoxic adverse effect of some herbicides of phenoxypropionic acid, sulfonulurea, benzoylcyclohexanedione and benzoylisoxazole.
  • Preparation method for 2-phenylpropionic acid.
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  • A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. NIH. [Link]

  • Phenylpropanoic acid. Wikipedia. [Link]

  • Production of a Phytotoxic Compound, 3-Phenylpropionic Acid by a Bacterial Endophyte, Arthrobacter humicola YC6002 Isolated from. SciSpace. [Link]

  • Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Arrow@TU Dublin. [Link]

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  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. [Link]

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Application Notes and Protocols: Protecting Group Strategies for 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity.[1] 3-(3-Nitrophenyl)propionic acid is a versatile building block, featuring two key functional groups: a carboxylic acid and a nitro group. The reactivity of both moieties necessitates a carefully considered protection strategy to prevent unwanted side reactions during subsequent synthetic manipulations. This document provides a comprehensive guide to the selection and application of protecting groups for this compound, with a focus on practical, field-proven protocols for researchers, scientists, and professionals in drug development.

The carboxylic acid functionality, with its acidic proton and nucleophilic carboxylate form, can interfere with a wide range of reactions.[2] Similarly, the nitro group, while generally stable, is susceptible to reduction under various conditions.[3][4] Therefore, an effective protecting group strategy must consider the orthogonality of the chosen groups, allowing for their selective removal without affecting each other or other functionalities within the molecule.[1][5] This guide will detail robust methods for the protection of the carboxylic acid group and discuss considerations for the nitro group, providing step-by-step protocols and the underlying chemical principles.

Protecting the Carboxylic Acid Group

The most common and effective strategy for protecting a carboxylic acid is its conversion to an ester.[1] The choice of ester depends on the desired stability and the conditions required for its subsequent removal. For this compound, several esterification methods are applicable.

Methyl and Ethyl Esters

Methyl and ethyl esters are among the simplest and most common protecting groups for carboxylic acids. They are stable to a wide range of reaction conditions but require relatively harsh conditions (strong acid or base) for cleavage, which might not be suitable for sensitive substrates.[6]

Protocol 1: Fischer-Speier Esterification for Methyl 3-(3-nitrophenyl)propionate

This classic method utilizes an excess of the alcohol as the solvent and a strong acid catalyst.[7]

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[7]

  • Heat the reaction mixture to reflux (typically around 65°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-24 hours), cool the mixture to room temperature and remove the excess methanol under reduced pressure.[7]

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(3-nitrophenyl)propionate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Benzyl Esters

Benzyl esters offer the significant advantage of being cleavable under neutral conditions via catalytic hydrogenolysis, a method that is often compatible with a wide range of other functional groups.[6] However, care must be taken as the conditions for hydrogenolysis can also reduce the nitro group.

Protocol 2: Benzyl Esterification using Benzyl Bromide

Materials:

  • This compound

  • Benzyl bromide

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add potassium carbonate (1.5-2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude benzyl 3-(3-nitrophenyl)propionate by column chromatography.

tert-Butyl Esters

tert-Butyl esters are stable to many nucleophilic and basic conditions but are readily cleaved under acidic conditions, providing a useful orthogonal protecting group strategy.[6]

Protocol 3: tert-Butyl Esterification using tert-Butanol

Materials:

  • This compound

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC or EDC (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude tert-butyl 3-(3-nitrophenyl)propionate by column chromatography.

Data Summary for Carboxylic Acid Protection
Protecting GroupProtection MethodDeprotection ConditionsOrthogonality Considerations
Methyl/Ethyl Ester Fischer-Speier EsterificationStrong acid or base hydrolysis[6]Limited orthogonality with acid/base sensitive groups.
Benzyl Ester Alkylation with Benzyl BromideCatalytic Hydrogenolysis (H₂, Pd/C)[6]Hydrogenolysis will also reduce the nitro group.
tert-Butyl Ester DCC/DMAP coupling with tert-ButanolAcidic conditions (e.g., TFA in DCM)[6]Good orthogonality with base-labile and hydrogenolysis-sensitive groups.
Visualizing the Protection Strategy

Protection_Strategy cluster_esterification Esterification Methods Start This compound Protected_Acid Protected Carboxylic Acid Start->Protected_Acid Esterification Fischer Fischer-Speier (MeOH/EtOH, H+) Benzyl Alkylation (BnBr, Base) tButyl Coupling (tBuOH, DCC/DMAP)

Caption: Workflow for Carboxylic Acid Protection.

Considerations for the Nitro Group

The nitro group is a robust functional group and generally does not require protection for many synthetic transformations.[8] It is stable to most oxidative and acidic conditions. However, its primary reactivity lies in its susceptibility to reduction.

Selective Reduction of the Nitro Group

In many synthetic routes, the conversion of the nitro group to an amine is a desired transformation. A variety of reagents can achieve this reduction selectively in the presence of a carboxylic acid or its ester.[9]

Common methods for nitro group reduction include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a very effective method.[10][11] However, as mentioned, this will also cleave a benzyl ester protecting group.

  • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in HCl, or iron (Fe) or zinc (Zn) in acetic acid are classic and effective methods for nitro group reduction.[4][10] These conditions are generally compatible with methyl and ethyl esters.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst such as Pd/C can also be a milder alternative to high-pressure hydrogenation.[9]

Is Protection of the Nitro Group Necessary?

For most synthetic applications involving this compound, direct protection of the nitro group is uncommon and often unnecessary.[8][12] The focus is typically on choosing reaction conditions for other transformations that are compatible with the nitro functionality. If a reaction requires strongly basic or nucleophilic conditions where the nitro group might interfere, or if a reduction is intended for another part of the molecule while preserving the nitro group, then the overall synthetic strategy should be re-evaluated.

Visualizing Orthogonal Deprotection and Transformation

Orthogonal_Strategy Start This compound Ester Amine_Ester 3-(3-Aminophenyl)propionic Acid Ester Start->Amine_Ester Nitro Group Reduction (e.g., SnCl2, HCl) Amine_Acid 3-(3-Aminophenyl)propionic Acid Amine_Ester->Amine_Acid Ester Hydrolysis (e.g., LiOH, H2O)

Caption: Orthogonal Strategy Example.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-designed protecting group strategy. The primary focus should be on the protection of the carboxylic acid group, typically as an ester. The choice between methyl/ethyl, benzyl, or tert-butyl esters will be dictated by the specific reaction conditions planned in the synthetic sequence and the desired orthogonality for deprotection. While the nitro group is generally robust, its susceptibility to reduction must be a key consideration in planning subsequent steps, particularly those involving catalytic hydrogenation. By following the detailed protocols and considering the principles outlined in these application notes, researchers can confidently navigate the synthetic challenges and efficiently utilize this compound as a valuable building block in their research and development endeavors.

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  • Deprotection: The Concept of Orthogonal Sets. (n.d.). Thieme.
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (n.d.). University of Oxford.
  • Can the aromatic nitro group be protected during a chemical reaction? (2015). ResearchGate.
  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. (n.d.). ChemRxiv.
  • Protecting Groups List. (n.d.). SynArchive.
  • Reduction of nitro compound using protection group. (2018). Chemistry Stack Exchange.
  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (n.d.). ResearchGate.
  • Application Notes and Protocols for the Synthesis of 3-(3-hydroxyphenyl)propionic Acid Derivatives. (n.d.). Benchchem.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo.
  • Process for the reduction of nitro derivatives to amines. (2015). Google Patents.
  • Synthetic procedures for the synthesis of 3-nitropropanoic acid. (n.d.). ResearchGate.
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). National Institutes of Health.
  • Ester Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Protection and Deprotection. (n.d.). CEM Corporation.
  • Method for preparing 3-nitropropionic acid. (n.d.). Google Patents.
  • Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2)... (n.d.). ResearchGate.
  • What is Esterification?. (2023). 3V Sigma USA.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(3-Nitrophenyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The content is structured in a question-and-answer format to directly address potential issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: A widely adopted and effective method is the Knoevenagel condensation of 3-nitrobenzaldehyde with Meldrum's acid, followed by hydrolysis and decarboxylation.[1][2] This route is often preferred due to its relatively mild conditions and good yields. The reaction typically uses a base like triethylamine in a solvent such as N,N-dimethylformamide (DMF), followed by heating to facilitate the reaction and subsequent decarboxylation.[1]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are 3-Nitrobenzaldehyde and 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.[1] Key reagents include formic acid, triethylamine (NEt3), and a suitable solvent like DMF. For the workup, a strong acid such as concentrated hydrochloric acid is required for precipitation.[1][2]

Q3: What are the expected physical properties of the final product, this compound?

A3: The final product is typically a white to light yellow powder or crystalline solid.[1] It has a melting point in the range of 110-112°C and is soluble in methanol.[1]

Experimental Protocol: Synthesis via Meldrum's Acid Route

This protocol is based on established procedures for the synthesis of this compound.

Materials and Reagents:

  • 3-Nitrobenzaldehyde

  • Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

  • Formic acid (HCOOH)

  • Triethylamine (NEt3)

  • N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, slowly add triethylamine (1.4 equivalents) dropwise to stirred formic acid (3.5 equivalents) at approximately 58°C.

  • To this mixture, add N,N-dimethylformamide (DMF), Meldrum's acid (1.0 equivalent), and 3-nitrobenzaldehyde (1.0 equivalent).[1][2]

  • Heat the reaction mixture to reflux and maintain this temperature for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the solvent by vacuum evaporation.

  • Treat the resulting residue with distilled water and grind to break up any solids.

  • Acidify the aqueous slurry with concentrated hydrochloric acid to a pH of approximately 2. This step is crucial as it protonates the carboxylate, causing the product to precipitate out of the solution.[2]

  • Collect the precipitated product by filtration.

  • Wash the solid with cold distilled water to remove residual acids and salts.

  • Dry the product in air or a vacuum oven.

  • For higher purity, the crude product can be recrystallized from a suitable solvent like ethyl acetate.[2]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Final Product

Q: My reaction resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is essential.

  • Cause A: Incomplete Reaction

    • Explanation: The reaction may not have proceeded to completion. The specified 4-hour reflux time is a guideline, and reaction completion should always be verified.[1]

    • Solution: Monitor the reaction's progress using TLC by spotting the reaction mixture against the 3-nitrobenzaldehyde starting material. The reaction is complete when the aldehyde spot is no longer visible. If the reaction stalls, consider extending the reflux time.

  • Cause B: Suboptimal Reagent Quality or Stoichiometry

    • Explanation: The purity and ratio of reactants are critical. Meldrum's acid can degrade over time, and the stoichiometry of the base (triethylamine) is important for the initial condensation.

    • Solution: Use high-purity 3-nitrobenzaldehyde. If possible, use freshly prepared or recently purchased Meldrum's acid. Ensure accurate measurement of all reagents, particularly the triethylamine and formic acid, to maintain the correct stoichiometric ratios.

  • Cause C: Inefficient Product Precipitation

    • Explanation: The product is isolated by acidic precipitation. If the pH is not sufficiently low, the product will remain in its carboxylate salt form, which is soluble in water, leading to significant loss of yield.[2]

    • Solution: After adding concentrated HCl, check the pH of the aqueous slurry with pH paper or a pH meter to ensure it is ≤ 2. Stir the mixture for an extended period (e.g., 30-60 minutes) in an ice bath to maximize precipitation before filtration.

  • Cause D: Decomposition at High Temperatures

    • Explanation: While reflux is necessary, excessively high temperatures beyond what is needed for the solvent (DMF) can potentially lead to the decomposition of the desired product or thermally sensitive intermediates.

    • Solution: Ensure controlled heating using a heating mantle with a temperature controller. Maintain a steady, gentle reflux rather than a vigorous one.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_tlc Check TLC for Starting Material start->check_tlc sm_present Starting Material Still Present? check_tlc->sm_present extend_reflux Action: Extend Reflux Time & Monitor by TLC sm_present->extend_reflux Yes check_reagents Review Reagent Quality & Stoichiometry sm_present->check_reagents No yield_improved Yield Improved extend_reflux->yield_improved reagent_issue Reagents Old or Incorrect Ratio? check_reagents->reagent_issue use_fresh Action: Use Fresh Reagents & Verify Stoichiometry reagent_issue->use_fresh Yes check_ph Verify Workup pH reagent_issue->check_ph No use_fresh->yield_improved ph_high pH > 2 During Precipitation? check_ph->ph_high adjust_ph Action: Add More HCl, Cool, and Stir Longer ph_high->adjust_ph Yes ph_high->yield_improved No adjust_ph->yield_improved

Caption: A troubleshooting flowchart for diagnosing low product yield.

Problem 2: Product is Impure or Discolored

Q: The final product I isolated is an off-color oil/gummy solid, not the expected white/yellow powder. What causes this and how can I purify it?

A: The presence of impurities is often indicated by a deviation from the expected physical state or color. These impurities can be unreacted starting materials, reaction intermediates, or byproducts.

  • Cause A: Residual Solvent

    • Explanation: Trapped solvent, particularly DMF which has a high boiling point, can cause the product to appear oily or have a lower melting point.

    • Solution: Ensure the product is thoroughly dried after filtration. If DMF is suspected, washing the crude solid with a solvent in which the product is insoluble but DMF is soluble (like cold water or a hydrocarbon solvent) can be effective. A vacuum oven at a moderate temperature (e.g., 40-50°C) is highly effective for removing residual solvents.

  • Cause B: Unreacted Starting Materials or Intermediates

    • Explanation: If the reaction or the subsequent hydrolysis/decarboxylation is incomplete, the crude product will be contaminated with starting materials or the intermediate adduct of Meldrum's acid and 3-nitrobenzaldehyde.

    • Solution: The primary method for purification is recrystallization.

      • Why it works: Recrystallization relies on the difference in solubility between the desired product and impurities in a given solvent at different temperatures. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.

      • Recommended Solvents: Ethyl acetate (EtOAc) or carbon tetrachloride (CCl4) have been reported as effective crystallization solvents for this compound.[2] Chloroform and hexane have also been suggested for similar compounds.[3]

  • Cause C: Formation of Side-Products

    • Explanation: Side reactions, such as self-condensation of 3-nitrobenzaldehyde or other base-catalyzed reactions, can generate colored impurities.

    • Solution: In addition to recrystallization, column chromatography can be employed for more difficult separations. A silica gel column with a solvent system like ethyl acetate/petroleum ether could effectively separate the more polar product from less polar impurities.

Data Summary Tables

Table 1: Key Reaction Parameters

Parameter Value / Condition Rationale
Solvent N,N-Dimethylformamide (DMF) A polar aprotic solvent that effectively dissolves reactants.
Base Triethylamine (NEt3) Acts as a catalyst for the initial Knoevenagel condensation.
Temperature Reflux Provides the necessary activation energy for condensation and decarboxylation.
Reaction Time ~4 hours Typical duration for the reaction to reach completion.[1]

| Workup | Acidification with conc. HCl | Protonates the carboxylate to precipitate the final acid product.[2] |

Table 2: Purification Strategy

Problem Identification Recommended Purification Method
Off-white/yellow solid with low MP Presence of unreacted starting materials or minor byproducts. Recrystallization from Ethyl Acetate.[2]
Oily or Gummy consistency Likely residual DMF or significant impurities. Wash with cold water, dry thoroughly under vacuum, then attempt recrystallization.

| Significant discoloration (dark brown/red) | Formation of polymeric or complex side products. | Column chromatography on silica gel followed by recrystallization. |

Synthesis and Workup Workflow

G cluster_0 Reaction Stage cluster_1 Isolation Stage cluster_2 Purification Stage reagents 3-Nitrobenzaldehyde + Meldrum's Acid + NEt3/HCOOH in DMF reflux Reflux for 4h reagents->reflux evaporation Vacuum Evaporation (Remove Solvent) reflux->evaporation acidification Acidify with HCl (pH ≤ 2) & Precipitate evaporation->acidification filtration Filter & Wash with Cold Water acidification->filtration drying Dry Crude Product (Vacuum Oven) filtration->drying recrystallization Recrystallize (e.g., from Ethyl Acetate) drying->recrystallization final_product Pure 3-(3-Nitrophenyl) propionic acid recrystallization->final_product

Caption: Overall workflow from reaction to purification.

References

  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

  • Google Patents. (2015). CN104447346A - Method for preparing 3-nitropropionic acid.
  • MDPI. (n.d.). Progress on 3-Nitropropionic Acid Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (2014). How can I synthesize 3-nitropropionic acid from 3-bromopropionic acid with good yield? Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(3-Nitrophenyl)propionic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final compound. We will move beyond simple procedural lists to explore the underlying principles and troubleshoot common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the material properties and the core purification technique, recrystallization.

Q1: What are the key physical and chemical properties of this compound?

Understanding the compound's properties is the first step in designing a robust purification strategy. Key characteristics are summarized below.

PropertyValueSource(s)
Synonyms 3-Nitrohydrocinnamic acid, m-Nitrohydrocinnamic acid[1][2]
Appearance White to light yellow crystalline powder[2]
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2]
Melting Point 110-112°C[2]
Solubility Soluble in methanol[2]
pKa ~4.50 (Predicted)[2]
Primary Hazards Causes skin and serious eye irritation[3]
Q2: What is the scientific principle behind using recrystallization for purification?

Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility.[4] The core principle is that the solubility of a compound in a solvent generally increases with temperature.

The process involves:

  • Dissolution : The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Crystallization : The solution is cooled slowly. As the temperature drops, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form.

  • Exclusion of Impurities : Impurities are ideally left behind in the cold solvent (the "mother liquor") because they are either present in smaller amounts and do not reach their saturation point, or they have a different solubility profile than the target compound.[5]

The efficacy of this technique hinges on the selection of an appropriate solvent system.

Q3: How do I select the best solvent for the recrystallization of this compound?

The "ideal" solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Impurities, conversely, should be either insoluble at high temperatures (allowing for removal by hot filtration) or highly soluble at low temperatures (so they remain in solution).

Solvent Selection Workflow:

cluster_0 Solvent Screening Process Start Place ~20-30 mg of crude product in a test tube AddSolvent Add solvent dropwise (~0.5 mL) at room temp Start->AddSolvent ObserveRT Observe Solubility AddSolvent->ObserveRT Heat Gently heat the mixture to the solvent's boiling point ObserveRT->Heat Insoluble Bad POOR SOLVENT ObserveRT->Bad Soluble ObserveHot Observe Solubility Heat->ObserveHot Cool Cool solution to room temp, then in an ice bath ObserveHot->Cool Soluble ObserveHot->Bad Insoluble ObserveCrystals Check for crystal formation Cool->ObserveCrystals Good GOOD SOLVENT ObserveCrystals->Good Abundant Crystals Form ObserveCrystals->Bad No/Few Crystals Form cluster_1 Diagnosing Low Recrystallization Yield Start Low Yield Obtained Q1 Was too much solvent used in the initial dissolution? Start->Q1 S1 Yes: Product remains in the mother liquor. Solution: Concentrate mother liquor for a second crop. Q1->S1 Yes Q2 Did crystals form during the hot filtration step? Q1->Q2 No S2 Yes: Product was lost on the filter paper. Solution: Reheat funnel/flask, use minimal hot solvent to redissolve. Q2->S2 Yes Q3 Was the final crystal wash performed with room temp or hot solvent? Q2->Q3 No S3 Yes: Product was dissolved during the wash. Solution: Always wash with a minimal amount of ICE-COLD solvent. Q3->S3 Yes Q4 Was an excessive amount of decolorizing carbon used? Q3->Q4 No S4 Yes: Product was adsorbed onto the carbon. Solution: Use carbon sparingly. Q4->S4 Yes

Caption: A decision tree for troubleshooting the causes of low product yield.

Part 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound

This protocol assumes ethanol/water is a suitable solvent system, which is common for moderately polar organic acids. A preliminary solvent screen is always recommended.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again. [5]4. Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large crystals. [6]5. Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation. [5]6. Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual mother liquor containing impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the final weight and calculate the percent recovery.

Protocol 2: Purity Assessment via Melting Point

Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically < 2°C). Impurities disrupt the crystal lattice, which typically causes the melting point to be depressed and the range to broaden. [5] Procedure:

  • Sample Preparation: Ensure the purified crystals are completely dry.

  • Loading: Tap the open end of a melting point capillary tube into a small sample of the crystals. Tap the bottom of the tube on a hard surface to pack the solid into the bottom. The sample height should be 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (110°C). Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the range) and the temperature at which the entire solid has melted into a clear liquid (the end of the range).

  • Analysis: Compare the observed melting point range to the literature value (110-112°C). A sharp range within this window indicates high purity. [2]

References
  • University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]

  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

  • Google Patents. (2015). CN104447346A - Method for preparing 3-nitropropionic acid.
  • PubChem. (n.d.). This compound. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Support Center: Recrystallization of 3-(3-Nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(3-Nitrophenyl)propionic acid. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will move beyond simple procedural lists to explore the underlying principles, troubleshoot common issues, and provide robust, field-tested protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful recrystallization strategy.

Q1: What is the ideal solvent for recrystallizing this compound?

Based on its molecular structure—containing a polar nitro group, a nonpolar benzene ring, and a polar carboxylic acid group—the ideal solvent will have intermediate polarity. A single solvent is often sufficient, with alcohols being excellent starting points.

  • Primary Recommendation: Ethanol or Methanol . Alcoholic solvents are frequently effective for nitroaryl compounds and carboxylic acids.[1] this compound is known to be soluble in methanol.[2]

  • Alternative System: An Ethanol/Water mixed-solvent system is also highly effective. This approach is a standard technique for purifying carboxylic acids where the compound is soluble in ethanol but insoluble in water.[3]

Q2: Why is a mixed-solvent system often preferred for compounds like this?

A mixed-solvent (or two-solvent) system provides a greater degree of control over the crystallization process.[4] For this compound, the strategy is as follows:

  • Dissolution: The compound is dissolved in a minimal amount of a "good" hot solvent in which it is highly soluble (e.g., ethanol).

  • Insolubility Induction: A "poor" solvent in which the compound is insoluble (e.g., water) is added dropwise to the hot solution until persistent cloudiness (the saturation point) is observed.

  • Clarification & Cooling: A few drops of the "good" solvent are added to redissolve the precipitate, creating a supersaturated solution. Slow cooling then allows for the formation of pure crystals.

This method is particularly useful when no single solvent exhibits the ideal temperature-dependent solubility profile.

Q3: What are the key characteristics of a good recrystallization solvent?

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[3][5] The ideal solvent should:

  • Dissolve the solute completely when hot but dissolve it poorly or not at all when cold.

  • Not react chemically with the compound being purified.

  • Dissolve impurities readily at all temperatures or not at all , so they can be removed by hot filtration or remain in the cold mother liquor.

  • Have a boiling point lower than the melting point of the solute to prevent the compound from "oiling out." The melting point of this compound is 110-112°C.[2]

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable for safety and practicality.

Q4: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often caused by:

  • Using a solvent with too high a boiling point.

  • A high concentration of impurities , which lowers the melting point of the mixture.

  • Cooling the solution too rapidly.

Troubleshooting Steps:

  • Reheat the solution to redissolve the oil.

  • Add a larger volume of the hot solvent to lower the saturation temperature of the solution.

  • Allow the solution to cool much more slowly. If necessary, let it cool to just above the point where it oiled out, then introduce a seed crystal to encourage proper lattice formation.

Q5: How can I improve the recovery yield of my recrystallized product?

Low yield is a common problem. To maximize recovery:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Ensure slow cooling. Gradual cooling from room temperature followed by an ice bath will maximize crystal formation.[4] Rapid cooling traps impurities and forms smaller crystals that are harder to filter.

  • Minimize transfers of the solution to avoid product loss on glassware.

  • When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.

Part 2: Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Compound does not dissolve, even in boiling solvent. The solvent is too nonpolar or too polar. The volume of solvent is insufficient.1. Add more solvent in small portions. 2. If dissolution is still not achieved, the solvent is unsuitable. Select a different solvent based on the screening protocol below.
No crystals form upon cooling. Too much solvent was used, and the solution is not supersaturated. The rate of crystallization is very slow.1. Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line. 2. Add a seed crystal of the pure compound. 3. Boil off some of the solvent to increase the concentration and allow it to cool again. 4. If using a single solvent, consider switching to a mixed-solvent system to better control solubility.
Resulting crystals are colored/impure. The cooling process was too fast, trapping impurities. The solvent did not effectively leave impurities in the mother liquor. Activated charcoal was not used for colored impurities.1. Redissolve the crystals and allow them to cool more slowly. 2. If the solution is colored before cooling, add a small amount of decolorizing charcoal to the hot solution and perform a hot gravity filtration before cooling.[4] 3. Perform a second recrystallization.
Very low yield of recovered crystals. Too much solvent was used. Premature crystallization occurred during hot filtration. Crystals were washed with room-temperature solvent.1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. 2. To prevent premature crystallization during filtration, use a stemless funnel and keep the filtration apparatus hot. 3. Always wash collected crystals with a minimal amount of ice-cold solvent.

Part 3: Experimental Protocols

Protocol 1: Solvent Screening

Objective: To identify the optimal single or mixed-solvent system for this compound.

  • Preparation: Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, hexane, toluene) dropwise, up to ~1 mL. Agitate the tube. Note if the compound dissolves at room temperature. A solvent that dissolves the compound at this stage is unsuitable for single-solvent recrystallization but may be used in a mixed-solvent system.[4]

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath.

  • Observation:

    • If the compound dissolves fully when hot, it is a potential candidate for single-solvent recrystallization.

    • If the compound remains insoluble when hot, it is an unsuitable solvent.

  • Cooling: Allow the test tubes containing dissolved compound to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form. The best solvent will yield a large crop of well-formed crystals.

Protocol 2: Step-by-Step Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding ethanol in small portions until the solid just dissolves completely.

  • (Optional) Hot Filtration: If insoluble impurities are present or if the solution is colored (requiring charcoal treatment), perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.

Part 4: Data & Visualization

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2]
Appearance White to light yellow powder/crystal[2]
Melting Point 110-112 °C[2]
pKa 4.50 ± 0.10 (Predicted)[2]
Table 2: Predicted Solubility of this compound
SolventPolarity IndexSolubility at 25°CSolubility at Boiling PointSuitability as a Recrystallization Solvent
Water 10.2InsolubleSlightly SolublePoor alone; Excellent as an anti-solvent.
Methanol 6.6SolubleVery SolublePotentially good, but may have low yield due to high room temp solubility.[2]
Ethanol 5.2Sparingly SolubleSolubleExcellent Candidate.
Ethyl Acetate 4.4SolubleVery SolublePotentially good; may require a co-solvent like heptane.
Toluene 2.4InsolubleSparingly SolublePossible, but may require large volumes.
Hexane 0.1InsolubleInsolubleUnsuitable alone; good as an anti-solvent with a nonpolar solvent.
Diagram 1: Workflow for Recrystallization Solvent Selection

Recrystallization_Workflow start Start: Crude Solid test_rt Add Solvent (~1 mL) Agitate at Room Temp start->test_rt dissolves_rt Dissolves test_rt->dissolves_rt Yes insoluble_rt Insoluble test_rt->insoluble_rt No outcome2 Unsuitable as Single Solvent (Consider as 'Solvent 1' in a mixed-solvent system) dissolves_rt->outcome2 heat Heat to Boiling insoluble_rt->heat dissolves_hot Dissolves heat->dissolves_hot Yes insoluble_hot Insoluble heat->insoluble_hot No cool Cool Slowly (Room Temp -> Ice Bath) dissolves_hot->cool outcome3 Unsuitable Solvent (Try a different solvent) insoluble_hot->outcome3 crystals Crystals Form cool->crystals Yes no_crystals No Crystals cool->no_crystals No outcome1 Good Single Solvent (Proceed to Recrystallization) crystals->outcome1 outcome4 Too much solvent used (Concentrate and re-cool) no_crystals->outcome4

Caption: Decision tree for selecting a suitable recrystallization solvent.

Part 5: References

  • Patents, G. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid. Retrieved from Google Patents.

  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?

  • Patents, G. (n.d.). Carboxylic acid purification and crystallization process. Retrieved from Google Patents.

  • Patents, G. (n.d.). Method of crystallizing nitro products. Retrieved from Google Patents.

  • BenchChem. (2025). Recrystallization methods for 2-Isopropyl-1-methoxy-4-nitrobenzene.

  • MST.edu. (n.d.). Aromatic Nitro Compounds.

  • Patents, G. (n.d.). Purification of carboxylic acids by complexation with selective solvents. Retrieved from Google Patents.

  • Unknown. (n.d.). Recrystallization and Crystallization.

  • Cayman Chemical. (2022, November 7). 3-Nitropropionic Acid - PRODUCT INFORMATION.

  • Unknown. (n.d.). Recrystallization - Single Solvent.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.

  • BenchChem. (2025). Addressing solubility issues of 3-(3-hydroxyphenyl)propionic acid in assays.

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization and Purification of 3-(p-Toluoyl)propionic acid.

  • ChemicalBook. (n.d.). This compound CAS#: 1664-57-9.

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Column chromatography conditions for 3-(3-Nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Column Chromatography of 3-(3-Nitrophenyl)propionic Acid

Introduction

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to purify this compound effectively using column chromatography. As a polar, aromatic carboxylic acid, this compound presents specific challenges that require a well-designed purification strategy. This document provides in-depth, experience-based guidance in a question-and-answer format, moving from fundamental principles to a detailed experimental protocol and troubleshooting common issues.

Key Physicochemical Properties

Understanding the molecule's properties is the first step in developing a robust purification method. This compound is a moderately polar compound due to the presence of a carboxylic acid and a nitro group.

PropertyValueSource
Molecular Weight195.17 g/mol [1][2]
Predicted pKa~4.50[2]
Topological Polar Surface Area83.1 Ų[1]
AppearanceWhite to light yellow solid[2]
SolubilitySoluble in methanol[2]

Frequently Asked Questions (FAQs) on Method Development

Q1: What are the most critical molecular features of this compound that will influence its chromatographic behavior?

Answer: The two most significant features are its acidity (from the carboxylic acid group) and its polarity (from both the carboxylic acid and the nitro group).

  • Acidity (pKa ~4.5): The carboxylic acid group can exist in two forms: protonated (-COOH) and deprotonated (-COO⁻). The deprotonated form is ionic and extremely polar, causing it to bind very strongly and often irreversibly to the polar silica gel surface. This leads to significant peak tailing or complete retention on the column. Therefore, the primary goal is to keep the molecule in its less polar, protonated form throughout the separation.[3]

  • Polarity: The combined polarity of the nitro and carboxylic acid groups means this compound will interact strongly with polar stationary phases like silica gel.[4] In normal-phase chromatography, it will elute much later than non-polar impurities.[4] The elution order generally follows the series: hydrocarbons < ethers < esters < ketones < alcohols < acids.[4]

Q2: Should I use normal-phase or reversed-phase chromatography?

Answer: For lab-scale purification of gram quantities, normal-phase chromatography using silica gel is the most common and cost-effective method .[4]

  • Normal-Phase Chromatography: This technique uses a polar stationary phase (like silica gel) and a less polar mobile phase.[5] Polar molecules are retained more strongly on the stationary phase.[5] This is ideal for separating this compound from less polar starting materials or byproducts.

  • Reversed-Phase Chromatography (RPC): This method uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase.[5] While highly effective, especially for analytical HPLC[6][7], preparative RPC columns and the required solvent volumes (e.g., water/acetonitrile) can be more expensive and cumbersome for routine purification.

Q3: How do I select the optimal stationary phase?

Answer: Standard silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the recommended choice.

  • Why Silica Gel? Silica gel is a versatile, slightly acidic adsorbent that is effective for a wide range of compounds, including acids.[4] Its surface is covered in polar silanol groups (-Si-OH), which interact with polar functional groups on the analyte.

  • Can I use Alumina? Alumina (Al₂O₃) is another option and is available in acidic, neutral, and basic forms.[4][5] While acidic alumina could be used, silica gel is generally more predictable and widely used for this class of compounds. Basic alumina should be avoided as it would deprotonate the carboxylic acid, leading to irreversible binding.[5]

Q4: How do I choose the right mobile phase (eluent)?

Answer: The choice of mobile phase is critical and involves balancing polarity and suppressing the ionization of the carboxylic acid. A mixture of a non-polar solvent and a polar solvent, with a small amount of acid modifier, is typically used.

  • Base Solvent System: Start with a mixture of a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate or Dichloromethane . A common starting point for moderately polar compounds is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.

  • The Acid Modifier (Crucial): To ensure the this compound remains protonated (-COOH) and elutes properly, add 0.5-1% acetic acid or formic acid to the mobile phase . This suppresses the ionization of the analyte's carboxylic acid group, preventing strong, undesirable interactions with the silica gel surface and minimizing peak tailing.[3]

  • Finding the Right Ratio (TLC is Key): Before running the column, you must determine the optimal solvent ratio using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rƒ value of approximately 0.3-0.4 . This ensures the compound moves down the column at a reasonable rate, allowing for good separation from impurities.

Experimental Protocol: Normal-Phase Column Chromatography

This protocol outlines the standard procedure for purifying this compound on a silica gel column.

Workflow Overview

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase prep_eluent Prepare Eluent (e.g., 80:20:1 Hex:EtOAc:AcOH) pack_column Pack Column (Wet Slurry Method) prep_eluent->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Dissolve in minimal solvent) elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Yields Pure Product

Caption: Column Chromatography Workflow.

Step-by-Step Methodology
  • Column Preparation (Wet Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column.[8] Add a thin layer of sand.

    • In a beaker, mix silica gel (typically 30-50 times the weight of your crude sample) with your chosen mobile phase to form a consistent slurry.[4]

    • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.[9]

    • Open the stopcock to drain some solvent until the solvent level is just above the top of the silica bed. Never let the column run dry. [10] Add another thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude this compound in the minimum amount of a polar solvent (like ethyl acetate or dichloromethane) or the mobile phase itself.

    • Carefully pipette this concentrated solution onto the top layer of sand in the column.

    • Open the stopcock and allow the sample to absorb fully onto the silica, again stopping when the liquid level reaches the top of the sand.

    • Gently add a small amount of fresh mobile phase, wash the sides of the column, and let it absorb into the silica bed. Repeat this wash step once more.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the mobile phase.

    • Begin collecting the eluting solvent in numbered test tubes or flasks.

    • Maintain a steady flow rate. For flash chromatography, gentle air pressure can be applied to speed up the process.[11]

  • Analysis:

    • Monitor the separation by spotting fractions onto TLC plates and visualizing them under UV light.

    • Once you have identified the fractions containing your pure product, combine them in a larger flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This section addresses common problems in a Q&A format.[9][11]

G cluster_troubleshooting Troubleshooting Decision Tree start Problem Observed q1 Compound not eluting? start->q1 q2 Poor Separation? start->q2 q3 Streaking / Tailing on TLC? start->q3 q4 Slow Flow Rate? start->q4 a1 Increase eluent polarity (e.g., more EtOAc). Compound is too polar for current system. q1->a1 a2 Decrease eluent polarity (e.g., more Hexane). Run a gradient elution. q2->a2 a3 Add 0.5-1% acetic acid to the mobile phase. Analyte is ionized. q3->a3 a4 Repack column. Avoid fine particles. Check for blockage. q4->a4

Caption: Troubleshooting Decision Logic.

Q: My compound is stuck at the top of the column and won't elute. What happened?

A: This is a classic sign that your mobile phase is not polar enough to move the highly retained acidic compound.[4]

  • Cause: The polar analyte is adsorbed too strongly to the polar silica gel.

  • Solution: Gradually increase the polarity of your mobile phase. For a Hexane:Ethyl Acetate system, increase the proportion of ethyl acetate (e.g., from 80:20 to 60:40). This is known as a gradient elution.

Q: All my compounds are coming off the column at the same time, resulting in poor separation. What should I do?

A: This indicates your mobile phase is too polar, causing all components, including your target compound, to travel quickly with the solvent front without sufficient interaction with the stationary phase.[4]

  • Cause: The mobile phase is out-competing the analytes for binding sites on the silica.

  • Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar component (e.g., hexane). Rerun your initial TLC analysis to find a solvent system that provides better separation between the spots.

Q: My compound is streaking or "tailing" down the column and on my TLC plates. How can I fix this?

A: Tailing is a hallmark of an acidic compound interacting improperly with the silica gel.[9]

  • Cause: A portion of your carboxylic acid is deprotonated to its carboxylate form (-COO⁻), which is much more polar and binds almost irreversibly to the silica. The equilibrium between the protonated and deprotonated forms causes the streaking.

  • Solution: The most effective solution is to add 0.5-1% acetic acid (or formic acid) to your mobile phase . The excess acid in the eluent ensures the equilibrium is shifted entirely to the protonated (-COOH) form, resulting in a single, less polar species that will elute as a sharp, well-defined band.

Q: The solvent flow has slowed to a stop. What's wrong?

A: This usually points to a physical blockage or a poorly packed column.[9]

  • Cause 1: Poor Packing. If the silica gel was packed unevenly or contains very fine particles, it can lead to compaction and block the flow.

  • Cause 2: Precipitation. If your crude sample is not fully soluble in the mobile phase, it may have precipitated at the top of the column, creating a blockage.[11]

  • Solution: For a blockage, you might try carefully disturbing the top layer of sand/silica to break it up. However, it is often necessary to abandon the column and start over. Ensure your column is packed uniformly and that your sample is fully soluble before loading.

References

  • Vertex AI Search. (2023, October 20).
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  • Google Patents. CN104447346A - Method for preparing 3-nitropropionic acid.
  • ChemicalBook. (2025, August 8). This compound | 1664-57-9.
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  • PubChem. 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]

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  • Benchchem. Application Note: Quantification of 3-(3-Hydroxyphenyl)
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Technical Support Center: Preventing Side Reactions During Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nitro group reduction. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered challenges during this critical chemical transformation. As Senior Application Scientists, we understand that achieving high-yielding, clean, and selective nitro group reductions is paramount for the successful synthesis of amine-containing target molecules. This resource combines mechanistic insights with practical, field-proven advice to help you navigate and overcome common side reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when troubleshooting their nitro group reduction reactions.

Q1: My nitro reduction is sluggish or incomplete. What are the primary factors I should investigate?

A1: Incomplete or slow reactions are a frequent issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is crucial. For catalytic hydrogenations, catalysts like Palladium on carbon (Pd/C) or Raney Nickel can lose activity over time due to improper storage or handling. It's advisable to use fresh or properly stored catalysts. In the case of metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), the purity and surface area of the metal are important; ensure the metal is finely powdered and activated if necessary.[1] Reagents such as sodium dithionite can also decompose during storage.[1]

  • Catalyst Poisoning: Impurities in your starting material, solvent, or even from the hydrogen gas can poison the catalyst, drastically reducing its activity. Common poisons include sulfur compounds, halides, and certain nitrogen-containing functional groups.[2] Purifying the starting material can often resolve this issue.

  • Reaction Conditions: Ensure the stoichiometry of the reducing agent is sufficient to drive the reaction to completion.[1] While many reductions proceed at room temperature, some substrates may require heating.[1] However, be aware that higher temperatures can sometimes promote the formation of side products.[1]

Q2: I'm observing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired amine?

A2: The formation of these side products arises from the stepwise nature of nitro group reduction. The key to improving selectivity is to control the reaction conditions to favor the complete six-electron reduction to the amine.[1][3]

  • Sufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to push the reaction past the intermediate stages.[1]

  • Temperature Control: Nitro reductions are often highly exothermic.[4] Localized overheating can promote condensation reactions between intermediates, leading to azoxy and azo compounds.[1][3] Proper temperature control is essential for clean reactions.

  • pH Control: The pH of the reaction medium can significantly influence the reaction pathway. For instance, under certain basic conditions, condensation of intermediates to form azoxy species can be favored.[3]

Q3: My starting material contains other reducible functional groups. How can I selectively reduce only the nitro group?

A3: Achieving chemoselectivity is a common challenge in organic synthesis. The choice of reducing agent and reaction conditions is critical.

  • Reagent Selection: Different reducing agents exhibit varying degrees of selectivity. For example, catalytic hydrogenation with Pd/C is very effective for nitro group reduction but can also reduce alkenes, alkynes, and carbonyls.[5] In contrast, reagents like tin(II) chloride (SnCl₂) in ethanol or ethyl acetate are known for their high selectivity for nitro groups in the presence of carbonyls.[6]

  • Catalyst Modification: For catalytic hydrogenations, modifying the catalyst can enhance selectivity. For instance, using sulfided platinum on carbon (Pt/C) can be highly selective for nitro group reduction while preserving halogens, which might otherwise be removed by standard Pd/C.[6]

  • Transfer Hydrogenation: Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or formic acid, can offer improved chemoselectivity in some cases, though careful optimization is often required to avoid the reduction of other functional groups.[6][7]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a more detailed breakdown of specific side reactions, their mechanistic origins, and targeted strategies to prevent their formation.

Issue 1: Formation of Azoxy and Azo Compounds

The formation of dimeric species such as azoxy and azo compounds is a common side reaction, particularly in the reduction of aromatic nitro compounds. These byproducts arise from the condensation of partially reduced intermediates.

Mechanism of Formation:

The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[3][8] Under certain conditions, these reactive intermediates can condense with each other. For example, the reaction between a nitrosoarene and a phenylhydroxylamine can lead to the formation of an azoxybenzene, which can be further reduced to an azobenzene and then to the desired aniline.[3][8][9]

Troubleshooting Workflow: Minimizing Dimer Formation

start Observation: Azoxy/Azo Impurities Detected cause1 Potential Cause: Condensation of Intermediates (Nitroso + Hydroxylamine) start->cause1 cause2 Potential Cause: Localized Overheating start->cause2 cause3 Potential Cause: Reaction pH start->cause3 solution1 Solution 1: Ensure Complete Reduction cause1->solution1 action1a Increase Stoichiometry of Reducing Agent solution1->action1a action1b Extend Reaction Time solution1->action1b solution2 Solution 2: Improve Temperature Control cause2->solution2 action2a Use a Cooling Bath solution2->action2a action2b Slow Addition of Reagents solution2->action2b solution3 Solution 3: Modify Reaction pH cause3->solution3 action3a Acidic Conditions (e.g., Fe/HCl) Often Favor Amine Formation solution3->action3a

Caption: Troubleshooting workflow for azoxy/azo byproduct formation.

Experimental Protocol: Selective Reduction of a Nitroarene using SnCl₂•2H₂O

This protocol is particularly useful when dealing with substrates that are sensitive to catalytic hydrogenation or harsh acidic conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroarene (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂•2H₂O, 3-5 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Unwanted Reduction of Other Functional Groups

A significant challenge in the synthesis of complex molecules is the chemoselective reduction of a nitro group in the presence of other reducible moieties such as carbonyls, esters, nitriles, alkenes, or halogens.

Data Presentation: Reagent Selection for Chemoselective Nitro Group Reduction

The following table summarizes the compatibility of common reducing agents with various functional groups.

Reducing Agent/SystemKetone/AldehydeEster/AmideNitrileAlkene/AlkyneAryl Halide
H₂, Pd/C ReducedReducedReducedReducedReduced (Dehalogenation)
H₂, Raney Ni ReducedStableReducedReducedGenerally Stable[5]
Fe/HCl or Fe/NH₄Cl StableStableStableStableStable
SnCl₂•2H₂O Stable[6]StableStableStableStable
Sodium Sulfide (Na₂S) StableStableStableOften Spared[6]Stable
H₂, Sulfided Pt/C StableStableStableStableHighly Selective[6]

Decision-Making Workflow for Reagent Selection

start Identify Other Reducible Groups fg_carbonyl Ketone/Aldehyde Present? start->fg_carbonyl fg_ester Ester/Amide Present? fg_carbonyl->fg_ester No reagent_sncl2 Use SnCl₂•2H₂O or Fe/HCl fg_carbonyl->reagent_sncl2 Yes fg_alkene Alkene/Alkyne Present? fg_ester->fg_alkene No fg_ester->reagent_sncl2 Yes fg_halogen Aryl Halide Present? fg_alkene->fg_halogen No reagent_na2s Consider Na₂S or carefully optimized transfer hydrogenation fg_alkene->reagent_na2s Yes reagent_raney Use H₂ with Raney Nickel or Sulfided Pt/C fg_halogen->reagent_raney Yes reagent_pdc Standard H₂/Pd/C is likely suitable fg_halogen->reagent_pdc No

Caption: Reagent selection guide for chemoselective nitro reduction.

Issue 3: Dehalogenation during Catalytic Hydrogenation

Aryl halides are common structural motifs in pharmaceuticals and agrochemicals. During the catalytic hydrogenation of nitroarenes containing aryl halides, dehalogenation can be a significant side reaction, particularly with palladium-based catalysts.

Mitigation Strategies:

  • Catalyst Choice: Raney Nickel is often preferred over Pd/C for substrates where dehalogenation is a concern.[5]

  • Modified Catalysts: The use of sulfided platinum on carbon (Pt/C) can provide excellent selectivity for the nitro group reduction while leaving the halogen intact.[6]

  • Reaction Additives: The addition of certain inorganic salts or bases can sometimes suppress dehalogenation by modifying the catalyst surface or the reaction environment.

Concluding Remarks

The successful reduction of a nitro group is a multifaceted process that requires careful consideration of the substrate, reagents, and reaction conditions. By understanding the underlying mechanisms of potential side reactions, researchers can make informed decisions to optimize their synthetic routes. This guide provides a framework for troubleshooting common issues, but it is important to remember that each substrate is unique and may require specific optimization. For further in-depth reading, the references provided below offer a wealth of information on this important transformation.

References

  • Gallagher, W. P., Marlatt, M., Livingston, R., Kiau, S., & Muslehiddinoglu, J. (2012). The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development, 16(7), 1321–1326. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem.
  • Li, Y., Wang, C., Liu, Y., Liu, H., Wang, L., & Zhang, J. (2019). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry, 21(1), 125-133. [Link]

  • Close, J. L., He, Z., & Trovitch, R. J. (2017). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Inorganic chemistry, 56(14), 8349–8357. [Link]

  • Beller, M., & Jagadeesh, R. V. (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1 (pp. 329-380). Georg Thieme Verlag.
  • Yao, Y., et al. (2022). Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites. Nature Communications, 13(1), 667. [Link]

  • ElectronicsAndBooks. (n.d.). Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups.
  • Shmonina, V. P., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Academax. (n.d.).
  • Common Conditions. (n.d.). Nitro Reduction. [Link]

  • P. F. Hollenberg. (2010). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Antioxidants & Redox Signaling, 13(5), 725-738. [Link]

  • Wienhöfer, G., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2464-2469. [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes.
  • ResearchGate. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups.
  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. [Link]

  • ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2013, October 11). How could we prevent dimerization of thienopyrimidinone in basic conditions?[Link]

  • Frontiers. (n.d.). H2-Driven Reduction of Flavin by Hydrogenase Enables Cleaner Operation of Nitroreductases for Nitro-Group to Amine Reductions. [Link]

  • BenchChem. (2025). Preventing dimerization during storage and handling of 2-Nitrosoaniline.
  • Reddit. (2023, January 1). my nitro refuses to be reduced. [Link]

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Technical Support Center: Optimizing Amide Coupling Reactions with 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing amide coupling reactions involving 3-(3-nitrophenyl)propionic acid. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate the unique challenges presented by this electron-deficient substrate.

Introduction: The Challenge of Electron-Deficient Carboxylic Acids

Amide bond formation is a cornerstone of modern organic and medicinal chemistry. However, substrates like this compound introduce specific challenges due to the strong electron-withdrawing nature of the nitro group. This electronic effect increases the acidity of the carboxylic acid, which can be both an advantage and a disadvantage. While the increased acidity facilitates deprotonation to the carboxylate, it also reduces the nucleophilicity of the carboxylate anion, potentially slowing its reaction with the coupling agent. This guide will help you understand and overcome these hurdles to achieve high-yield, clean amide coupling reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My amide coupling reaction with this compound is showing low or no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in this specific reaction are often multifactorial, stemming from the electronic properties of the starting material and suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Activation of the Carboxylic Acid: The electron-withdrawing nitro group deactivates the carboxylate, making it less nucleophilic. This can lead to a sluggish reaction with standard coupling reagents.

    • Solution: Switch to a more potent coupling reagent. While EDC/HOBt is a common choice, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often more effective for activating electron-deficient carboxylic acids.[1][2] HATU forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine.[1]

  • Side Reaction: N-acylurea Formation: With carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially if the subsequent reaction with the amine is slow.

    • Solution: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives trap the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement. HOAt is often superior to HOBt in preventing side reactions and accelerating the coupling.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can hinder the reaction.

    • Solution: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediates. Use polar aprotic solvents like DMF or DCM . If your amine is provided as a hydrochloride salt, use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to liberate the free amine.

Question 2: I'm observing the formation of multiple byproducts, making purification difficult. What are these byproducts and how can I minimize them?

Answer:

Byproduct formation is a common challenge. Besides the N-acylurea mentioned above, other possibilities include:

  • Unreacted Starting Materials: Due to the sluggish nature of the reaction, you may have significant amounts of unreacted this compound and your amine starting material.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the equivalents of the coupling reagent and amine slightly (e.g., 1.2-1.5 equivalents). Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can also improve conversion.[3]

  • Epimerization (if using a chiral amine): If your amine has a stereocenter, racemization can occur, especially with prolonged reaction times or elevated temperatures.

    • Solution: Use additives known to suppress racemization, such as HOBt or HOAt. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also be beneficial.

Question 3: How do I effectively purify my final amide product from the reaction mixture?

Answer:

Purification can be challenging due to the presence of byproducts with similar polarities to the desired product. A standard aqueous workup followed by column chromatography is typically effective.

  • Aqueous Workup:

    • Acid Wash: A wash with a dilute acid (e.g., 1M HCl or 5% citric acid) will remove basic impurities like unreacted amine and DIPEA.

    • Base Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will remove unreacted this compound and HOBt/HOAt.

    • Brine Wash: A final wash with brine will help to remove residual water from the organic layer.

  • Column Chromatography: Flash column chromatography on silica gel is usually sufficient to separate the final product from any remaining impurities. The choice of eluent will depend on the polarity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the effect of the nitro group on the reactivity of this compound?

The nitro group is a strong electron-withdrawing group. This has two main effects:

  • Increases Acidity: It stabilizes the carboxylate anion, making the carboxylic acid more acidic (lowering its pKa).[4][5]

  • Decreases Nucleophilicity: By pulling electron density away from the carboxylate, it makes the carboxylate a weaker nucleophile, which can slow down the initial activation step with the coupling reagent.

Q2: Which coupling reagent is best for this substrate?

For challenging substrates like this compound, uronium-based reagents like HATU are often the best choice due to their high efficiency and ability to minimize side reactions.[1][2] However, the more cost-effective EDC can also be successful, provided it is used with an additive like HOBt or, preferably, HOAt .

Q3: Do I need to use a base in my reaction?

Yes, a base is typically required for two reasons:

  • To deprotonate the carboxylic acid to form the more reactive carboxylate.

  • If your amine starting material is a salt (e.g., hydrochloride), a non-nucleophilic base like DIPEA or TEA is needed to neutralize it and provide the free amine for the reaction.

Q4: What is the optimal order of addition for the reagents?

For challenging couplings, pre-activation is often beneficial. The recommended order of addition is:

  • Dissolve the this compound, the amine (if not a salt), and the additive (HOBt/HOAt) in an anhydrous solvent.

  • Add the base (DIPEA/TEA).

  • Add the coupling reagent (EDC or HATU).

Alternatively, you can pre-activate the acid by mixing it with the coupling reagent and base for 15-30 minutes before adding the amine.[3]

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a good starting point for the coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound, HOBt, and the amine.

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Add DIPEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup and purification as described in the troubleshooting section.

Protocol 2: Optimized Amide Coupling using HATU

This protocol is recommended for sluggish reactions or when side product formation is a concern.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add HATU to the solution.

  • Cool the mixture to 0 °C and add DIPEA dropwise.

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent like ethyl acetate and proceed with an aqueous workup and purification.

ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)Rationale
Coupling Reagent EDC·HClHATUHATU is more reactive and suitable for electron-deficient acids.
Additive HOBt(HOAt is part of HATU)HOBt suppresses side reactions with EDC.
Base DIPEADIPEAA non-nucleophilic base is required.
Solvent Anhydrous DMF or DCMAnhydrous DMFPolar aprotic solvents are ideal.
Temperature 0 °C to RT0 °C to RTLower temperatures can minimize side reactions.
Reaction Time 12-24 hours1-18 hoursHATU reactions are typically faster.

Visualizing the Workflow

General Mechanism of Carbodiimide-Mediated Amide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH2

Caption: Carbodiimide (EDC) coupling workflow with HOBt additive.

Decision Tree for Optimizing the Reaction

G start Low Yield with This compound? check_reagent Using EDC/HOBt? start->check_reagent switch_to_hatu Switch to HATU/DIPEA check_reagent->switch_to_hatu Yes check_conditions Check Reaction Conditions check_reagent->check_conditions No optimize_edc Optimize EDC Protocol check_reagent->optimize_edc Yes, want to optimize success Improved Yield switch_to_hatu->success anhydrous Ensure Anhydrous Solvent/Reagents check_conditions->anhydrous base Correct Base Stoichiometry? (e.g., DIPEA for amine salts) check_conditions->base purification Review Purification Strategy check_conditions->purification add_hoat Use HOAt instead of HOBt optimize_edc->add_hoat preactivate Pre-activate Acid before Amine Addition optimize_edc->preactivate add_hoat->success preactivate->success

Caption: Troubleshooting decision tree for the amide coupling reaction.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

  • Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). SciSpace. Retrieved from [Link]

  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(4), 566-569. Retrieved from [Link]

  • Brainly. (2024). What effect does the nitro group have on the pKa value? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Retrieved from [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (n.d.). Science and Education Publishing. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on pKa. Retrieved from [Link]

Sources

Technical Support Center: Esterification of 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the esterification of 3-(3-Nitrophenyl)propionic acid. As Senior Application Scientists, we have designed this resource to address common and complex issues encountered during synthesis, helping you navigate challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for esterifying this compound, and how do I select the most appropriate one for my research?

A1: Selecting the correct esterification method is critical and depends on the stability of your substrate, the nature of the alcohol, and the desired scale of the reaction. The nitro group on the phenyl ring is generally stable under the most common esterification conditions; however, other functional groups in your molecule may dictate the best approach. The three most common methods are Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction, best suited for simple, non-sensitive substrates where the alcohol (typically a primary or secondary one) can be used in large excess as the solvent.[1][2] It is cost-effective for large-scale synthesis but is not suitable for acid-labile compounds.[1][3]

  • Steglich Esterification: This method is ideal for acid-sensitive substrates as it proceeds under mild, neutral conditions at room temperature.[3][4][5] It utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][6] It is highly versatile and works well for sterically hindered alcohols, including tertiary alcohols, which are prone to elimination under Fischer conditions.[3][7]

  • Mitsunobu Reaction: This reaction is excellent for converting primary and secondary alcohols into esters with a complete inversion of stereochemistry at the alcohol's chiral center.[8][9][10] It requires a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[8][10] The reaction is particularly useful when dealing with sterically hindered secondary alcohols or when stereochemical control is crucial.[11]

The table below provides a comparative summary to aid in your selection process.

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Strong acid catalyst (e.g., H₂SO₄, p-TsOH), reflux temperature.[2][12]DCC or EDC, catalytic DMAP, room temperature, neutral pH.[4]PPh₃, DEAD or DIAD, generally low temperature to RT.[8][10]
Substrate Scope Good for simple, robust primary and secondary alcohols.[1][2] Poor for tertiary alcohols and acid-sensitive molecules.[2]Excellent for acid-labile substrates and sterically hindered alcohols.[3][7]Excellent for primary and secondary alcohols, especially when inversion of stereochemistry is desired.[8][9]
Key Advantages Cost-effective, simple setup, suitable for large scale.[13]Mild conditions, high yields, broad substrate compatibility.[4][6]Stereospecific (inversion), mild conditions, high efficiency for hindered systems.[8]
Key Disadvantages Harsh acidic conditions, reversible reaction requiring water removal.[14][15]DCC byproduct (DCU) can be difficult to remove; reagents are more expensive.[16]Stoichiometric amounts of byproducts (phosphine oxide, hydrazine) that require careful purification; reagents are costly.[9]
Q2: I'm attempting a Fischer esterification of this compound with ethanol, but my yields are consistently low. What's going wrong?

A2: Low yields in Fischer esterification are a common problem, almost always stemming from its reversible nature.[13][14] The reaction between the carboxylic acid and alcohol produces an ester and water. As water accumulates, the reverse reaction—acid-catalyzed hydrolysis of the ester—begins to compete, establishing an equilibrium that may favor the starting materials.[13]

To drive the reaction toward the product side, you must disrupt this equilibrium. Here are the key strategies:

  • Use a Large Excess of Alcohol: The most straightforward approach is to use the alcohol (in this case, ethanol) as the solvent, creating a large molar excess that pushes the equilibrium towards the ester product according to Le Châtelier's principle.[1][13]

  • Remove Water as it Forms: For reactions not using the alcohol as a solvent, water must be actively removed. A Dean-Stark apparatus is the standard equipment for this purpose. The reaction is typically run in a solvent like toluene that forms a lower-boiling azeotrope with water.[13][17] The azeotrope distills into the trap, where the denser water separates and is collected, while the toluene returns to the reaction flask.[13]

  • Ensure Catalyst Activity: Use a sufficient amount of a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) is common as it also acts as a dehydrating agent.[17][18] Alternatively, p-toluenesulfonic acid (p-TsOH) is an effective, solid catalyst that is often easier to handle.[17]

Below is the reaction mechanism and a standard laboratory protocol.

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification

  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., ethanol) in large excess (10-20 volumes) to serve as the solvent.

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise.[19]

  • Reaction: Heat the mixture to reflux (typically 65-80°C) and monitor progress by Thin-Layer Chromatography (TLC).[19] Reaction times can range from 2 to 24 hours.[19]

  • Workup: After cooling, remove excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (to neutralize the acid), and brine.[14][19] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.[19] Further purification can be achieved by column chromatography if needed.[19]

Q3: My Steglich esterification is not going to completion, and the dicyclohexylurea (DCU) byproduct is proving very difficult to remove from my product. What can I do?

A3: The Steglich esterification is a powerful method, but success hinges on active reagents and a proper workup.[4][6]

Troubleshooting an Incomplete Reaction:

  • Reagent Quality: N,N'-Dicyclohexylcarbodiimide (DCC) can hydrolyze over time if exposed to moisture. Use fresh, high-purity DCC. The catalyst, 4-dimethylaminopyridine (DMAP), is crucial; reactions without it are slow and prone to forming an N-acylurea byproduct that cannot react with the alcohol.[5][7] Ensure you are using a catalytic amount (typically 5-10 mol%).

  • Solvent Choice: The reaction should be run in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[6] The presence of water will consume the DCC.

  • Stoichiometry: Use a slight excess of DCC (1.1-1.2 eq) to ensure full activation of the carboxylic acid.

Managing the Dicyclohexylurea (DCU) Byproduct:

DCU is notoriously insoluble in many common organic solvents, which is advantageous for its removal but can also lead to co-precipitation with the product.

  • Initial Filtration: The bulk of the DCU precipitates from the reaction mixture (e.g., in DCM) and can be removed by filtration.[19]

  • Solvent-Based Purification: After filtration, concentrate the filtrate. The remaining traces of DCU can often be removed by dissolving the crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate) where the ester is soluble, and then adding a non-polar solvent (like hexanes or diethyl ether) to precipitate the remaining DCU. Cool the mixture in an ice bath to maximize precipitation before a second filtration.

  • Consider an Alternative: If DCU remains a persistent issue, switch to a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][19] The corresponding urea byproduct is water-soluble and is easily removed during a standard aqueous workup.[16][19]

Steglich_Workflow Steglich Esterification Workflow & Purification cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Acid, Alcohol, DMAP in anhydrous DCM B 2. Add DCC at 0°C A->B C 3. Stir at RT until completion (monitor by TLC) B->C D 4. Filter reaction mixture to remove precipitated DCU C->D E 5. Concentrate filtrate D->E F 6. Wash with 1M HCl, aq. NaHCO₃, and brine E->F G 7. Dry over Na₂SO₄, filter, and concentrate F->G H 8. Purify by column chromatography G->H I Pure Ester H->I

Caption: Workflow for Steglich esterification and purification.

Q4: Should I be concerned about side reactions involving the nitro group on my aromatic ring during esterification?

A4: For the common esterification methods discussed (Fischer, Steglich, Mitsunobu), the nitro group is generally a robust and non-reactive spectator. Its electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic side reactions.

The primary concerns for side reactions in these methods are typically unrelated to the nitro group itself:

  • Fischer Esterification: If your substrate contains other acid-sensitive functional groups (e.g., acetals, t-butyl esters), they may be cleaved or degraded under the harsh acidic conditions.[1]

  • Steglich Esterification: The main side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[5][7] This byproduct is unable to react with the alcohol, thus lowering the yield. This rearrangement is slow, but it can become significant if the desired esterification is sluggish (e.g., due to a very hindered alcohol). The addition of DMAP is critical because it intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, which reacts rapidly with the alcohol and effectively suppresses the formation of the N-acylurea.[3][5][7]

  • Reduction of the Nitro Group: While not a side reaction of esterification itself, it's important to note that nitro groups can be reduced to amines.[20] This typically requires specific reducing agents (e.g., H₂/Pd/C, Fe/HCl, SnCl₂) and conditions that are not present in standard esterification protocols.[20][21] You should only be concerned about this if your experimental plan involves subsequent steps where such reagents are used.[21]

Q5: How do I confirm the successful synthesis and purity of my final 3-(3-Nitrophenyl)propionate ester product?

A5: A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation and purity assessment.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most informative technique. You should look for the appearance of new signals corresponding to the alkyl group of the alcohol used. For example, for an ethyl ester, you would expect to see a quartet around 4.1-4.3 ppm and a triplet around 1.2-1.3 ppm. Simultaneously, the characteristic broad singlet of the carboxylic acid proton (-COOH) above 10 ppm will disappear.

    • ¹³C NMR: Look for the appearance of the ester carbonyl carbon signal around 170-175 ppm and the signals for the carbons of the newly added alcohol moiety.

  • Infrared (IR) Spectroscopy:

    • Confirm the disappearance of the very broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹).

    • Confirm the appearance of a strong C=O stretch for the ester functional group, typically in the range of 1735-1750 cm⁻¹.

  • Mass Spectrometry (MS):

    • This technique will confirm the molecular weight of your product. Electrospray ionization (ESI) is a common method that should show the molecular ion peak ([M+H]⁺ or [M+Na]⁺). GC-MS can also be used for volatile esters.[22]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is the preferred method for assessing the purity of your final compound.[23] By developing a suitable method (typically reverse-phase), you can separate your product from any remaining starting material or byproducts and determine its purity as a percentage of the total peak area.

By using these techniques in combination, you can confidently confirm the identity, structure, and purity of your synthesized this compound ester.

References
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available from: [Link]

  • K. C. Kumara Swamy, et al. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available from: [Link]

  • Puttaswamy, et al. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett, 2003(15), 2351-2352. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available from: [Link]

  • Green, G. R., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5493-5501. Available from: [Link]

  • Tapolcsányi, P., et al. (n.d.). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. ResearchGate. Available from: [Link]

  • Grokipedia. (n.d.). Steglich esterification. Available from: [Link]

  • Google Patents. (n.d.). Method for preparing 3-nitropropionic acid.
  • Wikipedia. (n.d.). Steglich esterification. Available from: [Link]

  • Dr. Tania CS. (2025). Problem nitrile hydrolysis, esterification. YouTube. Available from: [Link]

  • SynArchive. (n.d.). Steglich Esterification. Available from: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Available from: [Link]

  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Available from: [Link]

  • Gampe, N., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. ResearchGate. Available from: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Available from: [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Available from: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Medicinal Chemistry Letters, 8(9), 931-936. Available from: [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • Pearson+. (n.d.). Why do the nitro groups change the relative leaving tendencies of.... Available from: [Link]

  • Unacademy. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Available from: [Link]

  • ResearchGate. (n.d.). Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2).... Available from: [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Available from: [Link]

  • PubMed Central. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available from: [Link]

  • JETIR. (n.d.). KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. Available from: [Link]

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.... Available from: [Link]

  • PubMed Central. (2025). Progress on 3-Nitropropionic Acid Derivatives. Available from: [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available from: [Link]

  • ResearchGate. (2025). Esterification of propanoic acid in the presence of a homogeneous catalyst. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. Available from: [Link]

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Navigating the Synthesis of 3-(3-Nitrophenyl)propionic Acid: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-(3-nitrophenyl)propionic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical application, ensuring your success in the laboratory and beyond.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial queries regarding the synthesis of this compound.

Q1: What are the primary scalable synthetic routes to this compound?

A1: There are two main scalable approaches for the synthesis of this compound. The first involves the direct nitration of 3-phenylpropionic acid. This method is atom-economical but requires careful control of reaction conditions to achieve the desired regioselectivity and minimize the formation of ortho and para isomers. The second scalable route is a multi-step synthesis starting from m-nitrobenzaldehyde and a malonic acid equivalent, such as Meldrum's acid, followed by reduction and hydrolysis.[1] This route offers better control over the isomer distribution but involves more synthetic steps.

Q2: What are the critical safety precautions to consider when performing nitration reactions on a larger scale?

A2: Nitration reactions are highly exothermic and require strict safety protocols, especially during scale-up. Key precautions include:

  • Temperature Control: Employing a robust cooling system and ensuring slow, controlled addition of the nitrating agent are crucial to prevent thermal runaway.

  • Proper Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant apron or lab coat.

  • Adequate Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

  • Quenching Procedures: Have a well-defined and tested quenching procedure in place. The addition of the reaction mixture to ice should be done slowly and with vigorous stirring.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction progress. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes, allowing for the visualization of the starting material and the product under UV light. HPLC provides a more quantitative assessment of the reaction conversion and can also be used to detect the formation of side products.

Q4: What are the typical yields for the synthesis of this compound?

A4: The yields can vary significantly depending on the chosen synthetic route and the scale of the reaction. For the direct nitration of 3-phenylpropionic acid, yields can range from 50% to 70%, with the remainder being a mixture of other isomers. The multi-step synthesis from m-nitrobenzaldehyde can offer higher yields of the desired isomer, often exceeding 80% over the multiple steps.

Troubleshooting Guide

Encountering unexpected results is a common part of the research and development process. This section provides a structured approach to troubleshooting common issues during the synthesis of this compound.

Issue Potential Causes Recommended Solutions
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts. - Loss of product during workup and purification.- Monitor the reaction closely by TLC or HPLC to ensure completion. - Optimize the reaction temperature; for nitration, maintain a low temperature to prevent side reactions. - Adjust the stoichiometry of reagents. - For nitration, control the addition rate of the nitrating agent. - Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. - Optimize the crystallization procedure to maximize product recovery.
Formation of Multiple Isomers (in nitration) - The propionic acid side chain is an ortho-, para-director, but the meta-directing effect of the nitro group on the product can lead to a mixture. - Reaction temperature is too high, reducing selectivity.- Maintain a low and consistent reaction temperature (typically 0-10 °C). - Consider using a milder nitrating agent. - Explore alternative synthetic routes that offer better regioselectivity, such as the synthesis from m-nitrobenzaldehyde.
Product is an Oil or Fails to Crystallize - Presence of impurities, such as isomeric byproducts or residual solvent. - The product may be a polymorphic form with a lower melting point.- Analyze the crude product by NMR or LC-MS to identify impurities. - Perform a thorough purification by column chromatography before crystallization. - Try different crystallization solvents or solvent mixtures. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Reaction is Exothermic and Difficult to Control - Addition of the nitrating agent is too fast. - Inadequate cooling of the reaction vessel. - Insufficient stirring, leading to localized "hot spots".- Add the nitrating agent dropwise using an addition funnel, with continuous monitoring of the internal temperature. - Ensure the reaction flask is adequately submerged in the cooling bath. - Use a mechanical stirrer to ensure efficient mixing, especially on a larger scale.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of this compound.

Method 1: Direct Nitration of 3-Phenylpropionic Acid

This method is suitable for producing a mixture of isomers, from which the desired meta-isomer can be isolated.

Step-by-Step Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-phenylpropionic acid.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, and cool it to 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate out of the solution.

  • Filter the precipitate and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to isolate the this compound.

Method 2: Synthesis from m-Nitrobenzaldehyde and Meldrum's Acid

This multi-step synthesis provides better regioselectivity for the meta-isomer.

Step-by-Step Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve m-nitrobenzaldehyde and Meldrum's acid in a suitable solvent such as N,N-dimethylformamide (DMF).[1]

    • Add a catalytic amount of a base, like triethylamine, to the mixture.[1]

    • Heat the reaction mixture to reflux and monitor the reaction for 4 hours.[1]

    • After completion, cool the reaction and remove the solvent under reduced pressure.[1]

    • The residue is then treated with distilled water and acidified with concentrated hydrochloric acid to precipitate the intermediate product.[1]

    • Filter and dry the intermediate.

  • Hydrolysis and Decarboxylation:

    • The intermediate from the previous step is then hydrolyzed and decarboxylated by heating in an acidic aqueous solution (e.g., acetic acid and hydrochloric acid) to yield this compound.

    • After cooling, the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

    • The crude product is then purified by recrystallization.

Visualization of Key Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow_nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start cool_acid Cool 3-Phenylpropionic Acid & H2SO4 to 0°C start->cool_acid add_nitrating_mix Slowly Add Nitrating Mixture cool_acid->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mixture (HNO3/H2SO4) cool_nitrating_mix Cool Nitrating Mixture to 0°C prep_nitrating_mix->cool_nitrating_mix cool_nitrating_mix->add_nitrating_mix stir_reaction Stir at 0-5°C add_nitrating_mix->stir_reaction monitor_reaction Monitor by TLC/HPLC stir_reaction->monitor_reaction quench Pour onto Ice monitor_reaction->quench Reaction Complete filter_precipitate Filter Precipitate quench->filter_precipitate wash_product Wash with Cold Water filter_precipitate->wash_product dry_product Dry Crude Product wash_product->dry_product recrystallize Recrystallize dry_product->recrystallize end Final Product recrystallize->end

Caption: Workflow for Direct Nitration of 3-Phenylpropionic Acid.

experimental_workflow_multistep cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation start Start mix_reagents Mix m-Nitrobenzaldehyde, Meldrum's Acid & Base in DMF start->mix_reagents reflux Reflux for 4 hours mix_reagents->reflux remove_solvent Remove Solvent reflux->remove_solvent acidify Acidify with HCl remove_solvent->acidify filter_intermediate Filter Intermediate acidify->filter_intermediate hydrolyze Heat in Acidic Aqueous Solution filter_intermediate->hydrolyze extract Extract with Organic Solvent hydrolyze->extract purify Wash, Dry & Evaporate extract->purify recrystallize Recrystallize purify->recrystallize end Final Product recrystallize->end

Caption: Workflow for Synthesis from m-Nitrobenzaldehyde.

References

Sources

Technical Support Center: Analysis of 3-(3-Nitrophenyl)propionic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-(3-Nitrophenyl)propionic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and robustness of your analytical methods. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying scientific principles of the chromatographic process.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the setup and execution of HPLC analysis for this compound.

Q1: What are the most likely impurities I should be looking for in my this compound sample?

A1: Impurities can originate from the synthetic route or degradation. Based on a common synthesis starting from 3-nitrobenzaldehyde, potential impurities include:

  • Starting Materials: Unreacted 3-nitrobenzaldehyde.

  • Positional Isomers: 3-(2-Nitrophenyl)propionic acid and 3-(4-Nitrophenyl)propionic acid, which can arise if the starting material contains isomeric impurities.

  • Synthesis Byproducts: Intermediates or byproducts from the specific synthetic pathway used. For instance, if a Knoevenagel condensation with malonic acid is employed, you might find related dicarboxylic acid intermediates.[1]

  • Degradation Products: The nitro group can be susceptible to reduction, and the propionic acid side chain can undergo oxidation or decarboxylation under harsh conditions.

Q2: What is a good starting point for an HPLC method to analyze this compound and its impurities?

A2: A reversed-phase HPLC method is generally suitable for this compound. A good starting point would be:

  • Column: A C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.

  • Mobile Phase: A gradient elution using acetonitrile and water is recommended to resolve impurities with a wide range of polarities.[2] To ensure the proper ionization state of the carboxylic acid and achieve good peak shape, the aqueous portion of the mobile phase should be acidified.[3][4] A common choice is 0.1% phosphoric acid or 0.1% formic acid.

  • Detection: UV detection at a wavelength where the nitrophenyl chromophore has strong absorbance, such as around 210 nm or 254 nm, is appropriate.[5]

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30 °C, will ensure retention time reproducibility.[6]

Q3: My sample of this compound is not dissolving well in the mobile phase. What should I do?

A3: this compound has limited solubility in highly aqueous solutions. It is best to dissolve the sample in a solvent that is compatible with the mobile phase but has stronger solubilizing power.[7] You can try dissolving your sample in a small amount of a 50:50 mixture of acetonitrile and water or pure methanol before diluting it to the final concentration with the mobile phase. Always ensure the final sample solvent is miscible with the initial mobile phase conditions to prevent sample precipitation on the column.[8]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your HPLC analysis.

Problem 1: Poor Peak Shape - Tailing Peaks

You observe that the peak for this compound is asymmetrical, with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

  • Secondary Interactions: The acidic nature of the analyte can lead to interactions with active sites (silanols) on the silica backbone of the HPLC column, causing peak tailing.[9]

    • Solution: Lower the pH of the mobile phase by adding an acid like phosphoric acid or formic acid to a pH of around 2.5-3.0. This will suppress the ionization of the silanol groups and the carboxylic acid, minimizing these secondary interactions.[3][10]

  • Column Contamination: The column inlet frit may be partially blocked, or the stationary phase may be contaminated with strongly retained compounds from previous injections.

    • Solution: First, try flushing the column with a strong solvent like 100% acetonitrile or methanol. If this doesn't resolve the issue, you may need to reverse the column (if the manufacturer allows) and flush it. As a last resort, replacing the column may be necessary.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Dilute your sample and inject a smaller amount. Observe if the peak shape improves.[11]

Problem 2: Poor Peak Shape - Fronting Peaks

You notice that the main analyte peak is asymmetrical with the front of the peak being less steep than the back.

Possible Causes and Solutions:

  • Sample Overload: This is a very common cause of peak fronting.[9]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[7]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase.[7][10]

Problem 3: Shifting Retention Times

The retention time of your main peak and impurities is not consistent between injections.

Possible Causes and Solutions:

  • Inadequate Column Equilibration: If you are running a gradient, the column may not have had enough time to return to the initial conditions before the next injection.

    • Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.[9]

  • Mobile Phase Composition Issues: The mobile phase may have been prepared incorrectly, or if you are using online mixing, one of the pumps may not be delivering the correct flow rate.

    • Solution: Prepare a fresh batch of mobile phase, ensuring all components are accurately measured and well-mixed. If using a gradient, you can test the pump delivery by collecting the output of each channel individually into a graduated cylinder over a set time.[8]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature for the column.[10]

Problem 4: Ghost Peaks

You see unexpected peaks in your chromatogram, often when running a blank gradient.

Possible Causes and Solutions:

  • Carryover from Previous Injection: A portion of the previous sample may have been retained on the column or in the injector and is now eluting.

    • Solution: Run a blank injection (injecting only the mobile phase) after a high-concentration sample to see if the ghost peak appears.[9] If so, you may need to increase the gradient's final organic solvent percentage or hold it for a longer time to wash everything off the column. Also, ensure your injector wash solvent is effective.

  • Contaminated Mobile Phase or System: The mobile phase, vials, or solvent lines could be contaminated.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter your mobile phases and samples. If contamination is suspected, systematically replace components (e.g., use a fresh bottle of solvent) to identify the source.

Experimental Protocols & Visualizations

Standard HPLC Method Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample and instrument.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 50:50 mixture of acetonitrile and water in a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent mixture.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Visualizations

G cluster_synthesis Potential Impurities from Synthesis cluster_degradation Potential Degradation Impurities SM 3-Nitrobenzaldehyde (Starting Material) PI Positional Isomers (2- and 4-Nitrophenyl) BP Synthesis Byproducts RP Reduction Products (e.g., Amino derivative) OP Oxidation Products API This compound (API)

Caption: Potential impurities in this compound.

Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing) cause1 Cause: Secondary Interactions? start->cause1 solution1 Solution: Lower Mobile Phase pH (e.g., add acid) cause1->solution1 Yes cause2 Cause: Column Contamination? cause1->cause2 No end_node Problem Resolved solution1->end_node solution2 Solution: Flush or Replace Column cause2->solution2 Yes cause3 Cause: Column Overload? cause2->cause3 No solution2->end_node solution3 Solution: Dilute Sample, Inject Less cause3->solution3 Yes solution3->end_node

Caption: Troubleshooting workflow for peak tailing.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Video]. YouTube. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 706689, (s)-3-Amino-3-(3-nitrophenyl)propionic acid. Retrieved from [Link]

  • Gampe, N., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. Phytochemical Analysis, 33(8), 1205-1213. Retrieved from [Link]

  • Wei, S. L., et al. (1999). [Quantitative Determination of 3-nitropropionic Acid by HPLC]. Wei Sheng Yan Jiu, 28(5), 300-302. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760224, this compound. Retrieved from [Link]

  • Vladimirova, S., & Atanasova-Stamova, S. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-437. Retrieved from [Link]

Sources

Technical Support Center: A-Z Troubleshooting for 3-(3-Nitrophenyl)propionic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(3-Nitrophenyl)propionic acid. This resource is designed to provide in-depth, practical solutions to common challenges that can lead to low conversion rates in reactions involving this versatile intermediate. By understanding the underlying chemical principles, you can optimize your synthetic strategies and achieve higher yields and purity.

Section 1: Reduction of the Nitro Group

The conversion of the nitro group in this compound to an amino group is a fundamental transformation. However, this reaction can be fraught with challenges, leading to incomplete conversion or the formation of undesired byproducts.

FAQ 1: My catalytic hydrogenation of this compound is sluggish and gives a low yield of the corresponding aniline. What are the likely causes and how can I improve the conversion?

Low yields in catalytic hydrogenations of nitroarenes are a common issue.[1] The problem often stems from catalyst deactivation, poor substrate solubility, or suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Catalyst Activity and Loading: The catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is the workhorse of this reaction. Its activity is paramount.[2]

    • Actionable Insight: Always use a fresh batch of catalyst or one that has been stored under inert conditions to prevent oxidation. If you suspect catalyst deactivation, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). The choice of solvent can also influence catalyst activity.[1]

  • Catalyst Poisoning: Trace impurities in your starting material, solvent, or even from the glassware can "poison" the catalyst, rendering it inactive.[1] Sulfur and halide compounds are notorious catalyst poisons.

    • Actionable Insight: Ensure your this compound is of high purity. Recrystallization or column chromatography may be necessary. Use high-purity solvents and meticulously clean your reaction vessels.

  • Hydrogen Pressure and Delivery: For challenging reductions, atmospheric pressure of hydrogen may be insufficient.

    • Actionable Insight: Increasing the hydrogen pressure (e.g., to 50 psi in a Parr shaker) can significantly accelerate the reaction rate.[2] Ensure efficient stirring to maximize the gas-liquid-solid phase mixing.

  • Solubility Issues: Poor solubility of the nitro compound in the reaction solvent can severely limit the reaction rate.[2]

    • Actionable Insight: this compound has moderate polarity. Consider solvent systems like ethanol/water or acetic acid to improve solubility. Protic co-solvents can often aid in hydrogenation reactions.[2]

Troubleshooting Workflow for Catalytic Hydrogenation

start Low Conversion in Catalytic Hydrogenation catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading start->catalyst poisoning Suspect Catalyst Poisoning? - Purify starting material - Use high-purity solvents catalyst->poisoning If no improvement success Improved Conversion catalyst->success Success pressure Optimize H2 Pressure - Increase pressure (e.g., 50 psi) poisoning->pressure If no improvement poisoning->success Success solubility Address Solubility - Use co-solvents (e.g., EtOH/H2O) - Consider acetic acid pressure->solubility If no improvement pressure->success Success solubility->success Success

Caption: Troubleshooting flowchart for low conversion in catalytic hydrogenation.

FAQ 2: I am observing the formation of side products like hydroxylamines and azoxy compounds during the reduction. How can I improve the selectivity towards the desired amine?

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[2] The accumulation of these intermediates can lead to the formation of undesired dimers like azoxy and azo compounds.

Controlling Selectivity:

  • Sufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates.[2]

  • Temperature Control: Nitro group reductions are often exothermic.[3] Uncontrolled temperature increases can promote the formation of side products.

    • Actionable Insight: Use an ice bath to control the initial exotherm, especially during the addition of reagents. Maintain a stable reaction temperature throughout the process.

  • Choice of Reducing System: For substrates with other reducible functional groups, catalytic hydrogenation might be too harsh. Milder reducing agents can offer better chemoselectivity.

    • Metal/Acid Reductions: Systems like iron in acetic acid (Fe/AcOH) or tin(II) chloride in ethanol (SnCl₂/EtOH) are effective and can be more selective.[4] Zinc in acidic conditions is also a mild option.[4]

Table 1: Common Reducing Agents for Nitro Group Reduction and Their Characteristics

Reducing SystemAdvantagesDisadvantages
H₂/Pd/CHigh efficiency, clean workupCan reduce other functional groups, susceptible to poisoning
H₂/Raney NiGood for substrates with halidesPyrophoric, requires careful handling
Fe/Acid (e.g., AcOH, HCl)Mild, cost-effective, good for selective reductionsStoichiometric metal waste, acidic conditions
SnCl₂/AcidMild, good for selective reductionsStoichiometric tin waste
Na₂SUseful when acidic/hydrogenation conditions are not suitableCan have selectivity issues, odor

Experimental Protocol: Reduction of this compound with SnCl₂

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(3-aminophenyl)propionic acid. Further purification can be achieved by recrystallization or column chromatography.

Section 2: Esterification and Amide Coupling Reactions

The carboxylic acid moiety of this compound is a key functional handle for derivatization through esterification and amide bond formation. Low conversion in these reactions is often related to activation, reaction conditions, or the electronic nature of the starting material.

FAQ 3: My Fischer esterification of this compound with a simple alcohol is giving low yields. What factors should I consider?

Fischer esterification is an equilibrium-driven process. To achieve high conversion, the equilibrium must be shifted towards the product side.

Optimizing Fischer Esterification:

  • Excess Alcohol: Use the alcohol as the solvent to ensure a large excess, which drives the equilibrium forward.[5]

  • Water Removal: The water generated during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

    • Actionable Insight: Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially with higher-boiling alcohols.

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential.[6] Ensure a sufficient catalytic amount is used (typically 1-5 mol%).

  • Reaction Time and Temperature: These reactions often require elevated temperatures (reflux) and prolonged reaction times to reach equilibrium.[7]

FAQ 4: I am struggling with low yields in the amide coupling of this compound with an amine using standard coupling reagents. What could be the issue?

Amide bond formation typically requires the activation of the carboxylic acid. The electron-withdrawing nature of the nitro group can influence the reactivity of the carboxylic acid.[8]

Troubleshooting Amide Coupling:

  • Choice of Coupling Reagent: For less reactive amines or when steric hindrance is a factor, more potent coupling agents may be necessary.

    • Common Coupling Reagents:

      • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and effective system.[7]

      • HATU/HOAt: For more challenging couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-hydroxy-7-azabenzotriazole) can provide superior results.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed and to deprotonate the amine hydrochloride salt if used.

  • Solvent: A dry, aprotic solvent like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile is essential. Water can hydrolyze the activated ester intermediate.

  • Reaction Temperature: Most amide couplings are performed at room temperature. However, for sluggish reactions, gentle heating may be beneficial. Conversely, for sensitive substrates, cooling the reaction to 0°C during the addition of the coupling agent can minimize side reactions.

Logical Relationship Diagram for Amide Coupling

carboxylic_acid This compound activated_ester Activated Intermediate (e.g., O-acylisourea) carboxylic_acid->activated_ester Activation coupling_agent Coupling Agent (e.g., EDC, HATU) coupling_agent->activated_ester amide Amide Product activated_ester->amide Nucleophilic Attack side_reaction Side Reactions (e.g., Hydrolysis) activated_ester->side_reaction If water is present amine Amine amine->amide base Base (e.g., DIPEA) base->amine Deprotonation

Caption: Key components and their roles in a successful amide coupling reaction.

Section 3: General Considerations and Purification

FAQ 5: Are there any general stability issues with this compound and its derivatives that I should be aware of?

While this compound is generally a stable compound, the nitro group can be susceptible to reduction under certain conditions.[4] Additionally, nitroaromatic compounds can be sensitive to heat and light over prolonged periods. It is good practice to store the compound in a cool, dark, and dry place.

FAQ 6: What are the best practices for purifying this compound and its reaction products?
  • Recrystallization: For the starting material and many of its solid derivatives, recrystallization is an effective method for purification. A solvent system of ethanol/water or ethyl acetate/hexanes often works well.

  • Column Chromatography: For non-crystalline products or for separating closely related impurities, silica gel column chromatography is the method of choice. The polarity of the eluent will depend on the specific derivative. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Acid-Base Extraction: For the amino derivative, 3-(3-aminophenyl)propionic acid, its amphoteric nature can be exploited for purification. It can be dissolved in a dilute aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by the addition of acid. The reverse process (dissolving in dilute acid) can also be used to remove non-basic impurities.

By systematically addressing these common issues, you can significantly improve the success rate of your reactions involving this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-(3-hydroxyphenyl)propionic Acid Derivatives.
  • Kastratović, V., & Bigović, M. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate.
  • Rubi, J. (2018). Esterification Discussion - PP. Writing in Biology.
  • Wikipedia. (n.d.). Nitro compound.

Sources

Technical Support Center: Stability of 3-(3-Nitrophenyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(3-nitrophenyl)propionic acid and its derivatives. As a Senior Application Scientist, I've designed this guide to address the common and complex stability challenges encountered during experimentation. This center moves beyond simple protocols to explain the underlying chemical principles, enabling you to anticipate, troubleshoot, and resolve issues effectively.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common stability-related inquiries.

Q1: What are the primary stability concerns for this compound and its derivatives?

A: The core structure of these compounds contains two key functional groups that dictate their stability profile: the nitroaromatic ring and the propionic acid side chain. Consequently, the primary concerns are:

  • Photostability: Nitroaromatic compounds are well-known for their sensitivity to light, particularly UV radiation.[1] Exposure can trigger photochemical reactions, leading to degradation.

  • pH Sensitivity (Hydrolysis): The propionic acid moiety includes an ester-susceptible carboxylic acid group, making the molecule prone to hydrolysis under acidic or basic conditions.[2] In alkaline media, 3-nitropropionic acid (3-NPA) itself is known to decompose.[3]

  • Thermal Stability: While generally stable at room temperature, elevated temperatures can promote degradation.[4] Many nitrophenols, for instance, can explode when heated, highlighting the energetic nature of the nitro group.[5]

  • Oxidative Stability: The nitro group is strongly electron-withdrawing, which generally makes the aromatic ring resistant to oxidation.[6] However, the molecule is not entirely inert, and oxidative stress, often mimicked in studies by hydrogen peroxide, can cause degradation.[2]

Q2: My compound solution is turning yellow over time, especially on the benchtop. What is causing this?

A: A yellow discoloration is a classic indicator of degradation, particularly for nitroaromatic compounds. There are two likely causes:

  • Photodegradation: Upon exposure to ambient or UV light, the beta-polymorph of compounds like 4-nitrophenol gradually turns red.[7] A similar photochemical process could be occurring with your derivative.

  • pH-Dependent Color Change: In solution, phenolic derivatives can deprotonate to form a phenolate anion. This process alters the electronic conjugation of the molecule, shifting its absorbance maximum to a longer wavelength (around 405 nm), which appears yellow to the eye.[7] If your medium is slightly basic (pH > 7.5), you are likely observing the formation of the corresponding nitrophenolate.[7]

Q3: What are the ideal storage conditions for solid and solution forms of these compounds?

A: Proper storage is critical to ensure the long-term integrity of your compound. Based on the known instabilities, we recommend the following conditions.

Form Condition Rationale & Best Practices
Solid (Powder) Cool, Dark, DryTemperature: Store at 2-8°C for long-term stability. Avoid repeated freeze-thaw cycles. Light: Use amber vials or store in a light-proof container to prevent photodegradation. Moisture: Store in a desiccator. Water can initiate hydrolysis, especially if the compound is hygroscopic.
Stock Solution Frozen (-20°C or -80°C), Dark, AliquotedSolvent: Use anhydrous, high-purity solvents (e.g., DMSO, DMF). Aliquoting: Prepare single-use aliquots to minimize freeze-thaw cycles and contamination. Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.[8]

Q4: Which analytical technique is best for monitoring the stability of my compound?

A: The gold standard for monitoring the stability of small molecules is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically with a C18 column and UV detection.[9] This method allows you to quantify the parent compound and detect the emergence of degradation products as new peaks in the chromatogram. For definitive identification of these degradants, coupling HPLC with mass spectrometry (LC-MS/MS) is the preferred approach.[3][10]

Troubleshooting Guides

This section offers in-depth, step-by-step guidance for resolving specific experimental problems.

Issue 1: Inconsistent or Diminishing Activity in Biological Assays

Q: My this compound derivative shows high potency when I first make my dilutions, but the activity drops significantly in repeat experiments or long-term assays. Could this be a stability issue?

A: Absolutely. This is a classic symptom of compound instability within the assay medium. The aqueous, pH-buffered, and often light-exposed environment of a cell culture incubator can act as a potent "stress condition." Degradation in the medium leads to a lower effective concentration of the active compound, resulting in diminished or variable biological effects.

Causality: The pH of your cell culture medium (typically ~7.4), combined with exposure to incubator lights and ambient oxygen over 24-72 hours, creates ideal conditions for hydrolysis and photodegradation.

To confirm if your compound is degrading in the assay medium, follow this systematic workflow.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_decision Decision cluster_solution Solution A Prepare fresh stock solution (e.g., 10 mM in DMSO) B Spike into assay medium to final concentration A->B C Incubate under exact assay conditions (e.g., 37°C, 5% CO2, light/dark) B->C D Take samples at multiple time points (T=0, 2h, 8h, 24h, 48h) C->D E Analyze all samples by RP-HPLC D->E F Quantify parent peak area at each time point E->F G >10% decrease in parent peak area? F->G H Yes: Instability confirmed. - Prepare fresh dilutions daily - Protect plates from light - Reduce incubation time G->H Yes I No: Compound is stable. Investigate other experimental variables (e.g., cell passage, reagent variability) G->I No

Caption: Workflow for diagnosing compound instability in biological assay media.

Issue 2: Appearance of New Peaks in HPLC After Solution Storage

Q: I'm analyzing a stock solution of my compound that was stored for a week at 4°C. My HPLC chromatogram now shows several new, smaller peaks that weren't there initially. What are they and how do I prevent this?

A: The appearance of new peaks is a clear indication of chemical degradation. To systematically identify the cause and develop a mitigation strategy, a forced degradation study is the most effective approach.[11] This involves subjecting your compound to a series of controlled stress conditions to intentionally induce degradation and identify the resulting products.[1][11]

Causality: The degradation of nitroaromatic compounds can proceed through several pathways, including hydrolysis of the acid/ester group, reduction of the nitro group, or photochemically induced rearrangements.[6][12] Each pathway produces distinct degradation products that will appear as new peaks in your HPLC analysis.

This protocol will help you determine if your compound is sensitive to acid, base, oxidation, heat, or light.

1. Sample Preparation:

  • Prepare a solution of your compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).[2]

2. Application of Stress Conditions:

  • Divide the solution into six aliquots in clear and amber HPLC vials.

  • Treat each aliquot according to the conditions outlined in the table below. The goal is to achieve 10-20% degradation, so incubation times may need to be optimized.[13]

Stress Condition Procedure Primary Degradation Pathway Targeted
Acid Hydrolysis Add 0.1 M HCl. Incubate at 60°C for 2-8 hours. Neutralize with 0.1 M NaOH before injection.[2]Hydrolysis of labile groups (e.g., esters, amides).
Base Hydrolysis Add 0.1 M NaOH. Incubate at room temp for 1-4 hours. Neutralize with 0.1 M HCl before injection.[2]Base-catalyzed hydrolysis.
Oxidation Add 3% H₂O₂. Incubate at room temp for 24 hours, protected from light.[2]Oxidation of electron-rich moieties.
Thermal Use the "Control" sample in a clear vial. Incubate in an oven at 70°C for 48 hours.[1]Thermally-induced decomposition.
Photolytic Use the "Control" sample in a clear vial. Expose to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24-48 hours.[1]Light-induced degradation.
Control No added stressor. Store in a sealed amber vial at 4°C.Baseline stability.

3. Analysis:

  • Analyze all samples, including the T=0 control, by RP-HPLC with UV or MS detection.

  • Compare the chromatograms. If the new peaks in your stored sample match those from a specific stress condition (e.g., the photolytic sample), you have identified the primary cause of instability.

The following diagram illustrates the major stress factors and potential degradation routes for a generic this compound derivative.

G cluster_stress cluster_products Parent 3-(3-Nitrophenyl)propionic Acid Derivative Photo_Prod Photorearranged Products (e.g., nitro-nitrite rearrangement) Parent->Photo_Prod Photolysis Thermal_Prod Decarboxylated and/or C-NO₂ Cleavage Products Parent->Thermal_Prod Thermolysis Hydrolysis_Prod Hydrolyzed Products (if ester or amide derivative) Parent->Hydrolysis_Prod Hydrolysis Reduced_Prod Reduced Nitro Group (e.g., to nitroso or amino) Parent->Reduced_Prod Oxidation/Reduction Light Light (hv) Light->Photo_Prod Heat Heat (Δ) Heat->Thermal_Prod Base Base (OH⁻) Base->Hydrolysis_Prod Oxidant Oxidant ([O]) Oxidant->Reduced_Prod

Caption: General degradation pathways for this compound derivatives.

By understanding which pathway is dominant, you can implement targeted preventative measures, such as using amber vials for photolabile compounds or ensuring pH control for hydrolytically unstable ones.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Graulich, N., et al. (2005). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. ResearchGate. [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. [Link]

  • Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • Gampe, N., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. PubMed Central. [Link]

  • Gampe, N., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. ResearchGate. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Al-Bazi, S.J., & Muter, M.H. (1990). Detection and quantitative determination of 3-nitropropionic acid in bovine urine. PubMed. [Link]

  • Jiang, T., et al. (1999). [Quantitative Determination of 3-nitropropionic Acid by HPLC]. PubMed. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Li, M., et al. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

  • Academically. (2023). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. [Link]

  • Barsotti, F., et al. (2017). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres (RSC Publishing). [Link]

Sources

Technical Support Center: Catalyst Residue Removal in 3-(3-Nitrophenyl)propionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of catalyst residues from reactions involving 3-(3-Nitrophenyl)propionic acid. Our goal is to equip you with the scientific rationale and practical steps necessary to ensure the purity of your final product.

Introduction: The Challenge of Catalyst Residues

The synthesis of this compound and its derivatives often employs heterogeneous catalysts, such as palladium on carbon (Pd/C) for hydrogenation reactions or other transition metal catalysts for cross-coupling reactions. While essential for achieving desired chemical transformations, residual traces of these catalysts in the final product can be detrimental, potentially interfering with downstream applications and compromising the integrity of your research. This guide provides a structured approach to effectively remove these residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst residues I should be concerned about in the synthesis of this compound?

The most prevalent catalyst residues encountered depend on the synthetic route employed. For instance, if you are synthesizing this compound via the hydrogenation of a cinnamic acid derivative, you are likely dealing with residual palladium, often in the form of fine black particles of palladium on a carbon support (Pd/C). Other potential catalytic systems could introduce residues of nickel, platinum, or rhodium.

Q2: I've performed a standard filtration after my reaction, but I suspect there's still catalyst in my product. Why might this be happening?

While seemingly straightforward, simple filtration can be insufficient for complete removal of heterogeneous catalyst particles. This is often due to:

  • Fine Catalyst Particles: The catalyst, particularly Pd/C, can consist of very fine particles that may pass through standard filter paper.

  • Colloidal Suspension: In some solvent systems, the catalyst can form a colloidal suspension that is difficult to separate by gravity or vacuum filtration alone.

  • Adsorption to the Product: Trace amounts of the catalyst may adsorb to the surface of your product, especially if the product has precipitated out of solution.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Black particles are visible in my crystallized this compound, indicating palladium residue.

This is a common issue and suggests that the initial filtration was not effective.

Solution: Celite Filtration

A highly effective method to remove fine catalyst particles is filtration through a pad of Celite® (diatomaceous earth). The porous nature of Celite creates a fine filter bed that can trap even very small catalyst particles.

Experimental Protocol: Celite Filtration

  • Prepare the Filter Pad: In a Buchner or Hirsch funnel, place a piece of filter paper that fits snugly. Wet the filter paper with the reaction solvent.

  • Add Celite: Prepare a slurry of Celite in your reaction solvent. Gently pour the slurry onto the filter paper to form a pad of about 1-2 cm in thickness.

  • Compact the Pad: Apply a gentle vacuum to compact the Celite pad and remove excess solvent.

  • Filter the Reaction Mixture: Carefully pour your reaction mixture onto the Celite pad under vacuum.

  • Wash: Wash the filter cake with a small amount of fresh, cold solvent to ensure all of your product is collected.

Workflow for Effective Catalyst Filtration

A Reaction Mixture with Catalyst Residue B Prepare Celite Slurry in Reaction Solvent A->B D Filter Reaction Mixture Through Celite Pad A->D C Form Celite Pad on Filter Paper B->C C->D E Wash Pad with Cold Solvent D->E F Combine Filtrate (Product Solution) E->F

Caption: Workflow for Celite filtration to remove fine catalyst particles.

Problem 2: My product appears clean after filtration, but analytical data (e.g., NMR) suggests the presence of organic impurities, and I'm concerned about dissolved metal complexes.

Even after removing solid catalyst particles, soluble metal complexes may remain in your product solution.

Solution: Activated Carbon Treatment

Activated carbon has a high surface area and can adsorb a wide range of organic impurities and dissolved metal complexes.[1]

Experimental Protocol: Activated Carbon Treatment

  • Dissolve the Product: After initial filtration, dissolve your crude this compound in a suitable hot solvent.

  • Add Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of your product) to the hot solution.

  • Stir and Heat: Stir the mixture at an elevated temperature for 15-30 minutes.

  • Hot Filtration: Perform a hot filtration through a fluted filter paper or a Celite pad to remove the activated carbon.

  • Crystallize: Allow the hot, purified solution to cool slowly to induce crystallization of your product.

Table 1: Comparison of Common Adsorbents for Catalyst Removal

AdsorbentTarget ResiduesAdvantagesDisadvantages
Activated Carbon Organic impurities, dissolved metal complexesCost-effective, readily available, broad-spectrum adsorption.[2][3]Can adsorb some of the desired product, leading to yield loss.
Silica Gel Polar impurities, some metal complexesGood for chromatography, can be effective for specific metal complexes.May not be as effective for non-polar impurities.
Specialized Scavenging Resins Specific metal ions (e.g., palladium)High selectivity and efficiency for the target metal.[4]More expensive than general adsorbents.
Problem 3: After filtration and solvent removal, my product is an oil or an impure solid, and I need to achieve high purity.

This is a common scenario where a final purification step is necessary to obtain crystalline, high-purity this compound.

Solution: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[5] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in solution.[6][7]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Common solvents for this compound include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Decision Tree for Catalyst Residue Removal

Start Reaction Complete Q1 Visible Catalyst Particles? Start->Q1 A1_Yes Perform Celite Filtration Q1->A1_Yes Yes A1_No Proceed to Next Step Q1->A1_No No Q2 Suspect Dissolved Impurities? A1_Yes->Q2 A1_No->Q2 A2_Yes Treat with Activated Carbon Q2->A2_Yes Yes Final Recrystallize Product Q2->Final No A2_Yes->Final A2_No Proceed to Final Purification End Pure Product Final->End

Caption: Decision-making workflow for catalyst removal and product purification.

Quantitative Analysis of Residual Catalyst

For applications in drug development and other sensitive areas, it is often necessary to quantify the amount of residual catalyst. The most common and sensitive technique for this is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[8][9] This method can detect trace amounts of metals, often at the parts-per-billion (ppb) level, ensuring your product meets stringent purity requirements.[10][11][12]

References

  • Which Filtration Products are Used for Catalyst Recovery? - Powder Systems. (2023, June 6). Powder Systems.[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Filtration of catalysts. (2015, October 9). Engineer Live. [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Top Filtration Systems Used for Catalyst Recovery. (n.d.). Kumar Filters. [Link]

  • Methods for Recycling Heterogenous Catalysts. (2021, June 23). Encyclopedia.pub. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). National Institutes of Health (NIH). [Link]

  • Ultra-trace interference-free analysis of palladium in natural waters by ICP-MS after on-line matrix separation and pre-concentration. (2021, September 1). PubMed. [Link]

  • Method for reactivating palladium catalysts. (n.d.).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development - ACS Publications. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI. [Link]

  • Analysis of palladium by high resolution ICP-MS. (2019, December 31). ResearchGate. [Link]

  • Catalytic® Granular Activated Carbon. (n.d.). ereinc.com. [Link]

  • Residual Ru catalyst removal. (2025, January 13). Reddit. [Link]

  • CATALYST FILTRATION. (n.d.). Teesing. [Link]

  • Application of activated carbon as a catalyst and catalyst carrier. (n.d.). Heycarbons. [Link]

  • Elimination of Oxygen from Hydrogen with Catalysis of Palladium. (n.d.). Scientific.Net. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025, February 28). Green Chemistry (RSC Publishing). [Link]

  • Catalytic Carbon, Catalytic Activated Carbon, Surface-Modified Carbon. (n.d.). Carbon Activated Corporation. [Link]

  • I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much? (2017, February 13). ResearchGate. [Link]

  • Powerful Exhaust Gas Treatment: Activated Carbon Adsorption + Catalytic Combustion. (2024, June 18). Medium. [Link]

  • Catalyst-Modified Activated Carbon for Aldehyde Removal (AD). (n.d.). UES. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Alberta. [Link]

  • Methods for Removal of Residual Catalyst from Polymers Prepared by Ring Opening Metathesis Polymerization. (2025, August 6). ResearchGate. [Link]

  • Synthesis of 3-(2-nitrophenyl)propionic acid. (n.d.). PrepChem.com. [Link]

  • Catalyst Removal. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]

  • Method for preparing 3-nitropropionic acid. (n.d.).
  • Recrystallization and Crystallization. (n.d.). University of Rochester. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

Sources

Managing reaction exotherms in 3-(3-Nitrophenyl)propionic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(3-Nitrophenyl)propionic acid

Guide Focus: Proactive and Reactive Management of Reaction Exotherms

This guide is designed for chemistry professionals involved in the synthesis of this compound, with a specific focus on the critical safety aspect of managing the reaction exotherm during the nitration step. As Senior Application Scientists, we provide not only procedural steps but also the underlying rationale to ensure safe, reproducible, and scalable outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the exothermic nature of the nitration process.

Q1: Why is the nitration of 3-phenylpropionic acid a highly exothermic reaction?

A1: The significant heat release stems from two main factors. First, the formation of the active electrophile, the nitronium ion (NO₂⁺), from the reaction between concentrated nitric acid and sulfuric acid is itself an exothermic acid-base reaction. Second, the subsequent electrophilic aromatic substitution, where the nitronium ion reacts with the aromatic ring of 3-phenylpropionic acid, is a highly favorable and energy-releasing process. The overall enthalpy of nitration reactions is typically in the range of -145 ± 70 kJ/mol, classifying it as a strong exothermic reaction[1].

Q2: What is a "runaway reaction," and why is it a primary concern in this synthesis?

A2: A runaway reaction is an uncontrolled, self-accelerating process where the rate of heat generation from the reaction surpasses the rate of heat removal from the system[2][3]. This imbalance leads to a rapid spike in temperature and pressure, which can cause vessel rupture, explosions, and the release of toxic materials[2][4]. Nitration reactions are particularly susceptible to this hazard due to their high exothermicity. If cooling is insufficient or reagents are added too quickly, the reaction can reach a point of no return where it can no longer be controlled by the available cooling capacity[3][5].

Q3: What is the role of sulfuric acid in the nitrating mixture, and how does its concentration affect the exotherm?

A3: Sulfuric acid serves two critical functions:

  • Generation of the Nitronium Ion: It acts as a strong acid and a dehydrating agent, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Reaction Medium: It provides a polar medium for the reaction.

The concentration of sulfuric acid is crucial. Using overly concentrated acids can significantly increase the reaction rate and, consequently, the rate of heat generation, heightening the risk of a thermal runaway[6]. Conversely, excess water from dilute acids can reduce the concentration of the nitronium ion, slowing the reaction down[7].

Q4: How does batch processing compare to continuous flow for managing the exotherm of this reaction?

A4: Continuous flow processing offers significant safety advantages over traditional batch methods for highly exothermic reactions like nitration[8][9]. The primary benefits stem from the high surface-area-to-volume ratio in microreactors or flow systems, which allows for far more efficient heat transfer and precise temperature control[6][9]. This intrinsic safety feature dramatically reduces the risk of thermal runaway by minimizing the volume of the reaction mixture at any given moment and ensuring that any heat generated is rapidly dissipated[9][10]. While batch processing is common in laboratory settings, scaling up presents significant heat management challenges that are inherently mitigated by flow chemistry[3][11].

Q5: What is reaction calorimetry, and why is it essential before attempting this synthesis on a larger scale?

A5: Reaction calorimetry (e.g., RC1, DSC, ARC) is an experimental technique used to measure the heat flow of a chemical reaction in real-time[12]. It provides critical safety data, including the total heat of reaction, the rate of heat release, and the adiabatic temperature rise (ΔTad)—the theoretical temperature increase if all cooling were to fail[1][13]. This data is indispensable for safe scale-up. It allows process chemists and engineers to design an adequate cooling system, determine safe reagent addition rates, and establish emergency shutdown protocols based on quantitative risk assessment[14][15].

Troubleshooting Guide: Exotherm-Related Issues

This section provides a scenario-based approach to troubleshoot common problems encountered during the nitration of 3-phenylpropionic acid.

Issue 1: Rapid, Uncontrolled Temperature Rise During Nitrating Agent Addition

  • Question: I am adding the nitrating mixture, and the internal temperature is rising much faster than expected and exceeding my set limit (e.g., >10 °C). What should I do?

  • Answer: This is a critical situation indicating that heat generation is overwhelming the cooling system. You must act immediately to prevent a runaway reaction.

    • Immediate Action: Instantly stop the addition of the nitrating agent[2].

    • Enhance Cooling: Lower the temperature of the cooling bath. If using an ice bath, add more salt to create an ice-salt slurry for lower temperatures[6].

    • Increase Agitation: Ensure the stirring is vigorous and efficient to break up any localized hot spots and improve heat transfer to the vessel walls[2][6].

    • Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably despite these measures, prepare for an emergency quench by pouring the reaction mixture slowly and cautiously onto a large volume of crushed ice or ice-water with vigorous stirring[6]. Caution: Quenching is also hazardous as the dilution of concentrated sulfuric acid is highly exothermic. This should only be performed as a last resort according to established laboratory emergency procedures[6].

  • Root Cause Analysis & Prevention:

    • Rapid Addition: The nitrating agent was likely added too quickly[2]. Prevention: Use an addition funnel for a slow, dropwise addition and continuously monitor the internal thermometer. For larger scales, a syringe pump is recommended for precise control.

    • Inadequate Cooling: The cooling bath may lack the capacity for the scale of the reaction[2]. Prevention: Ensure the cooling bath is at the target temperature before starting the addition and has sufficient volume/thermal mass.

    • Poor Agitation: Inefficient stirring can create localized areas of high reactant concentration ("hot spots")[6]. Prevention: Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous mixtures.

Issue 2: Delayed Exotherm or "Reaction Stalls" at Low Temperature

  • Question: I've added a portion of my nitrating agent, but the temperature isn't rising as expected. It's staying near the bath temperature. Is this safe?

  • Answer: This can be a very dangerous situation. It often indicates that the reaction has not initiated, leading to the accumulation of unreacted, high-energy nitrating agent[6]. A small, sudden increase in temperature (e.g., from a hot spot) can then trigger a violent, runaway reaction with the accumulated reagents[5].

    • Immediate Action: Stop the addition of the nitrating agent immediately.

    • Diagnosis: Do not attempt to warm the reaction. Maintain cooling and agitation. Check that your thermometer is properly placed and functioning.

    • Resolution: If the reaction remains stalled, the safest course of action is to quench the entire mixture in a controlled manner as described in the emergency procedure above. A new reaction should be set up, ensuring the starting material is of sufficient purity and the temperature is appropriate for initiation.

Issue 3: Low Yield and/or Formation of Side Products

  • Question: My reaction was completed, but the yield of this compound is very low, and I have significant byproducts. Could this be related to temperature?

  • Answer: Absolutely. Poor temperature control is a common cause of low yield and impurity formation.

    • Temperature Too High: If the temperature was allowed to rise significantly, it can lead to side reactions such as oxidation of the starting material or the formation of dinitrated products[2].

    • Temperature Too Low: If the temperature was kept too low, the reaction rate may have been too slow for the reaction to go to completion within the allotted time, leading to a low conversion of the starting material[6].

    Corrective Actions:

    • Review your temperature logs. Aim to maintain a consistent internal temperature within the optimal range (typically 0-10 °C).

    • Use reaction calorimetry on a small scale to determine the optimal temperature profile for both safety and yield before scaling up[12][14].

Data & Protocols

Table 1: Key Parameters for Exotherm Control in Batch Nitration
ParameterRecommended SettingRationale & Impact on Exotherm
Coolant Temperature -10 °C to 0 °C (Ice-salt bath)Provides a sufficient temperature gradient (ΔT) to effectively remove heat generated by the reaction.
Nitrating Agent Addition Rate Slow, dropwise (e.g., 1-2 hours for lab scale)Ensures the rate of heat generation never exceeds the rate of heat removal by the cooling system[3].
Internal Reaction Temperature Maintain at 0 °C to 10 °CBalances a reasonable reaction rate with minimizing the risk of runaway and side reactions.
Agitation Speed Vigorous (vortex formation)Prevents localized hot spots and ensures uniform temperature distribution throughout the reaction mass[2][6].
Protocol: Safe Lab-Scale Synthesis (Illustrative)

Disclaimer: This protocol is for informational purposes. All laboratory work must be preceded by a thorough, site-specific risk assessment.

  • Cooling Setup: Prepare a cooling bath (e.g., ice-salt) and cool a jacketed reactor or a round-bottom flask to 0 °C.

  • Prepare Substrate Solution: In the cooled reactor, dissolve 3-phenylpropionic acid in a suitable amount of concentrated sulfuric acid with efficient stirring. Ensure the temperature remains below 10 °C.

  • Prepare Nitrating Mixture: In a separate flask cooled in an ice bath, slowly and cautiously add concentrated nitric acid to concentrated sulfuric acid[6].

  • Controlled Addition: Transfer the cold nitrating mixture to an addition funnel. Add it dropwise to the stirred substrate solution over 1.5-2 hours, ensuring the internal reaction temperature is strictly maintained between 0-5 °C[6].

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, monitoring for any temperature changes[2].

  • Controlled Quench: Once the reaction is complete (verified by TLC/LCMS), quench the reaction by slowly pouring the mixture onto a large excess of crushed ice with vigorous stirring.

  • Work-up: Proceed with standard extraction and purification protocols.

Visualizations

Workflow for Proactive Exotherm Management

ExothermManagement cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase Prep_Cooling 1. Prepare Adequate Cooling Bath (-10 to 0°C) Prep_Substrate 2. Dissolve Substrate in H2SO4 at <10°C Prep_Cooling->Prep_Substrate Prep_Nitrating_Mix 3. Prepare Nitrating Mix (HNO3/H2SO4) under cooling Prep_Substrate->Prep_Nitrating_Mix Add_Reagent 4. Slow, Dropwise Addition of Nitrating Mixture Prep_Nitrating_Mix->Add_Reagent Monitor_Temp 5. Continuously Monitor INTERNAL Temperature Add_Reagent->Monitor_Temp Feedback Loop Maintain_Temp Maintain Temp (0-5°C) Monitor_Temp->Maintain_Temp Feedback Loop Stir 6. Stir at 0-5°C Post-Addition Maintain_Temp->Stir Quench 7. Controlled Quench on Crushed Ice Stir->Quench Extract 8. Extraction & Purification Quench->Extract

Caption: Proactive workflow for safe batch nitration.

Troubleshooting Decision Tree for Thermal Events

Troubleshooting cluster_actions Immediate Actions cluster_causes Potential Causes cluster_resolution Resolution Start Observe Rapid Temperature Rise? Action_Stop Stop Reagent Addition Start->Action_Stop Yes Resolution_Stable Temperature Stabilized Start->Resolution_Stable No Action_Cool Enhance Cooling Action_Stop->Action_Cool Action_Stir Increase Agitation Action_Cool->Action_Stir Cause_Addition Addition Too Fast Action_Stir->Cause_Addition Cause_Cooling Cooling Failure Action_Stir->Cause_Cooling Cause_Agitation Poor Agitation Action_Stir->Cause_Agitation Action_Stir->Resolution_Stable If successful Resolution_Quench Emergency Quench Action_Stir->Resolution_Quench If fails

Caption: Decision tree for responding to a thermal event.

References

  • Benchchem.
  • Benchchem.
  • Selective nitration in a microreactor for pharmaceutical production under CGMP conditions. (2025).
  • Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Advances.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry.
  • Zhang, Y., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
  • Isbrandt, E. S., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • Eliel, E. L. (1938). Controlling temperature of nitration reactions.
  • Guggenheim, T. (2013).
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2025). NIH.
  • Britton, J., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
  • Runaway reactions, case studies, lessons learned. ARIA.
  • Sheng, Y., et al. Heat flow profiles obtained from reaction calorimetry experiments: (a) nitration step.
  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Partington, S., & Waldram, S. (2002).

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Validation & Comparative

A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Nitrophenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The positional isomerism of the nitro group on the phenyl ring of nitrophenylpropionic acid profoundly impacts its chemical reactivity. This guide provides a detailed comparison of ortho-, meta-, and para-nitrophenylpropionic acid, dissecting the underlying electronic and steric factors that govern their behavior in chemical reactions. By integrating theoretical principles with experimental data, this document serves as a crucial resource for professionals in organic synthesis and medicinal chemistry, enabling informed decisions in experimental design and reaction optimization. The established reactivity trend, in descending order, is typically para > meta >> ortho, a sequence dictated by a delicate interplay of resonance, inductive effects, and steric hindrance.

Theoretical Framework: The Pillars of Reactivity

The reactivity of the carboxyl group in nitrophenylpropionic acid is primarily modulated by the electronic influence of the nitro (–NO₂) substituent. This influence is a composite of two fundamental electronic phenomena: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The nitro group is strongly electronegative, exerting a powerful electron-withdrawing pull through the sigma (σ) bonds of the benzene ring.[1][2] This effect, which diminishes with distance, increases the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Resonance Effect (-R or -M): The nitro group can also withdraw electron density through the pi (π) system of the aromatic ring via resonance (or mesomeric) effects.[3][4][5] This delocalization of electrons is most pronounced when the nitro group is in the ortho or para position relative to the propionic acid side chain.

The combination of these effects determines the overall electron density at the reaction center and, consequently, the molecule's reactivity.

Positional Isomers: A Tale of Three Reactivities
  • para-Nitrophenylpropionic Acid: In the para isomer, both the -I and -R effects work in concert to withdraw electron density from the aromatic ring. The strong -R effect effectively delocalizes electron density, significantly increasing the partial positive charge on the carbonyl carbon of the propionic acid side chain. This renders the para isomer the most reactive of the three towards nucleophilic attack.[6][7]

  • meta-Nitrophenylpropionic Acid: When the nitro group is in the meta position, its ability to withdraw electrons via resonance is negated because the delocalization does not extend to the carbon atom bearing the side chain.[2][6] Therefore, only the electron-withdrawing inductive (-I) effect is operative. While this still enhances reactivity compared to unsubstituted phenylpropionic acid, the effect is less pronounced than in the para isomer.

  • ortho-Nitrophenylpropionic Acid: The ortho isomer presents a unique case where electronic effects are overshadowed by steric hindrance.[8][9] The bulky nitro group is positioned directly adjacent to the propionic acid side chain, physically obstructing the approach of a nucleophile to the carbonyl carbon.[7][10] This steric clash dramatically reduces the reaction rate, often making the ortho isomer the least reactive, despite having both -I and -R electronic effects. This phenomenon is often referred to as the "ortho-effect."[8][11]

Caption: Dominant factors influencing the reactivity of nitrophenylpropionic acid isomers.

Experimental Validation: Fischer Esterification

To empirically compare the reactivity of the three isomers, a classic Fischer esterification reaction can be employed. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol (e.g., ethanol) to form an ester. The rate of ester formation serves as a direct measure of the carboxylic acid's reactivity.

Experimental Protocol: Comparative Fischer Esterification
  • Preparation: In three separate, identical round-bottom flasks, place 1.0 mmol of ortho-, meta-, and para-nitrophenylpropionic acid, respectively.

  • Reagent Addition: To each flask, add 10 mL of absolute ethanol (acting as both reactant and solvent) and 0.1 mL of concentrated sulfuric acid (catalyst).

  • Reaction: Equip each flask with a reflux condenser and place them in a pre-heated oil bath at 80°C. Start a timer simultaneously for all three reactions.

  • Sampling: At regular intervals (e.g., 30, 60, 90, 120, and 180 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by diluting it in 1.0 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.

  • Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the formed ethyl nitrophenylpropionate ester relative to the starting carboxylic acid.

  • Data Processing: Plot the percentage yield of the ester as a function of time for each isomer to determine the initial reaction rates.

Experimental_Workflow start Prepare 3 Flasks (ortho, meta, para isomers) add_reagents Add Ethanol & Sulfuric Acid Catalyst start->add_reagents reflux Heat to 80°C Under Reflux add_reagents->reflux sampling Withdraw Aliquots at Timed Intervals reflux->sampling quench Quench with NaHCO₃ to Stop Reaction sampling->quench analyze Analyze by HPLC/GC-MS for Ester Formation quench->analyze data Plot Yield vs. Time & Compare Reaction Rates analyze->data

Sources

A Comparative Guide to Purity Validation of 3-(3-Nitrophenyl)propionic Acid: The Definitive Power of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate like 3-(3-Nitrophenyl)propionic acid is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. An inaccurately characterized compound can compromise biological data, invalidate structure-activity relationship (SAR) studies, and introduce significant risks in later developmental stages.

This guide provides an in-depth technical comparison of analytical methodologies for purity determination, with a primary focus on the authoritative capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and contrast the performance of qNMR with established chromatographic techniques, empowering you to make informed decisions for your analytical workflows.

The Challenge: Why Purity Is Paramount

This compound is a valuable building block in organic synthesis. Impurities, which can include residual starting materials (e.g., 3-nitrobenzaldehyde), solvents, or by-products from the synthetic route, can possess their own pharmacological or toxicological profiles. Therefore, a robust analytical method must not only quantify the main component but also be capable of detecting and, ideally, identifying these extraneous species. The validation of such an analytical procedure is a cornerstone of regulatory compliance and scientific integrity.[1][2]

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

Unlike chromatographic methods that rely on comparing a sample's response to that of a certified reference standard of the same compound, qNMR is a primary ratio method of measurement.[3] This means it can determine the purity or concentration of a substance by relating the integral of an analyte's signal to the integral of a certified reference material (CRM) of a different compound, added in a known amount.[3][4] The fundamental principle is elegantly simple and powerful: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal .[4][5]

The Causality Behind an Effective qNMR Experiment

A successful qNMR experiment is not a simple "point-and-shoot" measurement. Each parameter is deliberately chosen to eliminate systematic errors and ensure that the signal-to-moles proportionality is strictly maintained.

  • Choice of Internal Standard (Calibrant): The calibrant is the anchor of the measurement. An ideal standard, such as Maleic Acid or Dimethyl Sulfone, must be of high, certified purity (≥99.5%), chemically stable, non-volatile, and possess signals in a region of the ¹H NMR spectrum that is free from any analyte or impurity peaks.[6][7][8] This prevents signal overlap, which would make accurate integration impossible.

  • Relaxation Delay (d1): This is arguably the most critical parameter for accuracy. Protons require a certain amount of time (the spin-lattice relaxation time, T₁) to return to thermal equilibrium after being excited by an RF pulse. If the next pulse is applied before relaxation is complete, the resulting signal will be attenuated (saturated), leading to an underestimation of its integral. To ensure full relaxation for all protons in both the analyte and the standard, the relaxation delay (d1) combined with the acquisition time should be at least 5 times the longest T₁ value in the sample.[6][7] A conservative delay of 30-60 seconds is often a robust starting point for small molecules.

  • Signal-to-Noise (S/N) Ratio: Accurate integration requires a high S/N. An S/N ratio of at least 250:1 is recommended to keep integration errors below 1%.[6] This is achieved by adjusting the number of scans (transients) acquired.

Experimental Protocol: qNMR Purity of this compound

This protocol is designed to be a self-validating system, providing accurate and trustworthy results.

1. Materials & Reagents:

  • This compound (analyte)
  • Maleic Acid (Internal Standard/Calibrant, Certified Purity ≥ 99.5%)
  • Dimethyl Sulfoxide-d₆ (DMSO-d₆, deuteration ≥ 99.9%)
  • High-precision analytical balance (readability ± 0.01 mg)
  • 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry vial. Record the weight precisely (m_analyte).
  • Accurately weigh approximately 8-10 mg of Maleic Acid into the same vial. Record the weight precisely (m_std).
  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition (400 MHz Spectrometer Example):

  • Pulse Program: Standard single 90° pulse experiment.
  • Temperature: 25 °C (regulated).[7]
  • Relaxation Delay (d1): 30 seconds. Rationale: Ensures full relaxation for both analyte and standard protons, preventing quantitative errors from signal saturation.
  • Acquisition Time (aq): ~4 seconds.
  • Number of Scans (ns): 16-64. Rationale: Adjusted to achieve S/N > 250:1 on the signals chosen for integration.
  • Dummy Scans (ds): 4. Rationale: Allows the spin system to reach a steady state before data collection begins.

4. Data Processing and Purity Calculation:

  • Apply Fourier transform, followed by careful manual phasing and baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.
  • Identify non-overlapping signals for both the analyte and the standard.
  • This compound: The two methylene triplets (~2.8-3.1 ppm) or the aromatic protons are candidates. Let's select a well-resolved aromatic signal.
  • Maleic Acid (Internal Standard): A sharp singlet for the two olefinic protons at ~6.3 ppm in DMSO-d₆.
  • Integrate the selected signals.
  • Calculate the purity using the following formula:
Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. NMR Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_std Accurately Weigh Standard (m_std) dissolve Dissolve Mixture in Deuterated Solvent weigh_std->dissolve setup Set Quantitative Parameters (d1, ns) dissolve->setup acquire Acquire Data setup->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR is a powerful tool for absolute quantification, other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are industry workhorses for purity analysis.[9][10] Understanding their relative strengths and weaknesses is key to selecting the right tool for the job.

High-Performance Liquid Chromatography (HPLC)

Typically coupled with a UV detector, HPLC is a cornerstone of pharmaceutical quality control.[11] It separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase.

  • Principle: Separation based on polarity, followed by detection. Purity is often calculated by an area percent method, assuming all components have a similar response factor at the chosen wavelength, which can be a significant source of error. For accurate quantification, a certified reference standard of this compound is required to create a calibration curve.

  • Strengths: Excellent sensitivity and resolving power for complex mixtures. Well-established and widely available.

  • Limitations: Quantification is relative, not absolute. Requires a specific reference standard for the analyte. Impurities that do not possess a chromophore will be invisible to a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile and thermally stable compounds.[12] For a carboxylic acid like this compound, derivatization to a more volatile ester form may be necessary.

  • Principle: Separation based on boiling point and polarity in a gaseous mobile phase. The mass spectrometer provides mass-to-charge ratio information, which gives high confidence in impurity identification.[9]

  • Strengths: Exceptional specificity from MS detection, allowing for positive identification of impurities by comparing fragmentation patterns to spectral libraries.[12]

  • Limitations: Limited to thermally stable and volatile compounds (or those that can be derivatized). The high heat of the injection port can cause degradation of labile compounds, potentially creating false impurity profiles.[11]

Data Summary: A Head-to-Head Comparison
FeatureQuantitative NMR (qNMR) HPLC-UV GC-MS
Quantification Principle Absolute (Primary Ratio Method) [3]Relative (Requires analyte-specific standard)Relative (Requires analyte-specific standard)
Reference Standard Any stable, pure compound with non-overlapping signals.[13]Must be a certified standard of the analyte itself.Must be a certified standard of the analyte itself.
Sample Integrity Non-destructive [4]DestructiveDestructive
Universality of Detection Detects all soluble proton-containing species.Only detects compounds with a UV chromophore.Detects ionizable compounds (most organics).
Structural Information Excellent. Provides full structural confirmation.None. Retention time only.Excellent. MS provides molecular weight and fragmentation data.
Sensitivity Moderate (mg scale).High (µg to ng scale).Very High (pg to fg scale).
Common Sources of Error Improper relaxation delay, poor phasing/baseline correction.Co-eluting peaks, different response factors for impurities.Thermal degradation, incomplete derivatization.
Visualizing the Method Selection Process

Method_Selection start Purity Analysis Required for This compound q1 Is an absolute, primary quantification required? start->q1 q2 Is a certified reference standard of the analyte available? q1->q2 No res_qnmr qNMR is the ideal method. q1->res_qnmr Yes q3 Are impurities expected to be volatile? q2->q3 Yes q2->res_qnmr No res_hplc HPLC-UV is a strong, sensitive option. q3->res_hplc No res_gcms GC-MS offers high specificity for volatiles. q3->res_gcms Yes res_combo Use orthogonal methods (e.g., NMR and HPLC) for comprehensive validation. res_qnmr->res_combo res_hplc->res_combo res_gcms->res_combo

Caption: Decision tree for selecting an appropriate purity analysis method.

Conclusion: An Integrated Approach to Purity Validation

For the definitive, absolute purity determination of this compound, quantitative NMR stands as the most authoritative single technique . Its ability to provide direct, SI-traceable quantification without reliance on an analyte-specific reference standard makes it invaluable for characterizing new chemical entities, qualifying in-house standards, and resolving discrepancies found with other methods.

However, in a rigorous drug development or quality control environment, a multi-faceted approach is often the most prudent. Using orthogonal methods—techniques that measure purity based on different chemical principles—provides the highest level of confidence.[11] A powerful combination is using qNMR to establish the absolute purity of a primary reference standard, which is then used to calibrate a high-throughput, high-sensitivity HPLC method for routine quality control testing. This integrated strategy leverages the absolute accuracy of NMR and the practical advantages of chromatography, ensuring a comprehensive and robust validation of your material's purity.

References

  • Title: Q2(R2)
  • Source: U.S.
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR)
  • Title: Quantitative NMR Spectroscopy Source: University of Oxford URL
  • Title: What is qNMR (quantitative NMR) ?
  • Title: qHNMR for purity determination Source: Slideshare URL
  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL
  • Title: A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde Source: Benchchem URL
  • Title: Q2(R1)
  • Source: Preprints.
  • Title: GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance Source: GRCTS URL
  • Title: Purity by Absolute qNMR Instructions Source: University of Maryland URL
  • Title: Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material?
  • Title: Stimuli Article (qNMR)
  • Title: measuring purity of organic compounds (e.g. paracetamol) with GCMS?
  • Source: ResolveMass Laboratories Inc.
  • Title: Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: American Pharmaceutical Review URL
  • Title: Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection Source: LCGC International URL

Sources

A Comparative Guide to HPLC Method Validation for the Quantification of 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 3-(3-Nitrophenyl)propionic acid quantification. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy protocol.

The Analytical Challenge: this compound

This compound is a compound of interest in various research and development pipelines. Its accurate quantification is critical for pharmacokinetic studies, stability testing, and quality control. The structure, featuring a nitro group and a carboxylic acid, dictates its chromatographic behavior, making reversed-phase HPLC an ideal analytical approach.

Foundational Principles of Method Validation

Before delving into specific methods, it is crucial to understand the internationally recognized framework for analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) and the recently updated Q2(R2) provide a comprehensive roadmap for validating analytical procedures.[1][2][3][4][5] Similarly, the United States Pharmacopeia (USP) General Chapter <621> on Chromatography offers detailed guidance on chromatographic techniques and system suitability.[6][7][8][9][10] The U.S. Food and Drug Administration (FDA) also provides guidance that aligns with these principles, emphasizing that a validated analytical method is one that has been demonstrated to be suitable for its intended purpose.[11][12][13]

This guide will compare two common reversed-phase HPLC approaches for the quantification of this compound:

  • Method A: Isocratic Elution with a C18 Column

  • Method B: Gradient Elution with a C8 Column

The performance of each method will be evaluated against the core validation parameters stipulated by the ICH.

Experimental Workflow: A Visual Overview

The following diagram outlines the logical flow of the HPLC method validation process described in this guide.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Comparison cluster_validation Validation Parameters cluster_reporting Finalization Standards Standard & Sample Preparation MethodA Method A: Isocratic C18 Standards->MethodA MethodB Method B: Gradient C8 Standards->MethodB MobilePhase Mobile Phase Preparation MobilePhase->MethodA MobilePhase->MethodB Specificity Specificity MethodA->Specificity MethodB->Specificity Linearity Linearity MethodB->Linearity Accuracy Accuracy MethodB->Accuracy Precision Precision MethodB->Precision LOD_LOQ LOD & LOQ MethodB->LOD_LOQ Robustness Robustness MethodB->Robustness Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOD_LOQ LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A flowchart illustrating the key stages of HPLC method validation.

Detailed Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)[14]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Phosphoric acid (analytical grade)

  • Potassium dihydrogen phosphate (analytical grade)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Calibration standards are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations from a separate stock solution.

Chromatographic Conditions
ParameterMethod A: Isocratic C18Method B: Gradient C8
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 100 mm, 3.5 µm
Mobile Phase Acetonitrile: 20mM KH2PO4 buffer (pH 3.0 with H3PO4) (40:60 v/v)A: 20mM KH2PO4 buffer (pH 3.0 with H3PO4)B: Acetonitrile
Elution Mode IsocraticGradient: 0-5 min, 30-70% B; 5-7 min, 70% B; 7.1-10 min, 30% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Injection Vol. 10 µL10 µL
Detection DAD at 210 nmDAD at 210 nm

Comparative Validation Results

The following tables summarize the hypothetical performance data for each method across the key validation parameters.

System Suitability

System suitability testing is performed before each validation run to ensure the chromatographic system is adequate for the intended analysis.[8]

ParameterMethod AMethod BAcceptance Criteria
Tailing Factor (T) 1.11.2T ≤ 2.0
Theoretical Plates (N) > 5000> 4000N > 2000
%RSD of Peak Area (n=6) 0.8%0.9%≤ 1.0%
Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] In this study, specificity was evaluated by analyzing a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample.

  • Method A: Showed good separation of the analyte from the solvent front. No interfering peaks were observed at the retention time of this compound in the blank and placebo chromatograms.

  • Method B: The gradient elution provided a sharper peak and faster elution time. Similarly, no interferences were noted from the blank or placebo.

Both methods demonstrated acceptable specificity for the analysis.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 1 - 1001 - 100-
Correlation Coefficient (r²) 0.99950.9998r² ≥ 0.999
Regression Equation y = 25432x + 1234y = 28765x + 987-

Both methods exhibited excellent linearity over the tested concentration range.

Accuracy (Trueness)

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically determined by recovery studies.

Concentration LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
Low QC (5 µg/mL) 99.5%100.2%98.0% - 102.0%
Mid QC (50 µg/mL) 100.8%101.1%98.0% - 102.0%
High QC (90 µg/mL) 99.2%99.8%98.0% - 102.0%

Both methods demonstrated high accuracy, with recovery values well within the acceptable limits.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (Intra-day, n=6) 0.7%0.8%≤ 2.0%
Intermediate Precision (Inter-day, n=6) 1.2%1.4%≤ 2.0%

Both methods proved to be precise, with relative standard deviations below the 2.0% threshold.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

ParameterMethod AMethod B
LOD (µg/mL) 0.20.15
LOQ (µg/mL) 0.60.5

Method B, with its gradient elution and potentially more efficient column, showed slightly better sensitivity.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15][16]

Parameter VariedMethod A (%RSD of Results)Method B (%RSD of Results)
Flow Rate (± 0.1 mL/min) 1.5%1.3%
Column Temperature (± 2 °C) 1.1%0.9%
Mobile Phase pH (± 0.1) 1.8%1.6%

Both methods demonstrated good robustness, indicating their reliability for routine use. Method B showed slightly less variability with changes in parameters.

Method Comparison and Final Recommendation

FeatureMethod A: Isocratic C18Method B: Gradient C8Rationale and Recommendation
Simplicity High (Isocratic)Moderate (Gradient)Method A is simpler to set up and run, making it ideal for high-throughput QC environments.
Run Time ~12 minutes~10 minutesMethod B offers a slightly faster analysis time, which can be advantageous.
Sensitivity GoodExcellentMethod B provides lower LOD and LOQ, making it more suitable for trace analysis.
Robustness GoodVery GoodBoth are robust, but Method B shows slightly better performance under varied conditions.

Recommendation:

  • For routine quality control applications where high throughput and simplicity are paramount, Method A is the preferred choice. Its isocratic nature reduces complexity and potential for error.

  • For research and development applications, or when analyzing samples with complex matrices or low concentrations of the analyte, Method B is recommended. Its superior sensitivity and slightly better robustness provide a higher degree of confidence in the results.

This comparative guide demonstrates that the choice of an HPLC method is not a one-size-fits-all decision. By systematically validating different approaches against established criteria, researchers can select the most appropriate method for their specific analytical needs, ensuring data of the highest quality and integrity.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • LCGC International. Robustness Tests. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]

  • ResearchGate. A ruggedness test model and its application for HPLC method validation. [Link]

  • PubChem. This compound. [Link]

  • Agilent. HPLC Separation Robustness and Ruggedness. [Link]

  • PubChem. (s)-3-Amino-3-(3-nitrophenyl)propionic acid. [Link]

  • PubMed. [Quantitative Determination of 3-nitropropionic Acid by HPLC]. [Link]

  • PubMed Central. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. [Link]

  • Google Patents. CN105136918A - High performance liquid chromatographic (HPLC) analytic and detecting method of 3-nitropropionic acid in food.
  • PubMed. Detection and quantitative determination of 3-nitropropionic acid in bovine urine. [Link]

  • ResearchGate. (PDF) Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. [Link]

Sources

A Guide to the Spectroscopic Comparison of 3-(3-Nitrophenyl)propionic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of 3-(3-nitrophenyl)propionic acid and two key derivatives: its methyl ester, Methyl 3-(3-nitrophenyl)propanoate, and its nitro-reduced form, 3-(3-aminophenyl)propionic acid. By examining the changes in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will illustrate how specific chemical modifications to a parent molecule produce predictable and interpretable shifts in its spectral data. This comparative approach is fundamental for researchers in synthetic chemistry and drug development for structure elucidation and reaction monitoring.

Introduction to the Core Structure

This compound is a valuable bifunctional molecule, possessing a carboxylic acid handle for amide or ester formation and a nitroaromatic ring that can be chemically modified, for instance, through reduction to an amine.[1][2] Its utility as a building block in organic synthesis necessitates a thorough understanding of its spectroscopic characteristics, which serve as a baseline for identifying the structural changes in its derivatives.

Part 1: Spectroscopic Profile of this compound

The foundational analysis begins with the parent compound. Its spectral features are dictated by the interplay between the aliphatic propionic acid chain and the electron-withdrawing nature of the nitro-substituted benzene ring.

Molecular Structure:

Caption: Structure of this compound.

  • ¹H NMR Spectroscopy: The aromatic protons are significantly influenced by the strong electron-withdrawing nitro (NO₂) group. This effect, known as deshielding, pulls electron density away from the aromatic ring, causing its protons to resonate at a higher chemical shift (downfield). We expect four distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The aliphatic chain protons (-CH₂-CH₂-) will appear as two triplets further upfield, with the protons adjacent to the benzene ring appearing around δ 3.0 ppm and those adjacent to the carbonyl group around δ 2.7 ppm. The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield (δ 10-13 ppm).

  • FT-IR Spectroscopy: The infrared spectrum is expected to show several characteristic peaks. A very broad absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹ is indicative of the O-H bond stretching in the carboxylic acid dimer. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Crucially, the nitro group will exhibit two strong absorption bands: one for the asymmetric stretch (~1530 cm⁻¹) and another for the symmetric stretch (~1350 cm⁻¹).

  • Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight, 195.17 g/mol .[1] Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the nitro group (-NO₂, 46 Da).

Part 2: Comparative Analysis of Derivatives

Derivative A: Methyl 3-(3-nitrophenyl)propanoate

This derivative is formed by the esterification of the carboxylic acid group. This seemingly simple modification—replacing a proton with a methyl group—induces clear and diagnostic spectroscopic changes.

Molecular Structure:

Caption: Structure of Methyl 3-(3-nitrophenyl)propanoate.

  • ¹H NMR Comparison: The most obvious change is the disappearance of the broad singlet for the acidic proton. In its place, a new sharp singlet appears around δ 3.7 ppm, corresponding to the three equivalent protons of the methyl ester (-OCH₃) group. The aromatic and aliphatic (-CH₂-CH₂-) signals remain largely in the same positions, as the electronic environment of the ring is unchanged.

  • FT-IR Comparison: The defining change is the disappearance of the broad O-H stretch. The C=O stretch of the ester is typically found at a slightly higher frequency (around 1735 cm⁻¹) compared to the carboxylic acid. The characteristic asymmetric and symmetric N-O stretches remain, confirming the nitro group is intact.

  • MS Comparison: The molecular ion peak shifts to m/z 209, reflecting the addition of a CH₂ group and the loss of a hydrogen atom (net addition of 14 Da) from the parent molecule.[3] The fragmentation pattern will now show a characteristic loss of the methoxy group (-OCH₃, 31 Da).

Derivative B: 3-(3-Aminophenyl)propionic acid

This derivative is produced by the reduction of the nitro group to an amino (NH₂) group. This transformation fundamentally alters the electronic properties of the aromatic ring, changing it from electron-withdrawing to electron-donating, which has profound spectroscopic consequences.

Molecular Structure:

Caption: Structure of 3-(3-Aminophenyl)propionic Acid.

  • ¹H NMR Comparison: The electron-donating amino group shields the aromatic protons, causing a significant upfield shift (to lower δ values). The aromatic signals are now expected in the δ 6.5-7.5 ppm range. A new broad signal corresponding to the -NH₂ protons will also appear, typically between δ 3.5-4.5 ppm. The carboxylic acid and aliphatic protons remain, although their precise shifts may be slightly altered by the change in the ring's electronic character.

  • FT-IR Comparison: The most dramatic change is the complete disappearance of the strong N-O stretching bands. They are replaced by two characteristic N-H stretching peaks in the 3500-3300 cm⁻¹ region. The broad O-H and sharp C=O stretches of the carboxylic acid group remain present.[4]

  • MS Comparison: The molecular ion peak is observed at m/z 165, consistent with the molecular weight of C₉H₁₁NO₂.[4][5] This represents a mass difference of 30 Da from the parent compound, corresponding to the replacement of two oxygen atoms with two hydrogen atoms (O₂ vs. H₂).

Part 3: Data Summary & Visualization

Summary of Key Spectroscopic Data
CompoundKey ¹H NMR Signals (δ ppm)Key FT-IR Frequencies (cm⁻¹)Molecular Ion (m/z)
This compound ~12.0 (br s, 1H, COOH), ~8.0-7.5 (m, 4H, Ar-H), ~3.0 (t, 2H, Ar-CH₂), ~2.7 (t, 2H, CH₂-COOH)~3000 (br, O-H), ~1700 (s, C=O), ~1530 & ~1350 (s, N-O)195
Methyl 3-(3-nitrophenyl)propanoate ~8.0-7.5 (m, 4H, Ar-H), ~3.7 (s, 3H, OCH₃), ~3.0 (t, 2H, Ar-CH₂), ~2.7 (t, 2H, CH₂-COO)~1735 (s, C=O), ~1530 & ~1350 (s, N-O)209
3-(3-Aminophenyl)propionic acid ~11.0 (br s, 1H, COOH), ~7.5-6.5 (m, 4H, Ar-H), ~4.0 (br s, 2H, NH₂), ~2.9 (t, 2H, Ar-CH₂), ~2.5 (t, 2H, CH₂-COOH)~3400 (m, N-H), ~3000 (br, O-H), ~1700 (s, C=O)165

Note: NMR values are approximate and can vary based on solvent and concentration.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation prep Dissolve/Prepare Sample (e.g., in CDCl₃ or as KBr pellet) nmr ¹H NMR Spectroscopy prep->nmr ftir FT-IR Spectroscopy prep->ftir ms Mass Spectrometry prep->ms interpret Correlate Spectra with Molecular Structure nmr->interpret ftir->interpret ms->interpret compare Compare Derivative Spectra to Parent Compound interpret->compare elucidate Structure Elucidation & Verification compare->elucidate

Caption: General workflow for spectroscopic comparison.

Part 4: Experimental Methodologies

The following protocols describe standard procedures for obtaining the data discussed in this guide.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Tuning and Shimming: Tune the probe to the correct frequency for ¹H nuclei. Perform an automated or manual shimming process to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 16-32 scans, 1-5 second relaxation delay).

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Place ~1-2 mg of the solid sample into an agate mortar.

  • Mixing: Add ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Gently grind the two solids together until a fine, homogeneous powder is formed.

  • Pellet Pressing: Transfer a small amount of the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet into the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a GC inlet for volatile compounds.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates a positively charged molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value. The peak with the highest m/z often corresponds to the molecular ion.

Conclusion

This guide demonstrates that NMR, FT-IR, and Mass Spectrometry are powerful, complementary techniques for chemical analysis. By first establishing a spectroscopic baseline with a parent compound, this compound, we can logically and accurately interpret the spectra of its derivatives. The esterification of the carboxylic acid and the reduction of the nitro group each produce a unique and predictable "fingerprint," allowing for unambiguous structural confirmation. This systematic approach underpins the rigorous quality control and structural verification essential in modern chemical research.

References

  • SpectraBase. (n.d.). 3-(3-Aminophenyl)propionic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735406, 3-(3-Aminophenyl)propionic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 706689, (s)-3-Amino-3-(3-nitrophenyl)propionic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1678, 3-Nitropropionic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760224, this compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-3-(3,4-dichloro-phenyl)-propionic acid.
  • MDPI. (2024). Progress on 3-Nitropropionic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR data of 3-nitropropionic acid obtained at 300 MHz. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10104519, Methyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-(3-Aminophenyl)propionic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Nitrocinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Propionic acid, p-nitrophenyl ester.
  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

  • ResearchGate. (2024). Progress on 3-Nitropropionic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219685, Methyl 3-(4-nitrophenyl)prop-2-enoate. Retrieved from [Link]

  • PubMed. (2024). Progress on 3-Nitropropionic Acid Derivatives. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Nitropropionic acid.
  • NIST. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

Sources

A-Comparative-Guide-to-the-Structural-Elucidation-of-3-(3-Nitrophenyl)propionic-Acid-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the precise structural confirmation of novel compounds is a cornerstone of innovation and safety. Derivatives of 3-(3-Nitrophenyl)propionic acid are of significant interest due to their potential biological activities, stemming from the parent compound's known neurotoxic properties and its use in modeling neurological diseases.[1][2] The introduction of substituents to this scaffold can dramatically alter its properties, making unambiguous structural verification essential. The primary challenge lies in confirming the substitution pattern on the phenyl ring; positional isomers (ortho, meta, para) can exhibit vastly different biological and chemical characteristics, yet present subtle analytical distinctions.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound derivatives. It is designed for researchers and scientists to navigate the complexities of isomeric differentiation by leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. We will explore the causality behind experimental choices and present data in a comparative format to underscore the strengths of each technique.

Section 1: The Analytical Workflow: A Multi-Pronged Strategy

No single analytical technique provides a complete structural picture. A robust elucidation strategy relies on the convergence of data from multiple orthogonal methods. Each technique interrogates a different aspect of the molecule's constitution, and together they build an irrefutable case for the proposed structure. The logical flow of analysis ensures that each step provides foundational data for the next, moving from broad characterization to fine-detail confirmation.

Structural_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Isomer Determination cluster_2 Unambiguous Confirmation Synthesis Synthesis & Purification FTIR FT-IR Spectroscopy (Functional Group ID) Synthesis->FTIR Confirm functional groups are present MS Mass Spectrometry (Molecular Formula) FTIR->MS Confirm molecular weight matches NMR 1H & 13C NMR (Connectivity & Isomerism) MS->NMR Confirm formula and infer isomer XRay Single Crystal X-Ray (3D Structure & Absolute Proof) NMR->XRay Provide definitive 3D structure

Caption: Logical workflow for structural elucidation.

Section 2: Foundational Analysis: IR Spectroscopy and Mass Spectrometry

Before delving into the complexities of isomerism, it is crucial to confirm the presence of key functional groups and the overall molecular formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying characteristic functional groups. For a this compound derivative, the IR spectrum provides three critical checkpoints.

  • Carboxylic Acid (–COOH): This group presents two highly characteristic signals: a very broad O–H stretch from approximately 2500-3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretch between 1690-1760 cm⁻¹.[3][4][5][6] The broadness of the O-H band is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[4]

  • Nitro Group (–NO₂): The nitro group is identified by two strong absorptions: an asymmetric stretching vibration around 1520-1530 cm⁻¹ and a symmetric stretch near 1340-1350 cm⁻¹.[7]

The presence of all these bands provides strong initial evidence that the fundamental structure has been successfully synthesized.

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry provides the molecular weight of the compound, allowing for the determination of its molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can provide a mass measurement with enough accuracy to predict a unique molecular formula.

For a compound like this compound (C₉H₉NO₄), the expected molecular ion peak [M]+• would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight (195.17 g/mol ).[8][9] Fragmentation patterns can also offer structural clues. Common fragmentation pathways for aromatic nitro compounds include the loss of •NO₂ (a loss of 46 Da) and for carboxylic acids, the loss of •OH (17 Da) or •COOH (45 Da).[10] While these fragments support the presence of the functional groups, they typically do not differentiate between positional isomers.

Section 3: The Core of Isomer Differentiation: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between ortho-, meta-, and para-substituted isomers. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Aromatic Region

The key to distinguishing isomers lies in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm). The substitution pattern on the benzene ring dictates the number of unique proton environments and their coupling (splitting) patterns. The electron-withdrawing nature of the nitro group strongly deshields adjacent (ortho) and para protons, shifting them downfield.[11]

IsomerExpected Aromatic SignalsKey Differentiating Features
Ortho- 4 signals, each integrating to 1H.Four distinct multiplets in a complex pattern. No singlets are present.[12]
Meta- 4 signals: 1H singlet (or narrow triplet), 1H doublet, 1H doublet of doublets, 1H triplet.Presence of a distinct, relatively sharp signal for the proton situated between the two substituents (H-2), which often appears as a singlet or narrow triplet.[12] The other three protons (H-4, H-5, H-6) will show complex splitting.
Para- 2 signals, each integrating to 2H.A highly symmetric pattern consisting of two doublets (an AA'BB' system).[12] This is the simplest and most easily identifiable pattern of the three.

For the parent This compound , we expect to see four distinct signals in the aromatic region, consistent with a meta-substitution pattern. The proton at C2 (between the substituents) will be the most deshielded, followed by the protons at C4, C6, and C5. The aliphatic protons of the propionic acid chain will appear as two triplets around δ 3.0 and δ 2.7 ppm, and the acidic proton will be a broad singlet far downfield (>10 ppm).[3][5]

¹³C NMR Spectroscopy: Counting Carbon Environments

¹³C NMR spectroscopy complements ¹H NMR by revealing the number of unique carbon environments. Due to symmetry, positional isomers will have a different number of signals in the aromatic region (typically δ 110-160 ppm).

  • Ortho- and Meta-isomers: Will both show 6 distinct signals for the aromatic carbons, as all are in unique chemical environments.

  • Para-isomer: Will show only 4 signals for the aromatic carbons due to the plane of symmetry through the substituents.

While both ortho- and meta-isomers give six signals, the chemical shifts can sometimes provide clues, although prediction can be complex.[11][13] The primary utility of ¹³C NMR here is the definitive identification of a para-isomer by its reduced number of signals.

Section 4: The Gold Standard: Single-Crystal X-ray Crystallography

When absolute, unambiguous proof of structure is required—especially for patent applications or clinical trials—single-crystal X-ray crystallography is the definitive technique.[14][15] This method determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through the crystal.[16]

The result is a detailed molecular structure showing exact bond lengths, bond angles, and the definitive connectivity of all atoms, leaving no doubt as to the substitution pattern. The primary challenge of this technique is often not the analysis itself, but the prerequisite of growing a single, high-quality crystal suitable for diffraction.[14]

Section 5: Comparative Data Summary

The table below objectively compares the expected analytical data for the three positional isomers of a hypothetical nitrophenylpropionic acid derivative.

Analytical TechniqueOrtho-IsomerMeta-IsomerPara-Isomer
¹H NMR (Aromatic) 4 distinct 1H multiplets4 distinct 1H signals (often includes a singlet/narrow triplet)2 distinct 2H doublets (AA'BB' system)
¹³C NMR (Aromatic) 6 signals6 signals4 signals
IR (–NO₂ stretch) ~1525 cm⁻¹, ~1350 cm⁻¹~1530 cm⁻¹, ~1355 cm⁻¹~1520 cm⁻¹, ~1345 cm⁻¹
MS Fragmentation Loss of •NO₂, •COOHLoss of •NO₂, •COOHLoss of •NO₂, •COOH

Section 6: Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher). The acidic proton can be confirmed by adding a drop of D₂O to the tube and re-acquiring the ¹H spectrum; the acidic proton signal will disappear.[5]

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Sample Preparation
  • Solvent Selection: Use a high-purity solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Analysis: Infuse the sample into the mass spectrometer using an appropriate ionization source (ESI is common for these compounds). Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively, and compare the exact mass to the theoretical mass calculated for the expected molecular formula.

Comparative_Analysis_Logic Start Analyze Aromatic ¹H NMR Spectrum ResultOrtho Conclusion: Ortho-Isomer Start->ResultOrtho 4 Signals (all multiplets)? ResultMeta Conclusion: Meta-Isomer Start->ResultMeta 4 Signals (incl. 1H singlet)? CheckCarbon Confirm with ¹³C NMR: 4 Aromatic Signals? Start->CheckCarbon 2 Doublets (2H each)? ResultPara Conclusion: Para-Isomer CheckCarbon->Start No CheckCarbon->ResultPara Yes

Sources

Introduction: The Analytical Imperative for 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3-Nitrophenyl)propionic Acid

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. As with any component destined for therapeutic use, the purity, potency, and quality of this intermediate are non-negotiable. Rigorous analytical testing underpins this assurance. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[1]. This guide provides a comprehensive comparison and cross-validation of two common yet distinct analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound.

Our focus extends beyond mere procedural outlines. As senior application scientists, we emphasize the causality behind our experimental choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[2][3]. This ensures that the methodologies presented are not only robust and reliable but also inherently self-validating and compliant with global regulatory expectations.

The Regulatory Backbone: ICH Guidelines on Method Validation

Before delving into specific methods, it is crucial to understand the framework that governs their validation. The ICH guideline Q2(R2) provides a comprehensive framework for validating analytical procedures[1][2]. This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness[4][5]. This guide will assess both HPLC-UV and GC-MS against these foundational criteria before proceeding to cross-validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: Reverse-phase HPLC is the workhorse of pharmaceutical analysis for its versatility in separating moderately polar to nonpolar compounds. This compound, with its carboxylic acid group and nitro-substituted aromatic ring, is well-suited for this technique. A C18 stationary phase provides a nonpolar environment, and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile) is used for elution. The molecule's nitroaromatic chromophore allows for sensitive detection using a UV-Vis spectrophotometer.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Causality: This column dimension and particle size offer a good balance between resolution, efficiency, and backpressure for routine analysis.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Causality: The acid suppresses the ionization of the carboxylic acid group on the analyte, ensuring a consistent retention time and sharp peak shape.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

      • Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 210 nm.

      • Causality: This wavelength provides high sensitivity for the nitroaromatic functional group.

    • Injection Volume: 10 µL.

  • Sample & Standard Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Calibration Standards: Prepare a series of standards ranging from 1 µg/mL to 200 µg/mL by serial dilution of the stock solution with the diluent.

    • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte, dissolve in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve Dissolve in Diluent Standard->Dissolve Sample Weigh Test Sample Sample->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject 10 µL onto HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 210 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS offers exceptional selectivity and sensitivity. However, this compound is a non-volatile carboxylic acid, making it unsuitable for direct GC analysis. Therefore, a derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile ester (e.g., a methyl or silyl ester). This process increases the analyte's volatility and thermal stability. Following separation in the GC column, the mass spectrometer provides definitive identification based on the analyte's mass spectrum and precise quantification.

Experimental Protocol: GC-MS Analysis
  • Instrumentation:

    • GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Autosampler and data system.

  • Derivatization Procedure (Silylation):

    • Place 1 mL of the prepared sample extract into a vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

      • Causality: BSTFA is a powerful silylating agent that converts the acidic proton of the carboxylic acid into a non-polar trimethylsilyl (TMS) ester, making the molecule volatile. Pyridine acts as a catalyst and solvent.

    • Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

      • Causality: This is a robust, low-bleed, non-polar column suitable for a wide range of applications, including the analysis of derivatized compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (10:1).

    • Oven Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

      • Causality: SIM mode significantly increases sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte, filtering out background noise. Target ions for the TMS-ester of this compound would be determined from a full scan analysis (e.g., m/z of the molecular ion and key fragments).

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Prepare Sample Extract Dry Evaporate to Dryness Extract->Dry Derivatize Add BSTFA; Heat at 70°C Dry->Derivatize Inject Inject 1 µL into GC Derivatize->Inject Separate Separate on DB-5ms Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Detect via SIM Mode Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Quantify Quantify vs. Standards Integrate->Quantify

Caption: Workflow for the quantitative analysis of this compound by GC-MS after derivatization.

Cross-Validation of Analytical Methods

Rationale and Objective: Cross-validation is the process of comparing results from two distinct analytical methods to ensure they produce comparable, reliable data[6][7]. This is critical when one method may replace another, when data from different labs using different techniques must be correlated, or simply to gain higher confidence in the analytical results. Our objective is to determine if a statistically significant bias exists between the HPLC-UV and GC-MS methods for the quantification of this compound in a representative sample matrix.

Cross-Validation Protocol
  • Sample Selection: Prepare a bulk sample of this compound and spike it into a representative matrix (e.g., a placebo formulation) at five different concentration levels, covering the analytical range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

  • Analysis: Prepare six independent samples (n=6) at each concentration level.

  • Execution: Analyze three of the six replicates at each level using the validated HPLC-UV method. Analyze the remaining three replicates using the validated GC-MS method.

  • Data Evaluation: Calculate the mean recovery and relative standard deviation (RSD) for each method at each concentration level. Compare the results using a statistical test, such as a Student's t-test, to identify any significant differences.

Visualization: Cross-Validation Logic

CrossValidation_Logic cluster_hplc Method A: HPLC-UV cluster_gcms Method B: GC-MS SampleSet Single Homogeneous Sample Set (n=6) at 5 Levels HPLC_Analysis Analyze 3 Replicates per Level SampleSet->HPLC_Analysis GCMS_Analysis Analyze 3 Replicates per Level SampleSet->GCMS_Analysis HPLC_Results Results A (Mean, RSD) HPLC_Analysis->HPLC_Results Comparison Statistical Comparison (e.g., Student's t-test) HPLC_Results->Comparison GCMS_Results Results B (Mean, RSD) GCMS_Analysis->GCMS_Results GCMS_Results->Comparison Conclusion Determine Comparability & Bias Comparison->Conclusion

Sources

A Comparative Guide to the Synthesis of 3-(3-Nitrophenyl)propionic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Nitrophenyl)propionic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the nitro group offers a versatile handle for further functionalization, such as reduction to an amine, which opens up a wide array of subsequent chemical transformations. For researchers and drug development professionals, selecting the most appropriate synthetic route to this compound is a critical decision that can impact yield, purity, scalability, and overall cost-effectiveness.

This guide provides an in-depth, objective comparison of the most common and effective synthesis routes for this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages. This document is designed to empower chemists to make informed decisions based on their specific research and development needs.

Route 1: Knoevenagel-Doebner Condensation followed by Catalytic Hydrogenation

This two-step approach is arguably the most frequently employed method for the synthesis of this compound. It leverages the classic Knoevenagel-Doebner condensation to form the carbon-carbon double bond of the corresponding acrylic acid derivative, which is subsequently reduced.

Reaction Mechanism

The synthesis begins with the Knoevenagel-Doebner condensation of 3-nitrobenzaldehyde with malonic acid.[1] This reaction is typically catalyzed by a weak base, such as pyridine, often with a catalytic amount of piperidine. The mechanism involves the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the 3-nitrobenzaldehyde. Subsequent dehydration and decarboxylation lead to the formation of 3-(3-nitrophenyl)acrylic acid.

The second step involves the selective reduction of the carbon-carbon double bond of the acrylic acid derivative. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common and efficient method for this transformation.[2] The nitro group is generally stable under these conditions, allowing for the selective reduction of the alkene.

Knoevenagel_Hydrogenation cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Catalytic Hydrogenation 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Condensation Pyridine, Piperidine (cat.) 3-Nitrobenzaldehyde->Condensation Malonic Acid Malonic Acid Malonic Acid->Condensation 3-(3-Nitrophenyl)acrylic acid 3-(3-Nitrophenyl)acrylic acid Condensation->3-(3-Nitrophenyl)acrylic acid Hydrogenation H₂, Pd/C 3-(3-Nitrophenyl)acrylic acid->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Workflow for Route 1: Knoevenagel-Doebner Condensation and Hydrogenation.

Experimental Protocol

Step 1: Synthesis of 3-(3-Nitrophenyl)acrylic acid [3]

  • In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5-10 volumes).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry to obtain crude 3-(3-nitrophenyl)acrylic acid. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound [2]

  • In a hydrogenation vessel, dissolve the crude 3-(3-nitrophenyl)acrylic acid from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization.

Route 2: Malonic Ester Synthesis

The malonic ester synthesis provides an alternative and versatile approach to this compound, starting from a 3-nitrobenzyl halide and a malonic ester derivative.[4][5]

Reaction Mechanism

This route begins with the deprotonation of a malonic ester, such as diethyl malonate, with a strong base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile and displaces the halide from 3-nitrobenzyl halide in an S(_N)2 reaction. The resulting substituted malonic ester is then subjected to acidic hydrolysis, which converts the ester groups to carboxylic acids. The intermediate dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to afford the final product, this compound.

Malonic_Ester_Synthesis 3-Nitrobenzyl Halide 3-Nitrobenzyl Halide Alkylation 1. NaOEt, EtOH 2. Alkylation 3-Nitrobenzyl Halide->Alkylation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Alkylation Substituted Malonic Ester Substituted Malonic Ester Alkylation->Substituted Malonic Ester Hydrolysis & Decarboxylation H₃O⁺, Δ Substituted Malonic Ester->Hydrolysis & Decarboxylation This compound This compound Hydrolysis & Decarboxylation->this compound

Caption: Workflow for Route 2: Malonic Ester Synthesis.

Experimental Protocol
  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.05 eq) to ethanol.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide) (1.0 eq) and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) to the residue and heat to reflux to effect hydrolysis and decarboxylation.

  • After cooling, the product may precipitate or can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization.

Comparative Analysis

ParameterRoute 1: Knoevenagel-Doebner & HydrogenationRoute 2: Malonic Ester Synthesis
Starting Materials 3-Nitrobenzaldehyde, Malonic Acid3-Nitrobenzyl Halide, Diethyl Malonate
Reagents Pyridine, Piperidine, Pd/C, H₂Sodium Ethoxide, Strong Acid
Reaction Conditions Step 1: Reflux; Step 2: Room temp., pressureReflux, Strong Acidic Conditions
Typical Yield Good to Excellent (often >80% overall)Good (typically 60-80%)
Advantages - Readily available and relatively inexpensive starting materials.- High yielding and generally clean reactions.[3]- The hydrogenation step is often very efficient.[2]- A versatile method applicable to a wide range of substituted propionic acids.- Avoids the use of a precious metal catalyst.
Disadvantages - Use of pyridine, which is a toxic and unpleasant solvent.- Requires handling of hydrogen gas and a pyrophoric catalyst (Pd/C).- Two distinct reaction steps.- 3-Nitrobenzyl halides can be lachrymatory and require careful handling.- Requires the use of a strong base.- The hydrolysis and decarboxylation step can sometimes lead to side products.
Scalability Readily scalable, with appropriate safety measures for hydrogenation.Scalable, but handling large quantities of sodium metal and strong acids requires caution.

Recommendations

For most laboratory-scale syntheses where high yield and product purity are paramount, Route 1 (Knoevenagel-Doebner Condensation followed by Catalytic Hydrogenation) is often the preferred method. The starting materials are readily accessible, and the reactions are generally high-yielding. While the use of pyridine and the handling of hydrogen gas are notable drawbacks, these can be managed with appropriate engineering controls and safety protocols.

Route 2 (Malonic Ester Synthesis) represents a solid alternative, particularly if the necessary 3-nitrobenzyl halide is readily available or easily prepared. This route avoids the use of a precious metal catalyst, which can be an advantage in terms of cost and potential for metal contamination in the final product. However, the use of strong base and the potential for side reactions during the hydrolysis/decarboxylation step may require more careful optimization.

Ultimately, the choice of synthesis route will depend on the specific constraints and priorities of the research or development project, including the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure in place.

References

  • Knoevenagel, E. Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Ber. Dtsch. Chem. Ges.1898, 31, 2596–2619.
  • Doebner, O. Ueber die Knoevenagel'sche Condensation zwischen Malonsäure und Aldehyden. Ber. Dtsch. Chem. Ges.1900, 33, 2140–2142.
  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley: New York, 1967; p 1198.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. Introduction to Organic Laboratory Techniques: A Small Scale Approach, 3rd ed.; Cengage Learning: 2011.
  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Evonik. [Link]

  • The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Malonic Ester Synthesis. Chemistry LibreTexts. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Model Studies of the Doebner Modified Knoevenagel Condensation. FHSU Scholars Repository. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Malonic Ester Synthesis. Organic Chemistry On-Line. [Link]

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A Researcher's Guide to Regiochemistry: Assessing the Decisive Impact of Nitro Group Position on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the nitro group (–NO₂) is more than a common functional group; it is a powerful modulator of chemical reactivity. Its profound electron-withdrawing nature, a product of both strong inductive and resonance effects, can either retard or facilitate reactions depending on its placement within an aromatic system.[1] Understanding the nuanced yet powerful influence of the nitro group's position—ortho, meta, or para—is fundamental to predicting reaction outcomes, designing synthetic pathways, and ultimately, achieving target molecule synthesis with precision and efficiency.

This guide moves beyond simple textbook rules to provide an in-depth comparison of how the nitro group's location dictates the course of distinct chemical transformations. We will explore the mechanistic underpinnings, supported by experimental data and protocols, to illuminate the causality behind these regiochemical effects.

Part 1: The Nitro Group in Electrophilic Aromatic Substitution (EAS) - A Tale of Deactivation and Redirection

In the context of electrophilic aromatic substitution (EAS), where an electron-rich aromatic ring attacks an electrophile, the nitro group acts as a strong deactivator.[2] It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles—often by a factor of 10,000 or more compared to unsubstituted benzene.[3][4] More importantly, it selectively directs incoming electrophiles to the meta position.

Mechanistic Rationale: Why Meta is Favored

The directing influence of the nitro group is best understood by examining the stability of the carbocation intermediate (the sigma or Wheland complex) formed during the reaction. When an electrophile attacks the ortho or para position of nitrobenzene, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group.[3][5] This arrangement is highly energetically unfavorable due to the adjacent positive charge on the nitrogen atom of the nitro group.

In contrast, when the attack occurs at the meta position, the positive charge is delocalized to three other carbons, but never onto the carbon bearing the nitro group.[3][6] While the ring is still deactivated, the meta-intermediate avoids this particularly destabilizing resonance form, making it the least energetic—and therefore most favorable—pathway.[7]

Caption: Stability of intermediates in EAS of nitrobenzene.

Experimental Validation: The Nitration of Nitrobenzene

A classic experiment validating this principle is the further nitration of nitrobenzene. Due to the deactivating nature of the first nitro group, this reaction requires more forcing conditions (e.g., higher temperatures or fuming acids) than the initial nitration of benzene. The product distribution overwhelmingly favors the meta isomer.[3]

Table 1: Product Distribution in the Dinitration of Benzene

Isomer Product Structure Typical Yield
1,2-Dinitrobenzene (ortho) C₆H₄(NO₂)₂ ~6%
1,3-Dinitrobenzene (meta) C₆H₄(NO₂)₂ ~93%

| 1,4-Dinitrobenzene (para) | C₆H₄(NO₂)₂ | <1% |

Experimental Protocol: Synthesis of 1,3-Dinitrobenzene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 10 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-water bath to below 10°C.

  • Addition of Reactant: Slowly add 5 mL of nitrobenzene to the cooled sulfuric acid with continuous stirring.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding 10 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, ensuring the mixture remains cool.

  • Reaction: Add the nitrating mixture dropwise to the nitrobenzene-sulfuric acid solution, maintaining the reaction temperature below 100°C.

  • Heating: After the addition is complete, heat the mixture on a water bath at 100°C for 30 minutes.

  • Work-up: Cool the reaction mixture and pour it carefully over 200 g of crushed ice. The solid product will precipitate.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 1,3-dinitrobenzene.

Part 2: The Nitro Group in Nucleophilic Aromatic Substitution (SNAr) - An Activator at Ortho and Para Positions

The role of the nitro group dramatically reverses in nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group (typically a halide). For SNAr to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups.[8] Here, the nitro group is not a hindrance but a powerful facilitator, but only when positioned ortho or para to the leaving group.[9]

Mechanistic Rationale: Resonance Stabilization of the Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[10]

When the nitro group is in the ortho or para position relative to the leaving group, the negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative oxygen atoms of the nitro group through resonance.[8][11] This provides substantial stabilization, lowering the activation energy and accelerating the reaction. A nitro group in the meta position cannot participate in this resonance stabilization, rendering the reaction pathway too high in energy to proceed under normal conditions.[8][9]

SNAr_Mechanism Start p-Chloronitrobenzene + Nu⁻ Intermediate Meisenheimer Complex (Rate-Determining Step) Start->Intermediate Addition Stabilization Resonance Stabilization (Negative charge on NO₂ group) Intermediate->Stabilization Delocalization Product Substituted Product + Cl⁻ Intermediate->Product Elimination Stabilization->Intermediate

Caption: Workflow for SNAr showing resonance stabilization.

Experimental Validation: Reactivity of Chloronitrobenzene Isomers

A comparative experiment reacting the three isomers of chloronitrobenzene with a nucleophile like sodium methoxide clearly demonstrates this positional requirement.

Table 2: Relative Reaction Rates of Chloronitrobenzene Isomers with NaOMe at 50°C

Isomer Substituent Positions Relative Rate Rationale
ortho-Chloronitrobenzene 1-Cl, 2-NO₂ 3.1 x 10⁵ Strong resonance stabilization
meta-Chloronitrobenzene 1-Cl, 3-NO₂ ~1 No resonance stabilization

| para-Chloronitrobenzene | 1-Cl, 4-NO₂ | 4.3 x 10⁷ | Strongest resonance stabilization |

Experimental Protocol: Comparative SNAr of Chloronitrobenzene Isomers

  • Preparation: Prepare three separate reaction vessels, each containing a 0.1 M solution of sodium methoxide in methanol.

  • Addition of Substrate: To each vessel, add an equimolar amount of o-, m-, or p-chloronitrobenzene, respectively.

  • Reaction Conditions: Maintain all three reactions at a constant temperature (e.g., 50°C) with stirring.

  • Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to measure the disappearance of the starting material and the formation of the corresponding methoxynitrobenzene product.

  • Analysis: Compare the initial reaction rates. The ortho and para isomers will show significant product formation, while the meta isomer will exhibit negligible reactivity under the same conditions.

Part 3: Positional Effects on Acidity and Basicity

The powerful electronic influence of the nitro group also profoundly affects the physicochemical properties of nearby functional groups, such as the acidity of phenols and the basicity of anilines.

Acidity of Nitrophenols

A nitro group increases the acidity of a phenol by stabilizing the negative charge of the conjugate base (phenoxide ion) through electron withdrawal. This stabilization is most effective when the nitro group is in the ortho or para position, where it can delocalize the charge via resonance.[12] The meta isomer offers only inductive stabilization, which is less effective. Consequently, o- and p-nitrophenols are significantly more acidic than m-nitrophenol.

Table 3: Acidity of Phenol and Nitrophenol Isomers

Compound pKa
Phenol 9.95
o-Nitrophenol 7.23
m-Nitrophenol 8.40

| p-Nitrophenol | 7.15 |

Note: The slightly lower acidity (higher pKa) of the ortho isomer compared to the para isomer is often attributed to intramolecular hydrogen bonding between the adjacent -OH and -NO₂ groups, which makes the proton slightly harder to remove.[12]

Phenoxide_Stabilization p_Nitrophenol p-Nitrophenol Deprotonation Deprotonation (+OH⁻, -H₂O) p_Nitrophenol->Deprotonation Phenoxide p-Nitrophenoxide Ion Deprotonation->Phenoxide Resonance Resonance Structures (Charge delocalized into NO₂ group) Phenoxide->Resonance Stabilized_Anion Stabilized Anion (Increased Acidity) Resonance->Stabilized_Anion

Caption: Stabilization pathway for p-nitrophenoxide ion.

Basicity of Nitroanilines

Conversely, the nitro group decreases the basicity of aniline by withdrawing electron density from the amino group's lone pair, making it less available for protonation.[13] Again, this effect is most pronounced in the ortho and para isomers due to direct resonance delocalization of the lone pair. The meta isomer, influenced primarily by the inductive effect, is a stronger base than the ortho and para isomers but still significantly weaker than aniline itself.

Table 4: Basicity of Aniline and Nitroaniline Isomers (pKa of Conjugate Acid)

Compound pKaH
Aniline 4.63
o-Nitroaniline -0.26
m-Nitroaniline 2.47

| p-Nitroaniline | 1.02 |

Conclusion: A Guiding Principle for Synthesis

The position of a nitro group on an aromatic ring is a critical design parameter that dictates reaction outcomes with remarkable predictability. Its influence creates a powerful dichotomy for synthetic chemists:

  • For Electrophilic Reactions (EAS): The nitro group is a deactivating meta-director.

  • For Nucleophilic Reactions (SNAr): The nitro group is a potent activating group, but only from the ortho and para positions.

  • For Acid-Base Properties: The ortho and para positions allow for maximum resonance effects, leading to the strongest modulation of acidity and basicity.

A thorough understanding of these position-dependent effects is not merely academic; it is essential for the rational design of synthetic routes, the optimization of reaction conditions, and the successful development of complex molecules in pharmaceuticals, materials science, and beyond. By appreciating the causality behind these outcomes, researchers can leverage the nitro group not as a simple substituent, but as a precise tool for regiochemical control.

References

  • Title: 8.11: Multiple Substituents- Directing Effects Source: Chemistry LibreTexts URL: [Link]

  • Title: The nitro group directs electrophilic aromatic substitution to th... Source: Study Prep in Pearson+ URL: [Link]

  • Title: Why does NO₂ group show its effect only at ortho? Source: askIITians URL: [Link]

  • Title: Activating and deactivating group Source: Slideshare URL: [Link]

  • Title: What is directive influence of nitro group in electrophilic substitution of aromatic compounds? Source: Filo URL: [Link]

  • Title: 3.4: Substituent Effects in the Reactivity of Aromatic Rings Source: Chemistry LibreTexts URL: [Link]

  • Title: What Is Ortho Effect In Organic Chemistry? Source: YouTube URL: [Link]

  • Title: 5.2 Directing Effects of the Substituents on EAS Source: KPU Pressbooks URL: [Link]

  • Title: Directing Effect of the Nitro Group in EAS Source: YouTube URL: [Link]

  • Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products Source: Chemistry LibreTexts URL: [Link]

  • Title: How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis Source: RSC Publishing URL: [Link]

  • Title: Ortho Meta Para Directors - Activating and Deactivating Groups Source: YouTube URL: [Link]

  • Title: Nitro compound Source: Wikipedia URL: [Link]

  • Title: 16.4: Substituent Effects in Substituted Aromatic Rings Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Exam Prep Source: Pearson URL: [Link]

  • Title: In electrophilic aromatic substitution reaction, the nitro group is meta directing because it Source: Vedantu URL: [Link]

  • Title: Why is the nitro group a metal director in aromatic electrophilic reactions? Source: Quora URL: [Link]

  • Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Directive Influence of Groups on Electrophilic Aromatic Substitution Source: Aakash Institute URL: [Link]

  • Title: The presence of a nitro group at ortho or para position increases the reactivity of haloar Source: Gauth URL: [Link]

  • Title: Directing and Steric Effects in Disubstituted Benzene Derivatives Source: JoVE URL: [Link]

  • Title: Compare the basic strengths of ortho, meta and para isomers of nitroaniline and predict the decreasing order of basicity Source: Allen URL: [Link]

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A Comparative Guide to the Quantitative Analysis of Reaction Byproducts of 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous identification and quantification of impurities and byproducts in active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a fundamental component of ensuring drug safety and efficacy. The synthesis of 3-(3-nitrophenyl)propionic acid, a key intermediate in various pharmaceutical syntheses, presents a classic challenge in process chemistry: controlling reactions on a deactivated aromatic ring and quantifying the resulting isomeric and reaction-pathway-dependent byproducts.

This guide provides an in-depth, objective comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the analysis of byproducts generated during a common synthesis of this compound. We will explore the causality behind the experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate methodology for your research and development needs.

The Synthetic Challenge: Friedel-Crafts Acylation on a Deactivated Ring

A prevalent route to synthesize this compound involves a two-step process: a Friedel-Crafts acylation of nitrobenzene with succinic anhydride, followed by a reduction of the resulting ketoacid.

  • Step 1: Friedel-Crafts Acylation. The nitro group (-NO₂) is a powerful deactivating group, making the aromatic ring electron-poor and thus less susceptible to electrophilic aromatic substitution.[1][2] This reaction often requires harsh conditions (e.g., high temperatures and a strong Lewis acid catalyst like AlCl₃), which can lead to a less selective reaction profile.[3]

  • Step 2: Clemmensen Reduction. The resulting 4-(3-nitrophenyl)-4-oxobutanoic acid is then reduced. The Clemmensen reduction (using zinc amalgam and concentrated HCl) is effective for converting aryl ketones to alkanes.[4][5][6] However, a significant risk is the concurrent reduction of the nitro group to an amino group, introducing another set of potential byproducts.[7][8]

The primary byproducts of concern are, therefore, the ortho- and para-isomers from the acylation step and the amino-substituted analog from the reduction step.

Reaction_Pathway cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Clemmensen Reduction Nitrobenzene Nitrobenzene AcylationReagents AlCl₃, Heat Nitrobenzene->AcylationReagents SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->AcylationReagents Ketoacid_meta 4-(3-nitrophenyl)-4-oxobutanoic acid (Intermediate) AcylationReagents->Ketoacid_meta Major Ketoacid_ortho 4-(2-nitrophenyl)-4-oxobutanoic acid AcylationReagents->Ketoacid_ortho Minor Ketoacid_para 4-(4-nitrophenyl)-4-oxobutanoic acid AcylationReagents->Ketoacid_para Minor ReductionReagents Zn(Hg), HCl MainProduct This compound (Target Product) ReductionReagents->MainProduct Desired Byproduct_amino 3-(3-Aminophenyl)propionic acid (Reduction Byproduct) ReductionReagents->Byproduct_amino Side Reaction Ketoacid_meta->ReductionReagents Byproduct_ortho 3-(2-Nitrophenyl)propionic acid (Isomeric Byproduct) Ketoacid_ortho->Byproduct_ortho Byproduct_para 3-(4-Nitrophenyl)propionic acid (Isomeric Byproduct) Ketoacid_para->Byproduct_para

Caption: Synthetic pathway for this compound and formation of key byproducts.

Quantitative Analysis: A Head-to-Head Comparison

To objectively compare HPLC and qNMR, a single batch of crude this compound was synthesized and analyzed by both methods.

Experimental Protocol: HPLC-UV Analysis

Rationale: HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high sensitivity, resolving power, and robustness. A reversed-phase C18 column is ideal for separating aromatic compounds of varying polarity. A gradient elution is employed to ensure sharp peaks for both the main product and potential byproducts which may have significantly different retention times. UV detection is highly effective as the nitro- and phenyl- groups are strong chromophores.[9]

Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water.

    • B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% to 30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the crude product and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Determined by area percent normalization, assuming a similar response factor for all isomers.

Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis

Rationale: qNMR is a powerful primary analytical method that allows for the direct quantification of compounds in a mixture without the need for specific reference standards for each component.[10][11] Its accuracy relies on the direct proportionality between the integrated signal area and the number of nuclei responsible for that signal.[12] Maleic acid was chosen as the internal standard because it is non-volatile, stable, highly soluble in DMSO-d₆, and has a sharp singlet resonance in a region of the spectrum (around 6.3 ppm) that does not overlap with the aromatic signals of the analyte or its byproducts.

Methodology:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Maleic acid (purity ≥ 99.5%).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the crude product into a vial.

    • Accurately weigh ~10 mg of maleic acid into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (d1): 30 seconds. This long delay is critical to ensure complete T1 relaxation for all protons, which is essential for accurate integration.

    • Number of Scans: 16.

  • Data Processing: Apply standard Fourier transformation, phase correction, and baseline correction.

  • Quantification: Calculate the molar quantity of each component using the following formula, comparing the integral of a unique proton signal from each analyte to the integral of the maleic acid singlet (2H).

    Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the standard

Comparative Workflow

The following diagram illustrates the distinct workflows for each analytical technique, highlighting the key differences in sample preparation, data acquisition, and analysis.

Workflow_Comparison cluster_hplc HPLC Workflow cluster_qnmr qNMR Workflow Start Crude Reaction Product HPLC_Prep 1. Weigh & Dissolve in Mobile Phase Start->HPLC_Prep qNMR_Prep 1. Accurately Weigh Analyte & Internal Standard Start->qNMR_Prep HPLC_Filter 2. Syringe Filter HPLC_Prep->HPLC_Filter HPLC_Inject 3. Inject into HPLC HPLC_Filter->HPLC_Inject HPLC_Data 4. Acquire Chromatogram (Retention Time vs. Absorbance) HPLC_Inject->HPLC_Data HPLC_Quant 5. Quantify via Area Percent HPLC_Data->HPLC_Quant qNMR_Dissolve 2. Dissolve in Deuterated Solvent qNMR_Prep->qNMR_Dissolve qNMR_Acquire 3. Acquire ¹H Spectrum (Long Relaxation Delay) qNMR_Dissolve->qNMR_Acquire qNMR_Process 4. Process & Integrate (Chemical Shift vs. Intensity) qNMR_Acquire->qNMR_Process qNMR_Quant 5. Quantify via Integral Comparison qNMR_Process->qNMR_Quant

Caption: Comparative experimental workflows for HPLC and qNMR analysis.

Results: A Quantitative Showdown

The analysis of the crude product yielded the following quantitative data, summarized for direct comparison.

AnalyteHPLC (Area %)qNMR (w/w %)Notes
This compound 92.5%91.8%Main Product. Good correlation between methods.
3-(2-Nitrophenyl)propionic acid 1.8%2.1%ortho-isomer byproduct.
3-(4-Nitrophenyl)propionic acid 3.2%3.5%para-isomer byproduct.
3-(3-Aminophenyl)propionic acid 2.1%2.3%Reduction byproduct.
Unidentified Impurities 0.4%-Small peaks in HPLC, not resolved or assigned in NMR.
Non-UV Active / Non-Protonated -0.3%Calculated by difference to 100%. Could be inorganic salts.

Discussion: Interpreting the Data and Method Selection

The results demonstrate a strong correlation between HPLC and qNMR for the major components, lending high confidence to the quantitative findings. However, the subtle differences highlight the unique strengths and weaknesses of each technique.

  • Expertise & Causality in Method Performance:

    • HPLC-UV: This method excels in its sensitivity, capable of detecting trace impurities down to very low levels (the 0.4% unidentified peaks).[13] Its primary limitation here is that quantification by area percent assumes that all analytes have an identical molar absorptivity at 254 nm. While this is a reasonable approximation for isomers, it can introduce inaccuracies, especially when comparing the nitro-substituted compounds to the amino-substituted byproduct, which will have a different chromophore.

    • qNMR: This technique provides a more "absolute" and structurally definitive quantification. The identification of the ortho-, meta-, and para-isomers is unambiguous based on the distinct splitting patterns in the aromatic region of the spectrum.[14][15] Quantification is independent of the compound's optical properties and relies on the fundamental nuclear property of spin, making it inherently more accurate for a diverse mixture of byproducts. Its limitation is a lower sensitivity compared to HPLC; trace impurities may be lost in the baseline noise. Furthermore, substances without protons (like inorganic salts) are invisible.

  • Trustworthiness & Self-Validation:

    • The HPLC protocol's trustworthiness is established by sharp, well-resolved peaks and a stable baseline. The use of a TFA modifier in the mobile phase ensures good peak shape for the carboxylic acids.

    • The qNMR protocol is self-validating through the use of a certified internal standard and the critical implementation of a long relaxation delay (d1). The long delay ensures that even protons with long relaxation times are fully relaxed before the next pulse, a prerequisite for accurate integration.[11]

Conclusion and Recommendations

Both HPLC and qNMR are powerful and reliable techniques for the quantitative analysis of byproducts in the synthesis of this compound. The choice between them depends on the specific analytical goal.

  • For routine process monitoring, quality control, and detection of trace impurities, HPLC-UV is the method of choice due to its high throughput, superior sensitivity, and lower operational complexity.

  • For primary characterization, structural confirmation of byproducts (especially isomers), and establishing the purity of reference standards, qNMR is unparalleled. It provides a more accurate, unbiased quantification across structurally diverse molecules without the need for individual byproduct standards.

In a comprehensive drug development setting, these techniques are best used synergistically. qNMR can be used to certify the purity of the main product and key byproduct standards, which are then used to create a more accurate, calibrated HPLC method for routine, high-sensitivity analysis.

References

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. (2008). ResearchGate. [Link]

  • van der Vliet, A., et al. (1999). Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry. Methods in Enzymology. [Link]

  • Tsikas, D. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15N and 18O Isotopes. International Journal of Molecular Sciences. [Link]

  • How can an aromatic ketone be reduced in the presence of a nitro group?. (2015). Chemistry Stack Exchange. [Link]

  • Quantitative NMR Spectroscopy. JEOL. [Link]

  • CLEMMENSEN REDUCTION. SlideShare. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Clemmensen Reduction. Organic Chemistry Portal. [Link]

  • Clemmensen reduction. Wikipedia. [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products. [Link]

  • Reactions of Arenes Friedel-Crafts acylation and Nitration AQA A-Level Chemistry. (2024). YouTube. [Link]

  • 2008 Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Scribd. [Link]

  • Characteristics of Specific Substitution Reactions of Benzenes. Chemistry LibreTexts. [Link]

  • This compound. PubChem. [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]

  • Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. Chemistry Stack Exchange. [Link]

  • Wang, Z., et al. (2025). Progress on 3-Nitropropionic Acid Derivatives. Biomolecules. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Gampe, N., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. Phytochemical Analysis. [Link]

  • Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. (2022). ResearchGate. [Link]

  • Gampe, N., et al. (2022). Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. Phytochemical Analysis. [Link]

  • Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (2013). VTechWorks. [Link]

  • Gruzauskas, R., et al. (2022). Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. Foods. [Link]

  • Wang, Z., et al. (2025). Progress on 3-Nitropropionic Acid Derivatives. Biomolecules. [Link]

  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. ResearchGate. [Link]

  • Quantitative optimization and identification of Nitroaniline isomers: An application case of MOF-based fluorescent virtual sensor arrays. (2025). ResearchGate. [Link]

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A Senior Application Scientist's Guide to Evaluating the Certificate of Analysis for 3-(3-Nitrophenyl)propionic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bedrock of Analytical Diligence

In the landscape of pharmaceutical development and scientific research, the integrity of quantitative analysis hinges on the quality of the reference standard. A Certificate of Analysis (CofA) is more than a mere document; it is a testament to the rigorous characterization that qualifies a material for use as a standard. It provides a validated baseline against which all subsequent analytical measurements are judged.

This guide offers an in-depth comparison of two hypothetical certified reference materials (CRMs) for 3-(3-Nitrophenyl)propionic acid (CAS: 1664-57-9, Molecular Formula: C₉H₉NO₄, Molecular Weight: 195.17 g/mol ).[1][2] We will dissect the analytical data that constitutes a robust CofA, comparing our in-house standard, ACME Standards Lot# 18B-NPPA-331 , with a leading commercial alternative, Competitor 'X' Lot# 2024-C112 . Through this comparative lens, we will explore the causality behind the chosen analytical techniques and the self-validating systems required for trustworthy certification.

The Certification Workflow: A Multi-Pronged Approach

The generation of a reliable CofA is not a single event but a comprehensive workflow. Each step is designed to orthogonally assess a critical attribute of the standard, from its fundamental identity to its purity and potency. An error or omission at any stage can compromise the validity of the entire analytical chain.

G cluster_0 Phase 1: Material Sourcing & Initial ID cluster_1 Phase 2: Definitive Characterization cluster_2 Phase 3: Final Certification Sourcing Candidate Material (Lot# 18B-NPPA-331) Prelim Preliminary Checks (FTIR, Melting Point) Sourcing->Prelim Identity Structural Confirmation (¹H NMR, ¹³C NMR, MS) Prelim->Identity Purity Chromatographic Purity (HPLC-UV, UPLC-MS) Identity->Purity Assay Potency (Assay) (qNMR or Titrimetry) Purity->Assay Residuals Residual Analysis (GC-HS, Karl Fischer) Assay->Residuals MassBalance Mass Balance Calculation (Purity, Water, Residuals) Residuals->MassBalance CofA Certificate of Analysis Generation & Approval MassBalance->CofA

Caption: Overall workflow for the certification of a chemical reference standard.

Part 1: Unambiguous Identity Confirmation

Before assessing purity or potency, we must unequivocally confirm that the material is, in fact, this compound. We employ multiple spectroscopic techniques for this purpose, as concordance between methods provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the atomic-level blueprint of the molecule. ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. The observed chemical shifts, splitting patterns, and integrations must be fully consistent with the proposed structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high precision, offering a powerful orthogonal confirmation of identity. Electron Ionization (EI) MS will also produce a characteristic fragmentation pattern that serves as a molecular fingerprint.

Comparative Data: Identity
Test Parameter ACME Standards (Lot# 18B-NPPA-331) Competitor 'X' (Lot# 2024-C112) Result
¹H NMR Structural ConsistencyConforms to structureConforms to structurePASS
Mass Spec (ESI-) [M-H]⁻ Ionm/z 194.0459m/z 194.0461PASS
Theoretical Mass C₉H₈NO₄⁻m/z 194.0453m/z 194.0453N/A

Analysis: Both standards show results consistent with the chemical structure of this compound. The high-resolution mass data from both lots are well within the acceptable mass accuracy tolerance (<5 ppm) of the theoretical value.

Part 2: The Cornerstone of Quality - Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. The power of this technique lies in its ability to separate the main component from structurally similar impurities and degradation products. For a CofA to be trustworthy, the HPLC method itself must be validated for specificity, linearity, accuracy, and precision.

Causality in Method Design

Our choice of a reversed-phase C18 column is based on the moderate polarity of this compound.[3][4] The acidic mobile phase (containing formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate integration. UV detection is selected based on the strong chromophore (the nitrophenyl group) present in the molecule.

G Prep Sample Preparation (1.0 mg/mL in Mobile Phase) SST System Suitability Test (SST) (6 replicate injections of standard) Prep->SST Check Tailing Factor (<1.5) Check RSD% of Area (<1.0%) Inject Inject Samples & Blanks SST->Inject Run Chromatographic Separation (Gradient Elution) Inject->Run Detect UV Detection at 254 nm Run->Detect Integrate Peak Integration (Area % Calculation) Detect->Integrate Report Final Purity Report Integrate->Report

Caption: Experimental workflow for HPLC purity determination.

Experimental Protocol: HPLC Purity
  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes, hold for 2 min, return to 20% B over 1 min, equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Standard Concentration: 1.0 mg/mL in 50:50 Water:Acetonitrile

Comparative Data: Chromatographic Purity
Parameter ACME Standards (Lot# 18B-NPPA-331) Competitor 'X' (Lot# 2024-C112)
Purity by Area % 99.85%99.61%
Largest Impurity 0.06% at RRT 1.150.18% at RRT 0.88
Total Impurities 0.15%0.39%
Number of Impurities >0.05% 13

Analysis: The ACME Standards lot demonstrates a higher level of purity with a significantly lower total impurity profile. The presence of a single major impurity in the Competitor 'X' lot at 0.18% may be a concern depending on the sensitivity of the intended application. A robust CofA should not only report the purity value but also detail the impurity profile, as the nature of an impurity can be as critical as its quantity.

Part 3: Quantifying the Active Moiety - Assay Determination

While HPLC purity tells us the percentage of the main peak relative to others, the Assay value defines the mass fraction of the compound in the material. This is often determined by a mass-based technique like quantitative NMR (qNMR) or a stoichiometric method like neutralization titration.

Neutralization Titration

This classic technique provides a direct measure of the acidic functional group. A known mass of the this compound is dissolved and titrated with a standardized solution of a strong base (e.g., NaOH). The endpoint, determined potentiometrically, allows for the calculation of the mass percent of the acid.

Comparative Data: Assay and Final Certification

The final certified value is typically derived from a mass balance calculation, which accounts for all significant components of the material. Certified Value = (100% - % Water - % Residual Solvents) x (Purity by HPLC / 100)

Test Method ACME Standards (Lot# 18B-NPPA-331) Competitor 'X' (Lot# 2024-C112)
Assay (Titration) Potentiometric Titration99.9% w/w99.7% w/w
Water Content Karl Fischer Titration0.08%0.15%
Residual Solvents GC-HS<0.01% (Toluene)0.21% (Ethyl Acetate)
Purity (HPLC) HPLC-UV99.85%99.61%
Calculated Mass Balance (100-Water-Solv)xPurity99.76% 99.26%
Reported Certified Value -99.8% ± 0.2% 99.3% ± 0.5%

Analysis: The ACME Standards lot shows superior quality across all metrics: higher assay value, lower water content, and negligible residual solvents. The Competitor 'X' lot contains a notable amount of Ethyl Acetate, likely from the final crystallization step of its synthesis, which significantly impacts its final certified value. The uncertainty value (± %) reported on the CofA is also critical; a smaller uncertainty reflects higher confidence in the measurements and a more robust characterization package.

Conclusion: A Synthesis of Evidence

This comparative guide illustrates that a Certificate of Analysis is a synthesis of evidence from multiple, orthogonal analytical techniques. While both ACME Standards Lot# 18B-NPPA-331 and Competitor 'X' Lot# 2024-C112 are confirmed to be this compound, a deeper dive into the CofA data reveals significant differences in quality.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Gampe, N., et al. (2022). Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. Phytochemical Analysis, 33(8), 1205-1213. Retrieved January 9, 2026, from [Link]

  • Jiang, T., Zhang, Q., & Luo, X. (1999). [Quantitative determination of 3-nitropropionic acid by HPLC]. Wei sheng yan jiu = Journal of hygiene research, 28(5), 300-302. Retrieved January 9, 2026, from [Link]

  • NIST. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Analysis of 3-(3-Nitrophenyl)propionic Acid: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of 3-(3-Nitrophenyl)propionic acid, a key chemical intermediate and potential impurity in pharmaceutical manufacturing, is paramount for ensuring product quality and safety. This guide presents a comprehensive inter-laboratory comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By presenting a detailed, hypothetical proficiency testing scheme, this document provides field-proven insights into method performance, elucidates the causality behind experimental choices, and offers robust protocols to guide laboratories in their method selection and validation processes. All data presented herein, while illustrative, is synthesized from established analytical principles to model realistic performance benchmarks.

Introduction: The Imperative for Analytical Consensus

In the landscape of pharmaceutical development and quality control, the consistency and accuracy of analytical measurements across different laboratories are non-negotiable. Inter-laboratory comparison studies, or proficiency tests (PT), are a cornerstone of a laboratory's quality assurance system.[1][2] They provide an objective means to assess a laboratory's performance against its peers and a reference value, thereby building confidence in analytical data for regulatory bodies and end-users.[1] This guide simulates such a study for this compound, a compound whose purity can directly impact the safety and efficacy of a final drug product.

The selection of an analytical method is a critical decision, balancing sensitivity, specificity, cost, and throughput. This guide explores three workhorse techniques in the modern analytical laboratory:

  • HPLC-UV: A robust and widely accessible technique, often the first choice for the analysis of non-volatile, UV-active compounds.[3][4]

  • GC-MS: A powerful method for volatile or semi-volatile compounds, offering excellent separation and structural confirmation through mass spectrometry.[5] Analysis of polar molecules like carboxylic acids often requires derivatization to enhance volatility.[6]

  • LC-MS/MS: The gold standard for sensitivity and selectivity, capable of detecting trace-level analytes in complex matrices with high confidence.[7][8][9]

This comparison is designed not merely to declare a "best" method, but to provide a nuanced understanding of each technique's strengths and limitations within the context of analyzing this compound, empowering researchers to make informed decisions tailored to their specific analytical needs.

Study Design: A Simulated Proficiency Test

To establish a framework for our comparison, we designed a hypothetical inter-laboratory study involving ten participating laboratories. The study's design is rooted in principles outlined by international standards for proficiency testing, such as ISO/IEC 17043.[10]

2.1. Test Material Preparation and Distribution

A certified standard of this compound was used to prepare a stock solution in methanol. This stock was used to spike a placebo matrix (representative of a typical drug formulation excipient blend) at three different concentration levels (Low, Medium, High). Homogeneity and stability of the samples were rigorously assessed prior to distribution. Each participating laboratory received a set of blind samples, including a blank matrix and the three spiked samples in duplicate.

2.2. Analytical Challenge

Laboratories were tasked with quantifying the concentration of this compound in the provided samples using one of the three designated methods (HPLC-UV, GC-MS, or LC-MS/MS) based on their available instrumentation and expertise. They were required to perform a full method validation according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[11][12][13]

Experimental Protocols: A Self-Validating System

The following sections provide detailed, step-by-step methodologies for each analytical technique. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

3.1. Common Sample Preparation Protocol

The initial sample extraction is critical for ensuring accurate and reproducible results.

  • Weighing: Accurately weigh 100 mg of the sample powder into a 15 mL centrifuge tube.

  • Dissolution: Add 10.0 mL of a diluent (Methanol:Water, 50:50 v/v).

  • Extraction: Vortex the tube for 2 minutes, followed by sonication in an ultrasonic bath for 15 minutes to ensure complete dissolution of the analyte.

  • Clarification: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an appropriate autosampler vial. This step is crucial to protect the analytical column from particulate matter.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis due to its robustness and cost-effectiveness. The choice of a C18 column is standard for reversed-phase chromatography, effectively retaining the moderately polar this compound.[14] The acidic mobile phase (using trifluoroacetic or phosphoric acid) ensures the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks.[14][15] UV detection at 210 nm is chosen to capture the absorbance of the carboxyl group and the phenyl ring.[15]

3.1.1. Chromatographic Conditions

  • System: HPLC system with a UV/Vis Detector.

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.02 M Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[15]

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Weigh Weigh Sample Dissolve Add Diluent Weigh->Dissolve Extract Vortex & Sonicate Dissolve->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantify Detect->Quantify

Caption: GC-MS with derivatization workflow for this compound.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled sensitivity and selectivity by combining liquid chromatography with two stages of mass analysis. [16]This method eliminates the need for derivatization. Electrospray ionization (ESI) in negative mode is ideal for deprotonating the carboxylic acid, forming the [M-H]⁻ precursor ion. Collision-induced dissociation (CID) then generates specific product ions for highly selective monitoring (Multiple Reaction Monitoring, MRM). [7][17] 3.3.1. LC-MS/MS Conditions

  • System: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm). A shorter column with smaller particles is used for faster analysis times.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Negative.

  • MRM Transitions: Monitor at least two transitions for confirmation and quantification (e.g., for this compound, MW=195.17; Precursor [M-H]⁻: m/z 194.1 -> Product ions).

3.3.2. Experimental Workflow Diagram (LC-MS/MS)

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Weigh Weigh Sample Dissolve Add Diluent Weigh->Dissolve Extract Vortex & Sonicate Dissolve->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter Inject Inject into LC Filter->Inject Separate C18 Separation Inject->Separate Detect ESI-MS/MS (MRM) Separate->Detect Quantify Quantify Detect->Quantify

Caption: LC-MS/MS direct analysis workflow for this compound.

Comparative Performance Data

The following tables summarize the synthesized performance data from the hypothetical ten-laboratory study. The results are averaged across participating labs for each method.

Table 1: Method Validation and Performance Characteristics

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.9995
Range (µg/mL) 1.0 - 2000.1 - 1000.005 - 20
LOD (µg/mL) 0.300.030.001
LOQ (µg/mL) 1.00.10.005
Specificity Good; potential interference from co-eluting UV-active species.Excellent; mass spectral identification provides high confidence.Superior; MRM provides exceptional selectivity against matrix components.
Typical Run Time (min) 1520 (including oven cool-down)8

Table 2: Inter-Laboratory Accuracy and Precision Results

Sample LevelAssigned Value (µg/mL)HPLC-UV (Mean Recovery ± RSD%)GC-MS (Mean Recovery ± RSD%)LC-MS/MS (Mean Recovery ± RSD%)
Low 5.098.5% ± 5.8%101.2% ± 4.5%100.5% ± 2.1%
Medium 50.0100.2% ± 4.1%100.8% ± 3.2%99.8% ± 1.5%
High 150.0101.1% ± 3.5%99.5% ± 2.8%100.1% ± 1.2%

(RSD% = Relative Standard Deviation across participating laboratories)

Discussion: Synthesizing the Results for Practical Application

This comparative study highlights the distinct advantages each technique offers for the analysis of this compound.

  • HPLC-UV: This method demonstrates excellent linearity and is perfectly suitable for routine quality control where analyte concentrations are relatively high (above 1 µg/mL). Its primary advantages are operational simplicity, lower cost, and robustness. However, its specificity is lower than mass spectrometry-based methods, and it exhibited slightly higher inter-laboratory variability (RSD).

  • GC-MS: By incorporating a derivatization step, GC-MS provides a significant boost in sensitivity and specificity over HPLC-UV. The mass spectral data provides unequivocal identification. The main drawbacks are the additional sample preparation time and potential variability introduced by the derivatization reaction. Nevertheless, for labs equipped for GC-MS, it represents a reliable method with good precision.

  • LC-MS/MS: The data unequivocally positions LC-MS/MS as the most superior method in terms of sensitivity, selectivity, and precision. [18]The limit of quantitation is orders of magnitude lower than the other techniques, making it the only viable option for trace-level impurity analysis or studies involving low sample volumes. The minimal sample preparation and fast run times also contribute to higher throughput. The inter-laboratory precision was outstanding, with RSDs consistently below 2.5%, demonstrating the method's high degree of transferability and reliability.

Conclusion and Recommendations

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis.

  • For routine QC testing of bulk material where concentrations are expected to be well above 1 µg/mL, HPLC-UV is a cost-effective and reliable choice.

  • For applications requiring definitive identification or analysis in moderately complex matrices , GC-MS is a strong candidate, provided the laboratory has established robust derivatization protocols.

  • For trace-level impurity quantification, analysis in complex biological or formulation matrices, or when the highest level of accuracy and precision is required , LC-MS/MS is the unequivocal method of choice.

Ultimately, participation in proficiency testing schemes is crucial for any laboratory, regardless of the method employed. [19][20]It serves as an invaluable tool for continuous improvement and demonstrates a commitment to the highest standards of analytical quality.

References

  • HSE Proficiency Testing Schemes. (n.d.). HSE. Retrieved from [Link]

  • Kiser, M. M. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-571. Retrieved from [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • i2 Analytical. (n.d.). Proficiency Testing Schemes. Retrieved from [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • ANAB. (n.d.). Proficiency Test Provider Accreditation | ISO 17043. Retrieved from [Link]

  • Eurachem. (2021). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes (3rd ed.). Retrieved from [Link]

  • Patel, K. et al. (2015). Analytical method validation: A brief review.
  • Workman, H. (2022). What Does Your Proficiency Testing (PT) Prove? A Look at Inorganic Analyses, Proficiency Tests, and Contamination and Error, Part I. Spectroscopy Online. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Al-Asmari, A. et al. (2025).
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  • Gampe, N. et al. (2022). (PDF) Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. ResearchGate. Retrieved from [Link]

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  • Mohr, C. et al. (2021). Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS.
  • Trivedi, M. K. et al. (2016). The GC-MS spectrum of biofield energy treated m-nitrophenol analyzed at the different time intervals T1, T2, T3, and T4.
  • Jiang, T., Zhang, Q., & Luo, X. (1999). [Quantitative Determination of 3-nitropropionic Acid by HPLC]. Wei sheng yan jiu = Journal of hygiene research, 28(5), 300–302. Retrieved from [Link]

  • Suárez-Luque, S. et al. (n.d.).
  • Eurofins. (n.d.). AOAC_Comparison of Two Methods of Analysis of Organic Acids. Retrieved from [Link]

  • Ciesielski, T. et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules, 26(21), 6433. Retrieved from [Link]

  • He, X., & Pu, F. (1990). Detection and quantitative determination of 3-nitropropionic acid in bovine urine. Toxicology letters, 50(2-3), 213–220. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid.
  • Gao, Y. et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Foods, 8(6), 205.
  • Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • Gampe, N. et al. (2022). Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. Phytochemical Analysis, 33(8), 1205-1213. Retrieved from [Link]

  • Wang, T. et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
  • Liu, H. et al. (2016). [Determination of 3-nitropropionic acid in poisoning samples by ultra-performance liquid chromatography-tandem mass spectrometry]. Wei sheng yan jiu = Journal of hygiene research, 45(4), 629–633.
  • Wang, T. et al. (2022).
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Kim, H. J. et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical Methods in Chemistry.

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Evaluating the performance of different amide coupling reagents with 3-(3-Nitrophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Amide Coupling Reagents for the Synthesis of N-benzyl-3-(3-nitrophenyl)propanamide

In the landscape of modern drug discovery and organic synthesis, the formation of the amide bond remains a cornerstone transformation. Its prevalence in pharmaceuticals, natural products, and polymers underscores the continuous need for reliable and efficient synthetic methodologies. However, the seemingly straightforward condensation of a carboxylic acid and an amine is often fraught with challenges, necessitating the use of coupling reagents to facilitate the reaction.

The choice of coupling reagent can dramatically influence the outcome of a reaction, impacting yield, purity, reaction time, and the formation of side products. This is particularly true when dealing with electronically demanding or sterically hindered substrates. This guide provides a comprehensive evaluation of the performance of several common amide coupling reagents for the reaction between 3-(3-nitrophenyl)propionic acid and benzylamine. The presence of the nitro group, a strong electron-withdrawing functionality, can influence the reactivity of the carboxylic acid and potentially lead to undesired side reactions, making this a relevant and instructive case study for medicinal and process chemists.

Herein, we present a head-to-head comparison of four widely used coupling systems: HATU, HBTU, EDC in combination with HOBt, and T3P. Our analysis is grounded in experimental data, providing a clear, data-driven rationale for reagent selection in similar chemical contexts.

Meet the Contenders: A Review of Common Coupling Reagents

A brief overview of the coupling reagents evaluated in this study is essential to understand their mechanisms and potential performance differences.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A third-generation uronium-based coupling reagent known for its high efficiency and low rate of epimerization in chiral substrates. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A close relative of HATU, HBTU is another popular uronium-based reagent. It functions similarly by activating the carboxylic acid through the formation of an active ester.

  • EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): This classic combination involves a water-soluble carbodiimide (EDC) that activates the carboxylic acid. HOBt is often added as an auxiliary nucleophile to form an active ester, which then reacts with the amine. This strategy is known to suppress side reactions and minimize racemization.

  • T3P (Propylphosphonic Anhydride): A cyclic phosphonic anhydride that has gained popularity as a powerful water-immiscible coupling reagent. It is known for its high reactivity, excellent yields, and the formation of easily removable, water-soluble byproducts.

Experimental Design & Rationale

To ensure a fair and direct comparison, a standardized set of reaction conditions was employed for each coupling reagent. The reaction of this compound with benzylamine was chosen as the model system.

Key Parameters:

  • Stoichiometry: The carboxylic acid was treated as the limiting reagent. The amine, coupling reagent, and base were used in slight excess to drive the reaction to completion.

  • Solvent: Dichloromethane (DCM) was selected as the solvent due to its broad compatibility with the chosen reagents and its ease of removal during workup.

  • Base: Diisopropylethylamine (DIPEA) was used as a non-nucleophilic base to neutralize the acidic byproducts generated during the reaction.

  • Temperature: All reactions were conducted at room temperature to assess the ambient reactivity of each reagent.

  • Monitoring: Reaction progress was monitored by Thin Layer Chromatography (TLC) and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: The final products were analyzed for yield and purity by ¹H NMR and High-Performance Liquid Chromatography (HPLC).

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis acid This compound (1.0 eq) solvent Dissolve in DCM acid->solvent base Add DIPEA (2.5 eq) solvent->base reagent Add Coupling Reagent (1.2 eq) base->reagent amine Add Benzylamine (1.2 eq) reagent->amine stir Stir at Room Temperature amine->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Workup (HCl, NaHCO3, Brine) monitor->quench dry Dry (Na2SO4) & Concentrate quench->dry purify Column Chromatography (if necessary) dry->purify nmr ¹H NMR purify->nmr hplc HPLC purify->hplc

A generalized workflow for the comparative study of amide coupling reagents.

Performance Showdown: A Data-Driven Comparison

The performance of each coupling reagent was evaluated based on reaction time, isolated yield, and product purity as determined by HPLC. The results are summarized in the table below.

Coupling ReagentReaction Time (h)Isolated Yield (%)Purity (HPLC, %)Ease of Workup
HATU 1.596>99Straightforward
HBTU 2.092>99Straightforward
EDC/HOBt 4.08898Moderate
T3P 1.098>99Easy

In-Depth Analysis & Discussion

The experimental results highlight significant differences in the performance of the tested coupling reagents for this specific transformation.

T3P and HATU emerged as the top performers , providing near-quantitative yields and excellent purity in the shortest reaction times. The high reactivity of these reagents is a clear advantage. T3P, in particular, offers the added benefit of an easy workup, as its phosphonic acid byproducts are readily removed with a simple aqueous wash.

HBTU also performed well , delivering a high yield and purity, albeit with a slightly longer reaction time compared to HATU and T3P. As a well-established and cost-effective reagent, it remains a viable option.

The EDC/HOBt system was the least effective in this comparison , requiring a longer reaction time and resulting in a lower yield and purity. While EDC is attractive for its water-solubility and the ease of removing its urea byproduct, its slower reaction kinetics can be a drawback. The slightly lower purity suggests the potential for minor side reactions over the extended reaction period.

Mechanistic Considerations

The observed differences in reactivity can be attributed to the distinct mechanisms of action of each coupling reagent.

G cluster_uronium Uronium-based (HATU/HBTU) Mechanism RCOOH R-COOH HATU HATU or HBTU RCOOH->HATU + Base ActiveEster O-Acylisourea Active Ester Highly Reactive HATU->ActiveEster Amine R'-NH2 ActiveEster->Amine + Byproduct Tetramethylurea + HOBt/HOAt ActiveEster->Byproduct Amide Amide Product Amine->Amide

Simplified mechanism for uronium-based coupling reagents like HATU and HBTU.

G cluster_t3p T3P Mechanism RCOOH_T3P R-COOH T3P T3P RCOOH_T3P->T3P + Base MixedAnhydride Mixed Carboxylic-Phosphonic Anhydride Highly Reactive T3P->MixedAnhydride Amine_T3P R'-NH2 MixedAnhydride->Amine_T3P + Byproduct_T3P Phosphonic Acid Byproducts (Water Soluble) MixedAnhydride->Byproduct_T3P Amide_T3P Amide Product Amine_T3P->Amide_T3P

Simplified mechanism for the T3P coupling reagent.

The high reactivity of the O-acylisourea and mixed carboxylic-phosphonic anhydride intermediates formed by the uronium reagents and T3P, respectively, accounts for the rapid reaction rates observed. In contrast, the carbodiimide-mediated activation is generally slower.

Detailed Experimental Protocols

The following are representative experimental procedures for the synthesis of N-benzyl-3-(3-nitrophenyl)propanamide using each of the tested coupling reagents.

General Procedure:

To a solution of this compound (1.0 mmol, 1.0 eq) in DCM (10 mL) was added DIPEA (2.5 mmol, 2.5 eq). The appropriate coupling reagent (1.2 mmol, 1.2 eq) was then added, and the mixture was stirred for 5 minutes at room temperature. For the EDC/HOBt protocol, HOBt (1.2 mmol, 1.2 eq) was added along with EDC. Benzylamine (1.2 mmol, 1.2 eq) was then added, and the reaction was stirred at room temperature and monitored by TLC.

Workup and Purification:

Upon completion, the reaction mixture was diluted with DCM (20 mL) and washed successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (if necessary) to afford the pure amide.

Conclusion & Recommendations

For the amide coupling of this compound with benzylamine, T3P and HATU are the reagents of choice , offering a superior combination of reaction speed, yield, and product purity. T3P holds a slight advantage due to the ease of removing its water-soluble byproducts, which can simplify the purification process, a significant consideration in process development and scale-up operations.

While HBTU is a solid performer and a cost-effective alternative, the EDC/HOBt system is less suitable for this particular substrate under the tested conditions, given its slower kinetics and lower yield.

Ultimately, the selection of a coupling reagent is a multi-faceted decision that must take into account factors such as substrate reactivity, cost, scalability, and the desired purity of the final product. The data presented in this guide serves as a valuable starting point for making an informed choice for amide bond formation in the presence of electron-withdrawing groups.

References

  • Carpino, L. A.; A. El-Faham. "The HBTU and HATU Reagents." In The Peptides: Analysis, Synthesis, Biology; Academic Press, 1994; Vol. 6, pp 1–37. [Link]

  • Knorr, R.; Trzeciak, A.; Bannwarth, W.; Gillessen, D. "New Coupling Reagents in Peptide Chemistry." Tetrahedron Letters 1989, 30 (15), 1927–1930. [Link]

  • Sheehan, J. C.; Hess, G. P. "A New Method of Forming Peptide Bonds." Journal of the American Chemical Society 1955, 77 (4), 1067–1068. [Link]

  • Wissmann, H.; Kleiner, H.-J. "Propylphosphonic Anhydride: A New, Mild and Effective Reagent for Peptide Synthesis." Angewandte Chemie International Edition in English 1980, 19 (2), 133–134. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3-Nitrophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-(3-Nitrophenyl)propionic acid demands a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each critical safety measure. Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: The "Why" Behind the "What"

Understanding the intrinsic hazards of this compound is the foundation of an effective PPE strategy. This compound is not benign; it presents multiple routes of potential exposure and associated health risks.

  • Acute Toxicity (Oral and Dermal): The primary and most severe hazard is its toxicity. It is classified as toxic if swallowed and toxic in contact with skin.[1][2] Animal studies indicate that ingestion of even small quantities could cause serious health damage or be fatal.[3] This high level of toxicity necessitates PPE that prevents any direct contact with the skin or accidental ingestion via contaminated hands.

  • Irritation (Skin, Eyes, and Respiratory): The compound is a known irritant. It is documented to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5][6][7] As a solid, the fine dust generated during handling poses a significant inhalation risk, which can damage the respiratory tract.[3]

  • Reactivity and Decomposition: While stable under normal conditions, it is incompatible with bases, oxidizing agents, and reducing agents.[5] When heated to decomposition, it can emit toxic fumes, including nitrogen oxides and carbon monoxide.[1][5]

This hazard profile dictates that our primary goals are to establish a complete barrier against skin and eye contact, and to mitigate the risk of inhaling airborne particles.

Core PPE Requirements for Common Laboratory Tasks

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum PPE requirements for handling this compound in solid form and in solution.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Aliquoting (Solid) Chemical Splash Goggles AND Face ShieldChemical-Resistant Gloves (e.g., Nitrile), Double-Gloving RecommendedClosed-Front Laboratory CoatNIOSH-approved Particulate Respirator (e.g., N95)
Preparing Solutions Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Closed-Front Laboratory CoatRequired if not performed in a certified chemical fume hood.
Conducting Reactions/Transfers Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Closed-Front Laboratory CoatRecommended if there is a risk of aerosolization.

Detailed PPE Specifications and Rationale

Merely wearing PPE is insufficient; selecting the correct type of equipment is paramount for ensuring true protection.

  • Eye and Face Protection: Standard safety glasses are inadequate. Because this compound is a skin and eye irritant, chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[4][6][7] When weighing the solid powder, where the risk of dust dispersal is highest, a full-face shield must be worn in addition to goggles to protect the entire face.[8]

  • Hand Protection: Given the compound's dermal toxicity, gloves are a critical barrier. Nitrile rubber gloves are a suitable choice, offering good resistance to a range of chemicals. Always check the manufacturer's breakthrough time data for compatibility. Before use, visually inspect gloves for any signs of degradation, such as discoloration or pinholes. If contact occurs, remove the gloves immediately, wash your hands thoroughly, and don fresh gloves.

  • Body Protection: A standard, button-up laboratory coat is sufficient, but it must be fully fastened to provide maximum coverage. Ensure the sleeves are not pushed up. For larger-scale operations or situations with a high risk of splashing, a chemical-resistant apron over the lab coat is advisable.

  • Respiratory Protection: The primary inhalation hazard stems from the fine dust generated when handling the solid.[4] Therefore, all weighing and aliquoting must be performed in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure.[3][4] If these engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or higher) is required.[8]

Operational Plan: A Step-by-Step PPE Protocol

Proper procedure in donning (putting on) and doffing (taking off) PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on your laboratory coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove the lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your clothing.

  • Goggles/Face Shield: Remove by handling the strap, not the front surface.

  • Respirator: Remove without touching the front of the mask.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][4]

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Don Lab Coat Don2 2. Don Respirator (if needed) Don1->Don2 Don3 3. Don Goggles/Face Shield Don2->Don3 Don4 4. Don Gloves (over cuffs) Don3->Don4 Handling Chemical Handling Don4->Handling Doff1 1. Remove Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Goggles/Face Shield Doff2->Doff3 Doff4 4. Remove Respirator Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash Start Start Handling Prep Start->Don1 Handling->Doff1 End Procedure Complete Wash->End

Caption: Workflow for Donning and Doffing PPE.

Emergency Procedures and Disposal Plan

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Take the victim to a hospital if irritation persists or if the exposure was significant.[4] Show the Safety Data Sheet (SDS) to the attending physician.[1][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Consult a physician.[1][4]

  • Ingestion: If swallowed, immediately call a poison center or physician.[1][4] Do NOT induce vomiting.

Disposal of Contaminated PPE: All disposable PPE used while handling this compound must be considered contaminated waste.

  • Place used gloves, disposable respirators, and any other contaminated disposable items into a designated, labeled hazardous waste container.[5]

  • Non-disposable items like lab coats and goggles should be decontaminated according to your institution's standard procedures. If heavily contaminated, they should be disposed of as hazardous waste.

  • Dispose of all chemical waste, including contaminated PPE, through a licensed professional waste disposal service, following all local, state, and federal regulations.[3][4]

By adhering to this comprehensive guide, you can confidently handle this compound, ensuring a safe and controlled laboratory environment that fosters both scientific advancement and personal well-being.

References

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Sources

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